Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVOHDKOANTMJU-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC=CCC1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC=CC[C@H]1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493878 | |
| Record name | Diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5048-50-0 | |
| Record name | Diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylicacid,diethylester,(1R,2R)-rel- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate, a diester with a cyclohexene backbone, is a versatile molecule in the landscape of organic synthesis. Its unique stereochemistry and the presence of reactive ester functionalities make it a valuable building block for the synthesis of complex organic molecules, including pharmacologically active compounds and novel polymers. This guide provides a comprehensive overview of its chemical identity, synthesis, key applications, and safe handling procedures, tailored for professionals in research and development.
Chemical Identity and Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. This compound is identified by the CAS Number: 5048-50-0 .[1][2][3] Its molecular structure and key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5048-50-0 | [1][3] |
| Molecular Formula | C₁₂H₁₈O₄ | [3][4] |
| Molecular Weight | 226.27 g/mol | [3][4] |
| Appearance | Liquid or solid | [3][4] |
| Synonyms | trans-4-Cyclohexene-1,2-dicarboxylic acid diethyl ester, Diethyl trans-1,2,3,6-tetrahydrophthalate | [3] |
| InChI Key | OWVOHDKOANTMJU-NXEZZACHSA-N | [3] |
| SMILES String | CCOC(=O)[C@@H]1CC=CC[C@H]1C(=O)OCC | [3] |
The trans configuration of the two ester groups is a critical feature, influencing the molecule's three-dimensional shape and its reactivity in stereospecific reactions. This specific arrangement is a direct consequence of the synthetic route employed, which will be discussed in the following section.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a cornerstone for its application. While various methods exist, a common and illustrative pathway involves the Diels-Alder reaction followed by esterification. A related synthesis for the cis-isomer is well-documented and provides a basis for understanding the esterification process.[5] The synthesis of the trans-isomer can be achieved starting from the corresponding trans-anhydride or diacid.
A general synthetic approach involves the reaction of trans-4-Cyclohexene-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst.[6]
Diagram 1: Generalized Synthetic Workflow
References
- 1. This compound | 5048-50-0 [chemicalbook.com]
- 2. 5048-50-0|trans-Diethyl cyclohex-4-ene-1,2-dicarboxylate|BLD Pharm [bldpharm.com]
- 3. (±)-反式-4-环己烯-1,2-二甲酸二乙酯 ≥98.0% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. This compound [myskinrecipes.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. diethyl cyclohex-4-ene-1,2-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: Diethyl trans-4-cyclohexene-1,2-dicarboxylate is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its unique stereochemistry and reactive sites—a carbon-carbon double bond and two ester functional groups—make it a valuable intermediate in the construction of complex molecular architectures, particularly in the fields of pharmaceutical development and materials science. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, its reactivity profile, and its applications, with a special focus on its role in drug discovery and development. Safety and handling protocols are also discussed to ensure its effective and safe utilization in a laboratory setting.
Introduction
The cyclohexene ring system is a prevalent motif in a vast array of natural products and synthetic compounds exhibiting significant biological activity. The precise arrangement of substituents on this six-membered ring is often critical for its pharmacological function. This compound, with its defined trans-stereochemistry of the two ester groups, offers a rigid and predictable scaffold for the synthesis of novel therapeutic agents. The presence of the alkene and ester functionalities allows for a wide range of chemical transformations, enabling the introduction of diverse pharmacophores and the modulation of physicochemical properties. This technical guide aims to be an essential resource for scientists leveraging this compound in their research and development endeavors.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid with a faint, pleasant odor. It is soluble in common organic solvents such as ethanol and ether, but has limited solubility in water.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₄ | |
| Molecular Weight | 226.27 g/mol | |
| CAS Number | 5048-50-0 | |
| Appearance | Colorless to light yellow clear liquid | |
| Purity | >97.0% (GC) is commercially available | |
| Form | Liquid | |
| Storage Temperature | Room temperature |
Synthesis of this compound
The primary and most efficient method for the synthesis of the 4-cyclohexene-1,2-dicarboxylate scaffold is the Diels-Alder reaction, a powerful [4+2] cycloaddition. The stereochemistry of the resulting cyclohexene ring is directly controlled by the stereochemistry of the dienophile. To obtain the desired trans product, a trans-dienophile, namely diethyl fumarate, is reacted with a suitable diene, typically 1,3-butadiene. The stereospecific nature of the Diels-Alder reaction ensures that the trans configuration of the dienophile is retained in the product.
Experimental Protocol: Synthesis via Diels-Alder Reaction
This protocol is a generalized procedure based on the principles of the Diels-Alder reaction for forming trans-cyclohexene derivatives.
Materials:
-
1,3-Butadiene (can be generated in situ from a precursor like 3-sulfolene)
-
Diethyl fumarate
-
Toluene (or another suitable high-boiling solvent)
-
Anhydrous magnesium sulfate
-
Reaction vessel equipped with a reflux condenser and a means for inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add diethyl fumarate and toluene.
-
Addition of Diene: Introduce 1,3-butadiene to the reaction mixture. If using a precursor like 3-sulfolene, add it to the reaction vessel and heat to generate 1,3-butadiene in situ.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions, such as oxidation, especially at elevated temperatures.
-
High-Boiling Solvent: The Diels-Alder reaction often requires thermal energy to proceed at a reasonable rate. Toluene provides a suitable reflux temperature.
-
Stereospecificity: The concerted mechanism of the Diels-Alder reaction ensures that the trans stereochemistry of diethyl fumarate is faithfully transferred to the product. It is important to note that under certain conditions, isomerization to the thermodynamically more stable cis isomer can occur, so careful control of reaction conditions and purification is crucial.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the C=O of the ester, the C=C of the alkene, and the C-O bonds.
FTIR Spectra: FTIR spectra for this compound are available in public databases. Analysis of these spectra would reveal characteristic peaks around:
-
~1730 cm⁻¹: Strong absorption due to the C=O stretching of the ester groups.
-
~1650 cm⁻¹: Weaker absorption corresponding to the C=C stretching of the cyclohexene ring.
-
~1200-1000 cm⁻¹: Strong C-O stretching bands of the ester functionality.
-
~3020-3050 cm⁻¹: C-H stretching for the vinylic hydrogens.
-
~2850-2980 cm⁻¹: C-H stretching for the aliphatic hydrogens.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of the molecule.
¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
-
Olefinic Protons: The two protons on the double bond of the cyclohexene ring are expected to appear as a multiplet in the downfield region, typically around δ 5.5-5.8 ppm .
-
Ester Ethyl Group: The ethyl groups of the esters will give rise to a quartet for the -OCH₂- protons around δ 4.1-4.3 ppm and a triplet for the -CH₃ protons around δ 1.2-1.4 ppm .
-
Ring Protons: The methine protons at the 1- and 2-positions (adjacent to the ester groups) and the allylic protons at the 3- and 6-positions will appear as multiplets in the region of δ 2.0-3.5 ppm . The trans-coupling constants between the protons at positions 1 and 2 would be characteristic.
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.
-
Carbonyl Carbons: The ester carbonyl carbons will be the most downfield, typically in the range of δ 170-175 ppm .
-
Olefinic Carbons: The two carbons of the double bond will appear around δ 124-128 ppm .
-
Ester Alkoxy Carbons: The -OCH₂- carbons of the ethyl groups will be found around δ 60-62 ppm .
-
Ring Carbons: The methine carbons at positions 1 and 2 will be in the range of δ 40-45 ppm , while the allylic carbons at positions 3 and 6 will be around δ 25-30 ppm .
-
Ester Methyl Carbons: The -CH₃ carbons of the ethyl groups will appear furthest upfield, around δ 14-15 ppm .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 226.27), the molecular ion peak (M⁺) would be observed at m/z = 226. The fragmentation pattern would likely involve the loss of ethoxy groups (-OEt, 45 Da) and ethylene from the retro-Diels-Alder reaction.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is centered around its two key functionalities: the alkene and the ester groups. This dual reactivity makes it a highly versatile intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Reactions of the Alkene
-
Hydrogenation: The double bond can be readily reduced via catalytic hydrogenation to yield the corresponding saturated diester, Diethyl trans-1,2-cyclohexanedicarboxylate. This transformation is useful for accessing saturated carbocyclic scaffolds.
-
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) will form the corresponding epoxide. This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functionalities with defined stereochemistry.
-
Dihydroxylation: The alkene can be converted to a diol using reagents like osmium tetroxide or potassium permanganate. The resulting diol can serve as a precursor for further synthetic manipulations.
-
Halogenation: Addition of halogens (e.g., Br₂) across the double bond provides dihalo-substituted cyclohexane derivatives.
Reactions of the Ester Groups
-
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to afford the corresponding trans-4-cyclohexene-1,2-dicarboxylic acid.
-
Amidation: Reaction with amines can convert the esters to amides, which is a common transformation in the synthesis of biologically active compounds.
-
Reduction: The esters can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Applications as a Pharmaceutical Intermediate
While specific examples of marketed drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motif is present in numerous biologically active compounds. The rigid trans-dicarboxylate framework can be used to control the spatial orientation of pharmacophoric groups, which is crucial for binding to biological targets such as enzymes and receptors. It serves as a valuable starting material for the synthesis of conformationally constrained analogues of known drugs, a strategy often employed to improve potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
May cause skin and eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically valuable building block with a unique combination of stereochemical rigidity and functional group reactivity. Its utility in constructing complex molecular frameworks makes it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is paramount for its effective and safe application in the laboratory. As the demand for novel and structurally diverse molecules continues to grow, the importance of versatile intermediates like this compound in driving innovation is expected to increase.
An In-depth Technical Guide to the Molecular Structure of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
This guide provides a comprehensive examination of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate, a versatile intermediate in modern organic synthesis. We will dissect its molecular architecture, explore its stereospecific synthesis, detail rigorous protocols for its characterization, and discuss its chemical properties and applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this compound.
Core Molecular Structure and Stereochemistry
This compound (C₁₂H₁₈O₄, Molecular Weight: 226.27 g/mol ) is an organic ester characterized by a six-membered cyclohexene ring. The defining features of its structure are the single endocyclic double bond and two diethyl carboxylate functional groups attached to adjacent carbons (C1 and C2).
The critical aspect of its molecular identity is the trans stereochemistry. This designation signifies that the two diethyl carboxylate groups are oriented on opposite faces of the cyclohexene ring. This spatial arrangement is a direct and predictable consequence of its synthesis via the Diels-Alder reaction, a cornerstone of modern synthetic chemistry. The substituents' fixed trans relationship governs the molecule's three-dimensional shape and, consequently, its reactivity and utility as a synthetic building block.
This compound typically presents as a colorless to light yellow liquid with a characteristic fruity odor. It is readily soluble in common organic solvents like ethanol and ether, while its hydrophobic cyclohexene core limits its solubility in water.
Stereospecific Synthesis: The Diels-Alder Reaction
The formation of this compound is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction involves the concerted interaction of a conjugated diene (a system with four pi electrons) and a dienophile (a system with two pi electrons) to create a cyclohexene ring.
-
The Diene: 1,3-Butadiene
-
The Dienophile: Diethyl fumarate (the E-isomer of the unsaturated diester)
The reaction's elegance lies in its stereospecificity. The geometric configuration of the dienophile is faithfully retained in the product. Because the starting dienophile, diethyl fumarate, has its two ester groups in a trans configuration, the resulting cyclohexene product will also have its ester groups in a trans configuration. This provides a reliable method for controlling the stereochemistry of the final molecule.
The mechanism proceeds through a single, cyclic transition state where three pi bonds are broken, and two new sigma bonds and one new pi bond are formed simultaneously.
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate synthesis mechanism
An In-Depth Technical Guide to the Synthesis of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
Abstract
This guide provides a comprehensive examination of the synthesis mechanism for this compound, a valuable intermediate in organic synthesis.[1] The core of this synthesis is the Nobel Prize-winning Diels-Alder reaction, a powerful and elegant method for forming six-membered rings with high stereochemical control.[2][3] We will dissect the underlying principles of this [4+2] cycloaddition, focusing on the concerted mechanism, the role of frontier molecular orbitals, and the critical influence of reactant stereochemistry on the final product architecture. This document is intended for researchers and professionals in chemistry and drug development, offering both a deep mechanistic understanding and a practical, field-proven experimental protocol.
The Diels-Alder Reaction: A Cornerstone of Cyclohexene Synthesis
Discovered by Otto Diels and Kurt Alder in 1928, the Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene derivative.[3][4] Its synthetic utility is immense, as it allows for the simultaneous formation of two new carbon-carbon bonds and up to four new stereocenters in a single, predictable step.[5]
The reaction's mechanism is believed to proceed through a single, cyclic transition state without the formation of intermediates.[3] This concerted nature is governed by orbital symmetry, specifically the suprafacial interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3][6]
Several factors influence the rate and efficiency of the Diels-Alder reaction:
-
Diene Conformation : The diene must be able to adopt an s-cis conformation to allow for the necessary orbital overlap at its terminal carbons.[6][7][8] Dienes locked in an s-trans conformation are unreactive.[8]
-
Electronic Factors : The reaction is generally fastest when the dienophile possesses electron-withdrawing groups (EWGs) and the diene has electron-donating groups (EDGs).[7] EWGs, such as the ester groups in our target synthesis, lower the energy of the dienophile's LUMO, facilitating a more favorable interaction with the diene's HOMO.
Core Mechanism: Synthesis of the trans Isomer
The synthesis of this compound is a classic example of the Diels-Alder reaction's stereospecificity.
Reactants:
-
Diene: 1,3-Butadiene (C₄H₆)
-
Dienophile: Diethyl fumarate (C₈H₁₂O₄), the trans (E) isomer of the butenedioate diester.
The reaction is a thermally allowed [4+2] cycloaddition.[3] The mechanism involves a cyclic flow of six π-electrons: four from the conjugated diene and two from the dienophile, occurring in a single, concerted step.[6][8] This electron movement results in the breaking of three π-bonds and the formation of two new σ-bonds and one new π-bond, creating the cyclohexene ring.[7][9]
The Principle of Stereochemical Retention
A fundamental rule of the Diels-Alder reaction is that the stereochemistry of the dienophile is retained in the product.[5][10] This is a direct consequence of the concerted, suprafacial nature of the cycloaddition, where both new σ-bonds form on the same face of the dienophile simultaneously.[6]
In this synthesis, the starting dienophile is diethyl fumarate, where the two ethyl carboxylate groups are trans to each other across the double bond. This trans relationship is locked into the product. The resulting diethyl 4-cyclohexene-1,2-dicarboxylate therefore has its two ester groups on opposite sides of the ring, yielding the trans diastereomer.[5][9][11]
If one were to use diethyl maleate (the cis isomer) as the dienophile, the resulting product would be the cis diastereomer, with both ester groups on the same side of the ring.[5][9][10] This stereospecificity makes the Diels-Alder reaction a highly predictable and powerful tool for stereocontrolled synthesis.
Mechanistic Workflow Diagram
The following diagram illustrates the concerted electron flow and stereochemical conservation in the reaction between 1,3-butadiene and diethyl fumarate.
Caption: Diels-Alder reaction pathway for trans-isomer synthesis.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound. As 1,3-butadiene is a gas at standard temperature and pressure, this reaction is typically performed under pressure at elevated temperatures.
Safety Precaution: This procedure must be carried out by trained personnel in a well-ventilated fume hood. A high-pressure reaction vessel (autoclave) is required. All appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials & Reagents:
-
Diethyl fumarate
-
1,3-Butadiene
-
Hydroquinone (polymerization inhibitor)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Vessel Preparation: To a clean, dry high-pressure stainless-steel autoclave, add diethyl fumarate (1.0 eq), a catalytic amount of hydroquinone (approx. 0.1% by weight of butadiene), and anhydrous toluene to create an approximately 1-2 M solution of the dienophile.
-
Addition of Diene: Seal the autoclave, cool it in a dry ice/acetone bath (approx. -78 °C), and evacuate the headspace. Connect a cylinder of 1,3-butadiene and condense a slight excess (approx. 1.1-1.2 eq) into the reaction vessel.
-
Reaction: Seal the vessel completely. Allow it to warm to room temperature behind a blast shield. Place the autoclave in a heating mantle and heat to 120-150 °C. Maintain this temperature for 6-12 hours, with stirring if possible.
-
Cooling and Workup: After the reaction period, cool the autoclave to room temperature and then further chill it in an ice bath. Slowly and carefully vent the excess butadiene pressure in the fume hood.
-
Solvent Removal: Open the vessel and transfer the contents to a round-bottom flask. Remove the toluene solvent using a rotary evaporator.
-
Purification (Liquid-Liquid Extraction): Dilute the crude residue with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and concentrate the filtrate via rotary evaporation to yield the crude product.
-
Purification (Vacuum Distillation): Purify the crude ester by vacuum distillation to obtain the final product, this compound, as a colorless liquid.[12]
Data Summary
The following table summarizes key quantitative data for the primary compounds involved in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 1,3-Butadiene | C₄H₆ | 54.09 | -4.4 | Diene; gas at STP |
| Diethyl Fumarate | C₈H₁₂O₄ | 172.18 | 218-219 | Dienophile (trans isomer) |
| This compound | C₁₂H₁₈O₄ | 226.27[13] | ~135-138 °C at 10 mmHg | Product |
Typical yields for this reaction, when properly optimized, can range from 80-95%.
Conclusion
The synthesis of this compound is a textbook illustration of the Diels-Alder reaction's power and elegance. The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where the stereochemistry of the dienophile (diethyl fumarate) is directly and predictably translated into the trans configuration of the final cyclohexene product. This principle of stereochemical retention is a cornerstone of modern organic synthesis, enabling the construction of complex cyclic molecules with a high degree of precision. The provided protocol offers a robust framework for the practical application of this fundamental chemical transformation.
References
- 1. This compound [myskinrecipes.com]
- 2. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels–Alder Reaction [sigmaaldrich.com]
- 5. Diels-Alder Reaction | Mechanism, Stereochemistry & Examples | Study.com [study.com]
- 6. Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. theorango.com [theorango.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate: A Technical Guide
Introduction
Diethyl trans-4-cyclohexene-1,2-dicarboxylate (CAS No. 5048-50-0) is a diester with a cyclohexene core, a molecule of significant interest in organic synthesis. Its stereochemistry and functional groups make it a versatile building block for the synthesis of a variety of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for researchers in synthetic chemistry, materials science, and drug development to ensure purity, verify structure, and understand its reactivity.
This technical guide provides a detailed overview of the spectroscopic data for this compound. We will delve into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and insightful resource for scientists and professionals.
Molecular Structure and Key Features
The structure of this compound, with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol , is characterized by a six-membered ring containing a double bond and two trans-oriented ethoxycarbonyl groups. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C=O and C-O bonds of the ester groups, the C=C bond of the cyclohexene ring, and the various C-H bonds.
Table 1: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (ester) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1200-1180 | Strong | C-O stretch (ester) |
| ~3020 | Medium | =C-H stretch (alkene) |
| 2980-2850 | Medium-Strong | C-H stretch (alkane) |
Expertise & Experience: Interpreting the IR Spectrum
The most prominent feature in the IR spectrum is the strong absorption band around 1735 cm⁻¹. This is a classic indicator of the carbonyl (C=O) stretch in a saturated ester. Its high intensity is due to the large change in dipole moment during the vibration. The presence of a medium-intensity band around 1650 cm⁻¹ is indicative of the C=C stretching vibration of the cyclohexene ring. This peak is typically less intense than the carbonyl stretch.
The strong absorption in the 1200-1180 cm⁻¹ region is attributed to the C-O stretching of the ester linkage. The region between 3000 and 2850 cm⁻¹ reveals the C-H stretching vibrations. The band at approximately 3020 cm⁻¹ corresponds to the stretching of the vinylic C-H bonds (=C-H), while the stronger absorptions between 2980 and 2850 cm⁻¹ are due to the stretching of the aliphatic C-H bonds in the ethyl groups and the cyclohexene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra will reveal the number of unique protons and carbons, their chemical environments, and their connectivity.
A comprehensive search of publicly available spectral databases did not yield experimental ¹H and ¹³C NMR data for this compound. The following interpretation is based on established principles of NMR spectroscopy and predicted chemical shifts.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl groups and the cyclohexene ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.7 | m | 2H | H-4, H-5 (vinylic) |
| ~4.1 | q | 4H | -OCH₂CH₃ |
| ~2.8 | m | 2H | H-1, H-2 (methine) |
| ~2.4 | m | 2H | H-3a, H-6a |
| ~2.1 | m | 2H | H-3e, H-6e |
| ~1.2 | t | 6H | -OCH₂CH₃ |
Expertise & Experience: Decoding the Predicted ¹H NMR Spectrum
The vinylic protons (H-4 and H-5) are expected to resonate at the most downfield chemical shift (~5.7 ppm) due to the deshielding effect of the double bond. The quartet at approximately 4.1 ppm is characteristic of the methylene protons (-OCH₂-) of the ethyl ester groups, split by the adjacent methyl protons. The corresponding methyl protons (-CH₃) would appear as a triplet around 1.2 ppm.
The methine protons at the stereocenters (H-1 and H-2) are predicted to be in the range of ~2.8 ppm. Their trans relationship would influence their coupling constants with the adjacent methylene protons. The allylic protons on C-3 and C-6 would likely appear as complex multiplets around 2.1-2.4 ppm, with the axial and equatorial protons having different chemical shifts and coupling patterns.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~174 | C=O (ester) |
| ~125 | C-4, C-5 (vinylic) |
| ~60 | -OCH₂CH₃ |
| ~42 | C-1, C-2 (methine) |
| ~28 | C-3, C-6 (allylic) |
| ~14 | -OCH₂CH₃ |
Expertise & Experience: Interpreting the Predicted ¹³C NMR Spectrum
The carbonyl carbons of the ester groups are expected to be the most downfield signals, appearing around 174 ppm. The vinylic carbons (C-4 and C-5) would resonate in the typical alkene region, around 125 ppm. The carbon of the methylene group in the ethyl esters (-OCH₂) is predicted to be around 60 ppm. The methine carbons of the cyclohexene ring (C-1 and C-2) are expected at approximately 42 ppm, and the allylic carbons (C-3 and C-6) at around 28 ppm. Finally, the methyl carbons of the ethyl groups would appear at the most upfield region, around 14 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
A comprehensive search of publicly available spectral databases did not yield an experimental mass spectrum for this compound. The following interpretation is based on common fragmentation pathways for similar esters.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 226. The fragmentation pattern would likely involve the loss of ethoxy groups (-OCH₂CH₃, 45 Da) and the ethyl groups (-CH₂CH₃, 29 Da). A common fragmentation pathway for esters is the McLafferty rearrangement, which could lead to characteristic fragment ions. A retro-Diels-Alder reaction of the cyclohexene ring is also a plausible fragmentation pathway, which would result in the formation of butadiene (54 Da) and diethyl maleate or fumarate radical cations.
Table 4: Plausible Mass Spectrometry Fragments for this compound
| m/z | Plausible Fragment |
| 226 | [M]⁺ |
| 181 | [M - OCH₂CH₃]⁺ |
| 153 | [M - COOCH₂CH₃]⁺ |
| 125 | [M - 2 x COOCH₂CH₃ + H]⁺ |
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An background spectrum of the clean plates is recorded prior to the sample measurement.
-
Causality: The thin film method is ideal for liquid samples as it avoids the use of solvents that would introduce interfering absorption bands. KBr and NaCl plates are used as they are transparent to IR radiation in the analytical region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 300-500 MHz NMR Spectrometer
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
¹H NMR: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is run to obtain a spectrum with singlets for each carbon. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.
-
-
Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal is easily identifiable. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra. Proton decoupling in ¹³C NMR simplifies the spectrum and improves sensitivity.
Mass Spectrometry (MS)
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio.
-
Causality: GC-MS is an excellent technique for volatile and thermally stable compounds like esters. EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
Visualization of Molecular Structure
Caption: 2D structure of this compound.
Conclusion
A Comprehensive Technical Guide to the Safe Handling of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate is a diester derivative of cyclohexene dicarboxylic acid. Its unique structural features make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth analysis of the safety and handling protocols for this compound, moving beyond mere procedural lists to explain the rationale behind each recommendation. Our focus is on fostering a proactive safety culture through expertise, trustworthiness, and authoritative grounding.
Hazard Identification and Risk Assessment: A Proactive Approach
The foundation of safe laboratory practice lies in a comprehensive understanding of the potential hazards associated with a substance. This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The signal word for this chemical is "Warning".[1]
A proactive risk assessment involves not only acknowledging these hazards but also evaluating the likelihood of exposure during specific laboratory operations. The primary routes of exposure are inhalation, skin contact, and eye contact.
Table 1: Hazard Identification for this compound
| Hazard Statement | GHS Classification | Target Organs |
| H315 | Skin Irritation, Category 2 | Skin |
| H319 | Eye Irritation, Category 2 | Eyes |
| H335 | Specific target organ toxicity — single exposure, Category 3 | Respiratory system |
Source:[1]
The causality behind these classifications lies in the chemical nature of the diester. While not acutely toxic, prolonged or unprotected contact with the liquid can lead to localized irritation. Inhalation of vapors, especially in poorly ventilated areas or upon heating, can irritate the mucous membranes of the respiratory tract.
The Hierarchy of Controls: A Systematic Approach to Minimizing Exposure
Effective safety management follows a "hierarchy of controls" to minimize or eliminate hazards. This systematic approach prioritizes controls that are more effective and reliable over those that are less so.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, this hierarchy is applied as follows:
-
Elimination/Substitution: In a research and development context, eliminating this specific molecule may not be feasible if it is integral to the synthetic route. Substitution with a less hazardous alternative should be considered if scientifically viable.
-
Engineering Controls: This is a critical and highly effective control measure. Always handle this compound in a well-ventilated area.[2] For procedures that may generate vapors, such as heating or creating aerosols, a certified chemical fume hood is mandatory.[3] Safety showers and eyewash stations should be readily accessible.
-
Administrative Controls: These are the work practices that reduce or prevent exposure. This includes developing and strictly adhering to Standard Operating Procedures (SOPs) for all experimental work involving this compound. Proper labeling of all containers and restricting access to authorized personnel are also key administrative controls.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the other control measures. The recommended PPE for handling this compound is detailed in the following section.
Personal Protective Equipment (PPE): Your Last Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling this compound.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard | Rationale |
| Eyes | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | Protects against accidental splashes of the liquid, which can cause serious eye irritation.[4] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can cause irritation.[5] Inspect gloves for any signs of degradation or perforation before use. | |
| Body | Laboratory coat | Protects skin and personal clothing from contamination.[5] | |
| Respiratory | N95 (US) dust mask or equivalent | Recommended to avoid inhalation of vapors or mists. In situations with inadequate ventilation or the potential for significant aerosol generation, a respirator with an organic vapor cartridge may be necessary. |
Safe Handling and Storage: Preserving Chemical Integrity and Ensuring Safety
Proper handling and storage procedures are crucial not only for safety but also for maintaining the purity and stability of this compound.
Handling:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[2]
-
Avoid Inhalation: Do not breathe vapors or mists.[2]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Hygiene: Wash hands thoroughly after handling.[6] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Temperature: Store in a cool place.[2]
-
Atmosphere: This compound is noted to be air-sensitive.[2] Therefore, it is best practice to store it under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation through oxidation or reaction with atmospheric moisture.[2]
-
Incompatibilities: Store away from strong oxidizing agents.[6]
Experimental Protocols: Step-by-Step Methodologies
Adherence to detailed and validated protocols is essential for both experimental success and safety.
Protocol 1: Weighing and Preparing a Solution
-
Preparation: Don all required PPE (safety glasses, nitrile gloves, lab coat). Ensure the chemical fume hood is on and functioning correctly.
-
Inert Atmosphere (if necessary): If the compound is stored under an inert atmosphere, have a source of nitrogen or argon ready to blanket the container upon opening.
-
Weighing: Tare a clean, dry beaker or flask on an analytical balance. In the fume hood, carefully transfer the desired amount of this compound to the container.
-
Closing: Immediately and tightly close the main container, and if applicable, purge the headspace with an inert gas before sealing.
-
Dissolving: In the fume hood, add the desired solvent to the weighed ester. Stir or sonicate as needed to achieve complete dissolution.
-
Labeling: Clearly label the prepared solution with the chemical name, concentration, solvent, date, and your initials.
-
Cleanup: Clean any spills in the balance and fume hood immediately. Dispose of any contaminated materials as hazardous waste.
-
Final Hygiene: Remove gloves and wash hands thoroughly.
Spill and Emergency Procedures: A Plan for the Unexpected
In the event of a spill or accidental exposure, a swift and informed response is critical.
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment.[2] Avoid breathing vapors, mist, or gas.[2] Ensure adequate ventilation and evacuate personnel to safe areas.[2]
-
Environmental Precautions: Prevent the product from entering drains.[2]
-
Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., vermiculite, sand, or earth) and dispose of it as hazardous waste.[2] Keep the collected material in suitable, closed containers for disposal.[2]
Caption: A decision-making workflow for responding to a chemical spill.
First Aid Measures:
-
Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician immediately.[7]
-
Skin Contact: In case of skin contact, take off immediately all contaminated clothing. Rinse the skin with water or shower.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call an ophthalmologist.
-
Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Do not induce vomiting. Never give anything by mouth to an unconscious person.[7] Consult a physician.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[2] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted.
Conclusion
The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can minimize risks and create a safer laboratory environment. This guide serves as a foundational resource to be integrated into your institution's broader safety and chemical hygiene plan.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemicalbook.com [chemicalbook.com]
IUPAC name for Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
An In-Depth Technical Guide to Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile organic compound with significant applications in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, synthesis, stereochemical intricacies, and utility as a molecular building block.
Decoding the IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name, this compound, precisely describes the molecule's structure. A systematic breakdown reveals the logic embedded in its name:
-
Cyclohexene : The core of the molecule is a six-membered carbon ring containing one double bond ("-en").[1][2]
-
4-Cyclohexene : The number "4" indicates the starting position of the double bond. In cyclic systems, the double bond carbons are assigned the lowest possible numbers, typically #1 and #2. However, when principal functional groups (like the carboxylates here) are present, they are given priority for the lowest locants. Thus, the numbering starts at the carbons bearing the carboxylate groups, making the double bond located between carbons 4 and 5.[1][2][3]
-
1,2-dicarboxylate : This signifies two carboxylate functional groups (-COO⁻, in ester form) attached to carbons #1 and #2 of the ring.[4]
-
Diethyl : This prefix specifies that both carboxylate groups are esterified with ethyl groups (-CH₂CH₃).[4]
-
trans : This crucial stereochemical descriptor indicates the relative orientation of the two diethyl carboxylate substituents. They are on opposite sides of the ring's plane.[5][6]
This systematic naming ensures an unambiguous representation of the compound's constitution and stereochemistry.
Physicochemical and Structural Properties
This compound is typically a colorless to light yellow liquid with a fruity odor.[7] Its properties make it soluble in common organic solvents while having limited solubility in water.[7]
| Property | Value | Source |
| CAS Number | 5048-50-0 | [7][8][9] |
| Molecular Formula | C₁₂H₁₈O₄ | [7][9][10] |
| Molecular Weight | 226.27 g/mol | [9][10][11] |
| Appearance | Colorless to light yellow clear liquid | [7] |
| Purity | Typically >97.0% (GC) | [7][9] |
| SMILES | CCOC(=O)[C@H]1CC=CC[C@@H]1C(=O)OCC | [7][10] |
| InChI | InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3/t9-,10-/m1/s1 | [10] |
Synthesis Pathway: The Diels-Alder Approach
The synthesis of the cyclohexene core of this molecule is a classic example of a Diels-Alder reaction , a powerful tool in organic chemistry for forming six-membered rings.[12][13][14] This pericyclic reaction involves the cycloaddition of a conjugated diene and a substituted alkene (the dienophile).[14]
The overall synthetic strategy involves two main stages:
-
[4+2] Cycloaddition : Formation of the substituted cyclohexene ring.
-
Esterification : Conversion of the resulting dicarboxylic acid or anhydride to the diethyl ester.
Causality in Reagent Selection
-
The Diene : 1,3-butadiene is the diene. As it is a gas at room temperature, it is often generated in situ for easier handling.[12][13] 3-Sulfolene (butadiene sulfone) is an excellent solid precursor that, upon heating, undergoes a cheletropic elimination to release 1,3-butadiene and sulfur dioxide gas.[12][14] This method allows for the controlled release of the diene directly into the reaction mixture, minimizing side reactions like polymerization.[14]
-
The Dienophile : To obtain the trans product, the dienophile must have the corresponding stereochemistry. Diethyl fumarate (the trans-isomer of butenedioic acid diethyl ester) is the logical choice. The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product.[13]
Experimental Workflow: Synthesis of the Cyclohexene Ring
Below is a generalized protocol based on the principles of the Diels-Alder reaction.
-
Reaction Setup : In a round-bottomed flask equipped with a reflux condenser and a gas trap (to handle the SO₂ byproduct), combine 3-sulfolene, the dienophile (e.g., maleic anhydride for the cis precursor), and an inert, high-boiling solvent like xylene.[12][13]
-
Thermal Reaction : Heat the mixture to reflux. The high temperature initiates the decomposition of 3-sulfolene into 1,3-butadiene and SO₂.[12]
-
Cycloaddition : The newly formed 1,3-butadiene immediately reacts with the dienophile present in the solution to form the cyclohexene ring structure.[13]
-
Hydrolysis (if starting from anhydride) : If the reaction is performed with maleic anhydride to yield the cis-anhydride, a subsequent hydrolysis step with water is required to open the anhydride ring and form the dicarboxylic acid.[12]
-
Esterification : The resulting dicarboxylic acid (either cis or trans) is then esterified. A common method is Fischer esterification, which involves refluxing the acid in excess ethanol with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[15]
-
Workup and Purification : The reaction mixture is cooled, and the product is extracted using an organic solvent. The organic layer is washed to remove the acid catalyst and any unreacted starting material. The final product is purified by distillation under reduced pressure.[15]
Workflow Visualization
Caption: A generalized workflow for the Diels-Alder synthesis.
Stereochemistry and Conformational Analysis
The "trans" configuration at carbons C1 and C2 is a defining feature of this molecule. This means that the two diethyl carboxylate groups are positioned on opposite faces of the cyclohexene ring.
In a disubstituted cyclohexane, the substituents can occupy either axial or equatorial positions. The ring can undergo a "ring flip" to interconvert between two chair conformations, which swaps the axial and equatorial positions.[5]
-
Stability : Conformations that place bulky substituents in the equatorial position are generally more stable. This is because axial substituents experience destabilizing 1,3-diaxial interactions (steric hindrance) with other axial atoms on the same side of the ring.[5][16]
-
trans-1,2 Isomer : For a trans-1,2-disubstituted cyclohexane, the two chair conformations are diequatorial (e,e) and diaxial (a,a).[5][6] The diequatorial conformation is significantly more stable and therefore predominates at equilibrium, as it avoids the high energy penalty of two bulky groups in axial positions.[5]
The presence of the C4-C5 double bond flattens the ring slightly compared to a saturated cyclohexane, but the principles of minimizing steric strain by favoring equatorial positions for large groups remain paramount.
Conformational Equilibrium Diagram
Caption: Equilibrium between diaxial and diequatorial conformers.
Applications in Synthesis and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but serves as a highly valuable intermediate or building block in organic synthesis.[17] Its utility stems from its well-defined stereochemistry and the presence of multiple functional groups that can be further manipulated.
-
Scaffold for Complex Molecules : The cyclohexene ring provides a rigid, three-dimensional scaffold. The trans orientation of the ester groups provides specific exit vectors for building out more complex molecular architectures.
-
Pharmaceutical Intermediates : It is employed in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and fine chemicals.[7][17] The defined stereochemistry is critical, as the biological activity of a drug is often dependent on its precise 3D shape.
-
Functional Group Transformation : The double bond can be subjected to various reactions (e.g., hydrogenation, epoxidation, dihydroxylation), and the ester groups can be hydrolyzed to carboxylic acids, reduced to alcohols, or converted to amides, opening up a wide array of synthetic possibilities.
Conclusion
This compound is a compound whose structure is elegantly described by its IUPAC name. Its synthesis, rooted in the powerful and stereospecific Diels-Alder reaction, provides a reliable route to a versatile chemical intermediate. For researchers in organic synthesis and drug development, understanding the stereochemical and conformational properties of this molecule is key to leveraging its potential as a scaffold for constructing novel and complex chemical entities with potential therapeutic applications.
References
- 1. Organic Nomenclature [www2.chemistry.msu.edu]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. m.youtube.com [m.youtube.com]
- 4. iupac.org [iupac.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. CAS 5048-50-0: Diethyl trans-4-cyclohexene-1,2-dicarboxyla… [cymitquimica.com]
- 8. This compound | 5048-50-0 [chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
- 10. (±)-反式-4-环己烯-1,2-二甲酸二乙酯 ≥98.0% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. web.alfredstate.edu [web.alfredstate.edu]
- 13. odinity.com [odinity.com]
- 14. cerritos.edu [cerritos.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. spcmc.ac.in [spcmc.ac.in]
- 17. This compound [myskinrecipes.com]
An In-Depth Technical Guide to the Physical Properties of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
Foreword: A Note on Scientific Inquiry
In the landscape of chemical research and drug development, a thorough understanding of a molecule's physical properties is the bedrock upon which all further investigation is built. These properties—from boiling point to spectroscopic signature—govern a compound's behavior, dictate its handling and purification protocols, and provide critical insights into its structural integrity. This guide is dedicated to Diethyl trans-4-Cyclohexene-1,2-dicarboxylate, a versatile diester intermediate. While this molecule is well-utilized in synthetic applications, comprehensive physical data in publicly accessible literature is notably sparse.
Therefore, this document adopts a dual-pronged approach. Firstly, it collates and presents the available data for the target molecule and its close structural relatives, providing a robust framework for estimation. Secondly, and more importantly, it functions as a methodological whitepaper. It details the rigorous experimental protocols required to determine these properties, grounding the reader not just in the what, but in the how and the why. This approach ensures that the principles of scientific integrity are upheld, providing a self-validating system for any researcher to generate and confirm these critical data points in their own laboratory setting.
Molecular Identity and General Characteristics
This compound is an organic compound featuring a cyclohexene ring functionalized with two ethyl ester groups in a trans configuration at the 1 and 2 positions. This structure makes it a valuable intermediate in various organic syntheses, including Diels-Alder reactions and the development of more complex molecular architectures for pharmaceuticals and materials science.[1]
The fundamental identifiers and general properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5048-50-0 | [2] |
| Molecular Formula | C₁₂H₁₈O₄ | |
| Molecular Weight | 226.27 g/mol | |
| Physical Form | Liquid at room temperature | |
| Appearance | Colorless to pale yellow, clear liquid | [3] |
| Odor | Described as pleasant and fruity | [3] |
| Purity (Commercial) | Typically ≥97% (GC) | [2] |
Thermophysical Properties: A Methodological Deep Dive
The thermophysical properties are critical for purification, handling, and process scale-up. Direct, verified values for the trans isomer are not consistently reported in the literature. Therefore, we present data from its close isomers and analogues alongside detailed experimental protocols for their definitive determination.
| Property | Diethyl trans -4-Cyclohexene-1,2-dicarboxylate | Comparative Compound Data | Source(s) |
| Boiling Point | Data not available | 129-131 °C @ 5 mmHg (cis isomer) 104 °C @ 1.1 mmHg (trans-saturated analogue) | [4][5] |
| Density / Specific Gravity | Data not available | 1.04 (20/20) (trans-saturated analogue) | [5] |
| Refractive Index (n_D) | Data not available | 1.4605-1.4610 @ 25 °C (cis isomer) 1.45 @ 20 °C (trans-saturated analogue) | [4][5] |
Boiling Point Determination under Reduced Pressure
Causality: High molecular weight esters like this one exhibit strong intermolecular dipole-dipole interactions, leading to high boiling points. At atmospheric pressure, the required temperature for boiling would likely cause thermal decomposition. Therefore, vacuum distillation is the required method for both purification and boiling point determination. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure of the system.[6]
This method is ideal for small sample quantities and provides an accurate boiling point at a specific pressure.[7]
-
Apparatus Setup:
-
Place a small volume (approx. 0.5 mL) of the sample into a small-diameter test tube (e.g., 10x75 mm).
-
Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is parallel to the bottom of the test tube.
-
Suspend the assembly in a Thiele tube or an oil bath equipped with a magnetic stirrer for even heat distribution.
-
-
Measurement Procedure:
-
Begin heating the bath at a rate of 2-3 °C per minute.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[7]
-
Upon approaching the boiling point, the bubbling will become rapid and continuous as the liquid's vapor fills the capillary.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[7] This signifies the point where the external pressure equals the vapor pressure of the liquid.
-
-
Pressure Recording: Simultaneously record the pressure of the system using a manometer. The boiling point must be reported with the corresponding pressure (e.g., 130 °C @ 5 mmHg).
Caption: Workflow for micro-boiling point determination.
Density Determination using a Pycnometer
Causality: Density is a fundamental physical property defined as mass per unit volume. It is highly sensitive to temperature due to thermal expansion. The pycnometer method is a highly precise technique that allows for the accurate determination of a liquid's volume by comparing its mass to that of a reference substance with a well-known density, typically distilled water.[8]
-
Preparation:
-
Thoroughly clean a pycnometer of known volume (e.g., 10 mL) with a suitable solvent, followed by distilled water and acetone. Dry it completely in an oven and allow it to cool to ambient temperature in a desiccator.
-
-
Mass of Empty Pycnometer:
-
Carefully weigh the empty, dry pycnometer on an analytical balance to four decimal places. Record this mass as m₀.
-
-
Calibration with Water:
-
Fill the pycnometer with deionized, degassed water. Insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in a constant-temperature water bath (e.g., 20.0 °C) for 15-20 minutes to allow for thermal equilibrium.
-
Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m₁.
-
-
Measurement with Sample:
-
Empty and dry the pycnometer as in step 1.
-
Fill the pycnometer with the this compound sample.
-
Repeat the thermal equilibration and weighing procedure as in step 3. Record this mass as m₂.
-
-
Calculation:
-
Mass of water: m_water = m₁ - m₀
-
Mass of sample: m_sample = m₂ - m₀
-
Volume of pycnometer (at T): V = m_water / ρ_water(T) (where ρ_water(T) is the tabulated density of water at the experimental temperature).
-
Density of sample (at T): ρ_sample = m_sample / V
-
Refractive Index Measurement
Causality: The refractive index is the ratio of the speed of light in a vacuum to its speed in the sample medium. It is a measure of how much the path of light is bent, or refracted, when it enters the material.[9] This property is dependent on temperature and the wavelength of light used. For organic liquids, it is a highly sensitive indicator of purity; impurities can cause a deviation from the literature value.[9] A digital Abbe refractometer is the standard instrument for this measurement.
-
Instrument Calibration:
-
Turn on the refractometer and allow the internal temperature control to stabilize at the desired temperature (e.g., 20.0 °C).
-
Calibrate the instrument using a certified refractive index standard, such as distilled water (n_D²⁰ = 1.3330).
-
-
Sample Application:
-
Using a clean pipette, apply a few drops of the this compound sample onto the prism surface. Ensure the surface is fully covered.
-
-
Measurement:
-
Close the cover. The instrument will automatically measure and display the refractive index.
-
Record the value, which is typically reported to four decimal places. The value should be reported with the temperature and wavelength, e.g., n_D²⁰, where 'D' refers to the sodium D-line (589 nm).[9]
-
-
Cleaning:
-
Thoroughly clean the prism with a soft tissue soaked in a suitable solvent (e.g., ethanol or isopropanol) immediately after the measurement.
-
Solubility Characteristics
The solubility of a compound is dictated by the principle of "like dissolves like." The presence of both a nonpolar cyclohexene ring and polar ester functionalities gives this compound a mixed character.
-
Polarity Analysis: The C-O and C=O bonds in the two diethyl ester groups create significant bond dipoles, making this region of the molecule polar and capable of dipole-dipole interactions. The cyclohexene hydrocarbon backbone is nonpolar.
-
Solvent Compatibility:
-
High Solubility: Expected in common organic solvents such as ethanol, diethyl ether, acetone, ethyl acetate, and chlorinated solvents (e.g., dichloromethane).[3] These solvents can interact favorably with both the polar ester groups and the nonpolar ring.
-
Limited Solubility: Expected in highly polar protic solvents like water. The large nonpolar hydrocarbon component of the molecule outweighs the polarity of the ester groups, preventing significant dissolution in water.[3]
-
Low to No Solubility: Expected in very nonpolar solvents like hexanes, though some miscibility may be observed.
-
| Solvent Class | Example Solvent | Predicted Solubility |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble |
| Polar Protic | Ethanol, Methanol | Soluble |
| Nonpolar | Toluene, Diethyl Ether | Soluble |
| Highly Nonpolar | Hexanes | Sparingly Soluble |
| Aqueous | Water | Insoluble/Limited Solubility |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis provides unambiguous structural confirmation. While a comprehensive public database of spectra for this specific isomer is lacking, its structure allows for a confident prediction of its key spectral features.
Caption: Key proton environments for ¹H NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ . This is the most prominent feature of the spectrum.
-
C-O Stretch (Ester): A strong band is expected in the 1150-1250 cm⁻¹ region.
-
=C-H Stretch (Alkenyl): A medium intensity band is expected just above 3000 cm⁻¹, typically around 3020-3050 cm⁻¹ .
-
C-H Stretch (Alkyl): Multiple bands of medium-to-strong intensity are expected just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹ .
-
C=C Stretch (Alkenyl): A weak-to-medium intensity band is expected around 1640-1660 cm⁻¹ . This can sometimes be weak due to the symmetry of the double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR Predicted Chemical Shifts (δ) and Multiplicities:
-
~5.7 ppm (2H, multiplet): Olefinic protons on the C=C double bond.
-
~4.1 ppm (4H, quartet): Methylene protons (-O-CH₂ -CH₃) of the ethyl esters, split by the adjacent methyl group.
-
~2.8-3.2 ppm (2H, multiplet): Methine protons (-CH -C=O) at the chiral centers (positions 1 and 2). Their exact shift and coupling will be complex.
-
~2.2-2.6 ppm (4H, multiplet): Allylic methylene protons (-CH₂ -CH=) of the cyclohexene ring.
-
~1.2 ppm (6H, triplet): Methyl protons (-O-CH₂-CH₃ ) of the ethyl esters, split by the adjacent methylene group.
-
-
¹³C NMR Predicted Chemical Shifts (δ):
-
~170-175 ppm: Carbonyl carbons (C =O) of the ester groups.
-
~125-127 ppm: Olefinic carbons (-C H=C H-).
-
~60-62 ppm: Methylene carbons of the ethyl esters (-O-C H₂-CH₃).
-
~40-45 ppm: Methine carbons at the ester-substituted positions (-C H-C=O).
-
~25-30 ppm: Allylic methylene carbons (-C H₂-CH=).
-
~14 ppm: Methyl carbons of the ethyl esters (-O-CH₂-C H₃).
-
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 226 ) should be observable, though it may be of low intensity in Electron Ionization (EI) MS.
-
Key Fragmentation Pathways:
-
Loss of an ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z = 181 .
-
Loss of an ethyl group (-CH₂CH₃, 29 Da) to give a fragment at m/z = 197 .
-
A retro-Diels-Alder reaction could potentially lead to fragments corresponding to butadiene (54 Da) and diethyl maleate/fumarate (172 Da).
-
A base peak related to the stable cyclohexenyl cation fragment is also likely.
-
Conclusion
This guide has outlined the essential physical properties of this compound from both a data-centric and a methodological perspective. While a complete, experimentally verified dataset for this specific isomer remains to be fully published, the combination of comparative data from its close analogues and the detailed, field-proven protocols provided herein offers a comprehensive framework for researchers. By grounding our understanding in the rigorous application of these experimental techniques, we can ensure the accuracy and reliability of the data that underpins future innovation in drug development and chemical synthesis.
References
- 1. Diethyl 1,4-cyclohexanedicarboxylate | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. mt.com [mt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diethyl trans-1,2-Cyclohexanedicarboxylate | 17351-22-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. scribd.com [scribd.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Stereochemistry of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
An In-Depth Technical Guide to the
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the stereochemical intricacies of diethyl trans-4-cyclohexene-1,2-dicarboxylate, a molecule whose synthesis serves as a classic exemplar of stereocontrol in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic principles, synthetic protocols, and analytical characterization that define this compound.
Section 1: Foundational Principles—The Diels-Alder Reaction
The stereochemical fate of this compound is sealed at its conception, which occurs via the Nobel Prize-winning Diels-Alder reaction.[1][2] This reaction is a cornerstone of synthetic chemistry, enabling the construction of six-membered rings with remarkable efficiency and control.[1][3] It is classified as a [4+2] cycloaddition, involving the concerted interaction between the four π-electrons of a conjugated diene and the two π-electrons of an alkene, known as the dienophile.[1][2][3]
In the synthesis of our target molecule, the reactants are 1,3-butadiene (the diene) and diethyl fumarate (the dienophile).[4] Diethyl fumarate is the (E)-isomer of but-2-enedioic acid diethyl ester, meaning its two ester functional groups are positioned on opposite sides of the carbon-carbon double bond.[5][6]
The Pillar of Stereospecificity
The Diels-Alder reaction is renowned for being stereospecific, a direct consequence of its concerted mechanism where all bond-forming and bond-breaking events occur in a single transition state.[2][7][8] This means the stereochemistry of the reactants is faithfully preserved in the product.[9][10]
For the synthesis of this compound, the trans configuration of the ester groups in the dienophile, diethyl fumarate, dictates that they will be trans in the resulting cyclohexene ring.[4][8][10] If one were to use the corresponding cis-dienophile, diethyl maleate, the product would be the cis-diastereomer, diethyl cis-4-cyclohexene-1,2-dicarboxylate.[4][8] This direct translation of reactant geometry to product geometry is the essence of stereospecificity and provides chemists with a powerful tool for predictable stereochemical control.
Formation of a Racemic Mixture
While the relative stereochemistry (trans) is fixed, the absolute stereochemistry is not. The reaction between the achiral diene (1,3-butadiene) and the achiral dienophile (diethyl fumarate) generates two new stereocenters at carbons C1 and C2 of the cyclohexene ring. The diene can approach the planar dienophile from either face with equal probability. This results in the formation of a racemic mixture, containing equal amounts of the (1R,2R) and (1S,2S) enantiomers.
Section 2: Synthesis and Purification Protocol
The following protocol describes a robust method for the laboratory-scale synthesis of this compound. The procedure is designed with self-validation in mind, ensuring reproducibility and high purity of the final product.
Reactant and Product Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1,3-Butadiene | C₄H₆ | 54.09 | Diene |
| Diethyl Fumarate | C₈H₁₂O₄ | 172.18 | Dienophile[5][6] |
| This compound | C₁₂H₁₈O₄ | 226.27 | Product[11] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Rationale for Reactant Choice: While 1,3-butadiene is a gas at room temperature, using 3-sulfolene as a solid precursor provides a safer and more convenient in situ source.[12][13] Upon heating, 3-sulfolene undergoes a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide gas.[12]
-
Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, combine diethyl fumarate (1.0 eq), 3-sulfolene (1.2 eq), and a high-boiling solvent such as xylene.[13]
-
Apparatus Setup: Fit the flask with a reflux condenser. To safely handle the sulfur dioxide gas byproduct, attach a gas trap containing a sodium hydroxide solution to the top of the condenser.[13]
-
Thermal Reaction: Heat the mixture to a gentle reflux. The temperature of the refluxing xylene (approx. 140 °C) is sufficient to induce the decomposition of 3-sulfolene and initiate the Diels-Alder reaction. Maintain reflux for a period determined by reaction monitoring (e.g., TLC or GC analysis), typically several hours.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the pure this compound.
Section 3: Stereochemical Characterization and Analysis
Confirming the structure and, critically, the stereochemistry of the product requires a multi-faceted analytical approach.
Mechanistic Diagram of Stereospecific Synthesis
Caption: The stereospecific Diels-Alder synthesis of the target molecule.
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural verification.
-
¹H NMR: The key diagnostic signals are the resonances for the two methine protons at the newly formed stereocenters (C1-H and C2-H). The coupling constant (J-value) between these two protons is indicative of their dihedral angle and, therefore, their relative stereochemistry. A trans relationship will exhibit a different, typically larger, J-value compared to the corresponding cis-isomer.
-
¹³C NMR: The symmetry of the molecule dictates the number of unique carbon signals. The trans-product possesses a C₂ axis of symmetry, which results in a specific number of resonances (e.g., one signal for the two equivalent ester carbonyls, one for the two equivalent methine carbons, etc.). This pattern would differ from the cis-isomer, which has a plane of symmetry and would show a different number of signals.[14]
-
Chiral Separation of Enantiomers
Since the synthesis yields a racemic mixture, resolving the (1R,2R) and (1S,2S) enantiomers is crucial for applications where single-enantiomer purity is required, such as in pharmaceutical development.
-
Protocol: Chiral High-Performance Liquid Chromatography (HPLC):
-
Column Selection: Employ a chiral stationary phase (CSP). Columns based on cyclodextrin derivatives or other chiral selectors are effective for this type of separation.[15]
-
Mobile Phase Optimization: Develop an isocratic or gradient mobile phase, typically consisting of a mixture of hexane and isopropanol, to achieve baseline separation of the two enantiomer peaks.
-
Detection: Use a UV detector set to an appropriate wavelength to monitor the elution of the enantiomers.
-
Analysis: The differential interaction between each enantiomer and the chiral stationary phase results in different retention times, allowing for their separation and quantification. The resolution between the two peaks must be greater than 1.5 for accurate quantitation.[15]
-
Section 4: Conclusion
The stereochemistry of this compound is a direct and predictable outcome of the stereospecific nature of the Diels-Alder reaction.[7][8] The trans geometry of the diethyl fumarate dienophile is immutably transferred to the product, yielding a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. This principle of stereochemical retention is a powerful asset in modern organic synthesis. The subsequent characterization and, if necessary, separation of these enantiomers rely on established analytical techniques like NMR spectroscopy and chiral chromatography, which form the bedrock of quality control and stereochemical analysis in research and industry.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. web.mit.edu [web.mit.edu]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Diethyl fumarate | C8H12O4 | CID 638144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl fumarate [webbook.nist.gov]
- 7. Diels-Alder Reaction | Mechanism, Stereochemistry & Examples | Study.com [study.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. cerritos.edu [cerritos.edu]
- 13. web.alfredstate.edu [web.alfredstate.edu]
- 14. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. [askfilo.com]
- 15. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of diethyl trans-4-cyclohexene-1,2-dicarboxylate, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers insights based on structurally similar compounds, and provides a detailed experimental protocol for determining its solubility in a range of organic solvents. This guide is intended to be a practical resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.
Introduction: Understanding the Significance of Solubility
The solubility of a compound is a critical physicochemical property that dictates its behavior in a liquid medium. For this compound, a diester with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol , understanding its solubility profile is paramount for its effective application in organic synthesis and pharmaceutical sciences.[1][2][3] In drug development, for instance, solubility influences bioavailability, formulation, and route of administration. In chemical synthesis, it is a crucial factor for reaction kinetics, product purification, and process scale-up.
This guide will explore the solubility of this compound from both a theoretical and a practical standpoint. While specific quantitative data for this compound is not extensively available in public literature, we will leverage data from structurally analogous dicarboxylic acid diethyl esters to provide a robust predictive framework.
Physicochemical Properties and Predicted Solubility Profile
This compound is a colorless to pale yellow liquid.[4] Its molecular structure, featuring a nonpolar cyclohexene ring and two polar ethyl ester groups, results in a molecule with moderate overall polarity. This duality is key to understanding its solubility behavior.
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Based on its structure, we can predict the solubility of this compound in various classes of organic solvents.
Factors Influencing Solubility:
Caption: Factors influencing the solubility of the target compound.
Insights from Structurally Similar Compounds
To build a more concrete prediction of solubility, we can examine the known solubility of similar dicarboxylic acid diethyl esters:
-
Diethyl Phthalate: This aromatic diester is miscible with a wide range of organic solvents including ethanol, ether, acetone, and benzene.[1][6] Its aromatic nature contributes to its good solubility in aromatic hydrocarbons.
-
Diethyl Adipate: A linear aliphatic diester, it is reported to be soluble in ethanol and ether.[2][7][8]
-
Diethyl Succinate: Another linear aliphatic diester, it is miscible with ethanol and ether, and soluble in acetone.[9][10]
Based on these analogues, it is highly probable that this compound will exhibit good solubility in a variety of common organic solvents.
Predicted Solubility in Common Organic Solvents: A Qualitative Overview
The following table provides a predicted qualitative solubility profile for this compound based on the "like dissolves like" principle and data from its structural analogues.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Miscible | The ester groups can act as hydrogen bond acceptors, and the overall polarity is compatible with short-chain alcohols. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble to Miscible | The polarity of ketones is well-suited to dissolve moderately polar esters. |
| Ethers | Diethyl Ether, Tetrahydrofuran | Soluble to Miscible | Ethers are good solvents for many organic compounds, and the polarity is a good match. |
| Esters | Ethyl Acetate | Soluble to Miscible | "Like dissolves like" is strongly applicable here. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are capable of dissolving a wide range of organic compounds. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar cyclohexene ring should interact favorably with aromatic solvents. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant polarity from the two ester groups will likely limit solubility in nonpolar alkanes. |
| Water | Limited to Insoluble | The hydrophobic cyclohexene ring and the overall size of the molecule limit its solubility in water, as is common for esters of this size.[4] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a liquid in a solvent.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Analytical balance (±0.1 mg)
-
Micropipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)
-
Syringe filters (0.22 µm)
-
Volumetric flasks and other standard laboratory glassware
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical instrument.
-
Preparation of Test Samples: In a series of vials, add an excess amount of this compound to a known volume or mass of the solvent. The presence of a distinct second phase (undissolved solute) is necessary to ensure a saturated solution.
-
Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the two phases have clearly separated.
-
Sampling: Carefully withdraw an aliquot from the upper (solvent-rich) phase, taking care not to disturb the lower (solute-rich) phase. Immediately filter the aliquot through a syringe filter to remove any undissolved microdroplets.
-
Dilution and Analysis: Accurately dilute the filtered aliquot with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated GC or HPLC method.
-
Quantification: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table, expressing solubility in units such as g/100 mL, mg/mL, or mol/L.
Example Data Table:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Acetone | 25 | Experimental Value |
| Diethyl Ether | 25 | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value |
| Toluene | 25 | Experimental Value |
| Hexane | 25 | Experimental Value |
Conclusion
References
- 1. Diethyl phthalate | 84-66-2 [chemicalbook.com]
- 2. diethyl adipate [chemister.ru]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 5048-50-0: Diethyl trans-4-cyclohexene-1,2-dicarboxyla… [cymitquimica.com]
- 5. Diethyl Phthalate (DEP): Solvent Characteristics, Fragrance Uses & Regulations - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. 邻苯二甲酸二乙酯 99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS 141-28-6: Diethyl adipate | CymitQuimica [cymitquimica.com]
- 8. Diethyl Adipate | C10H18O4 | CID 8844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diethyl succinate | 123-25-1 [chemicalbook.com]
- 10. Diethyl succinate CAS#: 123-25-1 [m.chemicalbook.com]
Methodological & Application
Application Note: High-Purity Recovery of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate via Optimized Recrystallization
Introduction
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate is a versatile diester utilized as a key building block in organic synthesis. Its applications range from the development of novel pharmaceutical intermediates to the creation of specialized polymers and resins.[1] The stereochemistry and functionality of this molecule make it a valuable precursor, where high purity is paramount for predictable reaction outcomes and the integrity of the final product.
This application note provides a comprehensive guide for the purification of this compound by recrystallization. Recognizing that this compound can exist as a low-melting solid or a liquid at ambient temperatures, this guide emphasizes the critical preliminary step of solvent system screening to develop a robust and efficient purification protocol.[1] The methodologies outlined herein are designed for researchers, chemists, and drug development professionals seeking to achieve high-purity material from crude reaction products.
The Principle of Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[2] The process is predicated on the principle that the solubility of most solids in a given solvent increases with temperature.[3] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The molecular lattice of a growing crystal is highly specific, tending to exclude molecules of impurities. Consequently, the impurities remain dissolved in the cold solvent (the "mother liquor") and are separated from the pure crystals by filtration.[2] A successful recrystallization maximizes the recovery of the pure compound while leaving the maximum amount of impurities behind in the solution.
Physicochemical Properties & Handling
A thorough understanding of the analyte's properties is critical before commencing any purification protocol.
| Property | Value | Reference |
| IUPAC Name | (±)-Diethyl trans-4-cyclohexene-1,2-dicarboxylate | |
| CAS Number | 5048-50-0 | [4][5] |
| Molecular Formula | C₁₂H₁₈O₄ | [5] |
| Molecular Weight | 226.27 g/mol | [5] |
| Appearance | Liquid or low-melting solid | [1] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. |
Handling Note: Due to its potential as an irritant, this compound should be handled in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Protocol Part A: Solvent System Selection
The choice of solvent is the most critical variable in recrystallization.[6] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cool temperatures. The impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent. This section details a systematic approach to identifying a suitable solvent or solvent pair.
Materials:
-
Crude this compound (solid form)
-
Test tubes (13x100 mm)
-
Hot plate or sand bath
-
Vortex mixer
-
Selection of candidate solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Heptane, Water)
Screening Protocol:
-
Aliquot the Crude Product: Place approximately 20-30 mg of the crude, solid starting material into several separate test tubes.
-
Test Solubility at Room Temperature: To each tube, add a candidate solvent dropwise (e.g., 0.5 mL at a time), vortexing after each addition. Observe if the solid dissolves readily. An ideal solvent will not dissolve the compound at room temperature.[7]
-
Test Solubility at Elevated Temperature: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or on a hot plate. Continue to add small aliquots of the same hot solvent until the solid just dissolves. Record the approximate volume of solvent used.
-
Observe Crystallization on Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes. Observe the quantity and quality of the crystals that form. Abundant, well-formed crystals indicate a promising solvent.
-
Evaluate Binary Solvent Systems (if needed): If no single solvent is ideal, a binary system can be effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble.
-
Dissolve the compound in a minimal amount of the hot "good" solvent.
-
Add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy (turbid).
-
Add a few drops of the "good" solvent to redissolve the precipitate and render the solution clear again.
-
Allow the solution to cool as described in step 4.
-
Data Recording:
| Solvent/System | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Notes |
| Ethanol | ||||
| Heptane | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Ethanol/Water | (Example binary system) | |||
| Toluene/Heptane | (Example binary system) |
Protocol Part B: Bulk Purification by Recrystallization
This protocol assumes a suitable solvent (e.g., ethanol) has been identified from the screening process.
Equipment:
-
Erlenmeyer flask (sized so the solvent fills it to about one-third to one-half of its volume)
-
Hot plate with stirring capability
-
Reflux condenser
-
Buchner funnel and filtration flask
-
Vacuum source
-
Filter paper
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude solid this compound into an Erlenmeyer flask with a stir bar.
-
Add a small portion of the chosen solvent, enough to create a slurry.
-
Heat the mixture to a gentle boil with stirring. Add more hot solvent in small increments until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes saturated upon cooling, which maximizes the yield of recovered crystals.[6]
-
-
Decolorization & Hot Filtration (Optional):
-
If the hot solution is colored by impurities, remove it from the heat source and add a small amount (1-2% by weight) of activated charcoal.
-
Reheat the solution to boiling for a few minutes. Causality: The activated charcoal adsorbs high-molecular-weight colored impurities.
-
To remove the charcoal and any insoluble impurities, perform a hot gravity filtration using a fluted filter paper and a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality: This step must be done quickly with heated glassware to prevent premature crystallization of the product on the funnel.
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively add to the crystal lattice, excluding impurities.[6] Rapid cooling can trap impurities within smaller crystals.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation (Vacuum Filtration):
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent and apply vacuum to ensure a good seal.
-
Pour the cold crystal slurry into the center of the funnel in one motion.
-
Wash the crystals in the funnel with a small amount of fresh, ice-cold solvent to rinse away any remaining mother liquor. Causality: Using cold solvent for washing prevents the desired product from redissolving, which would lower the yield.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying.
-
Transfer the semi-dry crystals to a watch glass or drying dish. Dry them to a constant weight, either in a desiccator under vacuum or in a low-temperature drying oven (well below the compound's melting point).
-
Diagram of the Recrystallization Workflow
Caption: Workflow for the purification of a solid organic compound by recrystallization.
Purity Assessment & Yield Calculation
After purification, it is essential to verify the purity of the recovered material and calculate the process yield.
-
Purity Assessment: The most common method is melting point analysis. A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. Other analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed quantitative purity data.
-
Yield Calculation: The efficiency of the recrystallization is determined by calculating the percent recovery.
Percent Recovery = (Mass of Pure, Dry Crystals / Initial Mass of Crude Solid) x 100%
A high percent recovery is desirable, but purity is the primary goal. It is often necessary to sacrifice some yield to achieve a higher degree of purity. Multiple recrystallization cycles can be performed for further purification if necessary.[6]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form on cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed crystal" from a previous batch. |
| "Oiling out" | The boiling point of the solvent is higher than the melting point of the solute; the compound is melting before it dissolves. The solution is too supersaturated. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool slowly. Alternatively, select a solvent with a lower boiling point. |
| Low Recovery | Too much solvent was used. The crystals were washed with solvent that was not cold enough. The compound has significant solubility in the cold solvent. | Ensure minimum solvent volume is used. Always wash with ice-cold solvent. Cool the solution in an ice bath for a longer period. Consider a different solvent system where the compound is less soluble when cold. |
| Crystals are colored | The decolorizing charcoal step was insufficient or skipped. The impurity is co-crystallizing with the product. | Repeat the recrystallization, ensuring the use of activated charcoal. If the problem persists, a different purification technique (e.g., column chromatography) or a different solvent system may be required. |
References
Application Note: Structural Elucidation of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate using High-Resolution ¹H NMR Spectroscopy
Introduction and Scientific Context
Diethyl trans-4-cyclohexene-1,2-dicarboxylate is a key intermediate in the synthesis of various complex organic molecules and pharmaceutical compounds. Its biological and chemical properties are intrinsically linked to its three-dimensional structure, particularly the trans stereochemical relationship between the two ester groups. Verifying this specific arrangement is critical for ensuring the desired reactivity, efficacy, and safety of downstream products.
¹H NMR spectroscopy is an indispensable, non-destructive analytical technique for this purpose. By measuring the magnetic properties of protons within a molecule, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.[1][2] This application note explains the causality behind the observed ¹H NMR spectrum, linking fundamental principles of chemical shift and spin-spin coupling to the specific structural features of the target molecule.
Theoretical Principles: From Structure to Spectrum
The ¹H NMR spectrum of this compound is a direct reflection of its molecular structure. Two core NMR principles govern the appearance of the spectrum: chemical shift and spin-spin coupling.[1][3]
-
Chemical Shift (δ): The position of a signal on the x-axis (measured in parts per million, ppm) is determined by the electron density around a proton.[2][3] Electron-withdrawing groups, like the carbonyls of the ester functionalities, decrease the electron density ("deshield") around nearby protons, causing their signals to appear at a higher chemical shift (further downfield).[2] Conversely, protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield). The olefinic protons (on the C=C double bond) are significantly deshielded due to the magnetic anisotropy of the pi-electron system and thus appear at a characteristic downfield position.[4]
-
Spin-Spin Coupling (J-Coupling): The magnetic field of a proton influences the magnetic field experienced by protons on adjacent carbons. This interaction, mediated through the bonding electrons, causes the signals to split into multiplets (e.g., doublets, triplets).[5][6] The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.[5] Crucially, the value of the vicinal coupling constant (³J), between protons on adjacent carbons, is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[7][8] This dihedral angle dependence is the key to confirming the trans configuration of the substituents.
Experimental Protocol
This section provides a field-proven methodology for preparing a high-quality NMR sample and acquiring a high-resolution spectrum.
Materials and Equipment
-
This compound (≥98.0% purity)[9]
-
Deuterated Chloroform (CDCl₃), 99.8 atom % D, with 0.03% (v/v) Tetramethylsilane (TMS)
-
5 mm NMR Tubes, clean and dry
-
Pasteur pipette with a glass wool plug
-
Vial and spatula
-
NMR Spectrometer (400 MHz or higher recommended for optimal resolution)
Workflow for Sample Preparation and Data Acquisition
Caption: Workflow from sample preparation to data acquisition.
Detailed Step-by-Step Protocol
-
Sample Weighing: Accurately weigh approximately 10-25 mg of this compound into a clean, dry vial.[10][11]
-
Solvent Selection and Dissolution:
-
Causality: A deuterated solvent is essential to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[12][13][14] Chloroform-d (CDCl₃) is an excellent choice as it dissolves a wide range of organic compounds and its residual proton signal (CHCl₃) at ~7.26 ppm provides a convenient secondary chemical shift reference.[13]
-
Procedure: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.[10][15] Tetramethylsilane (TMS) serves as the primary internal standard, defining the 0 ppm point on the chemical shift scale.[4] Gently swirl the vial until the sample is fully dissolved.
-
-
Filtration:
-
Causality: Undissolved particulate matter can severely degrade the magnetic field homogeneity, leading to broadened spectral lines and loss of resolution.[10] Filtration is a critical step to prevent this.
-
Procedure: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the sample solution through this filter directly into a clean 5 mm NMR tube.[16]
-
-
Sample Loading and Locking: Carefully place a cap on the NMR tube and wipe the outside clean. Insert the tube into the spectrometer's spinner turbine and use a depth gauge to ensure correct positioning.[15] The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field during acquisition.[10][14]
-
Shimming: Perform an automated or manual shimming procedure. This process adjusts the magnetic field to maximize its homogeneity across the sample volume, which is crucial for achieving sharp, well-resolved peaks.[10][17]
-
Data Acquisition: Set the acquisition parameters to ensure high-quality data. For routine analysis, the parameters in Table 1 are recommended.[18][19][20]
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-45° | Provides a good signal-to-noise ratio while allowing for a shorter relaxation delay.[18] |
| Acquisition Time (AQ) | 3-4 s | Ensures sufficient data points are collected for good digital resolution.[19][20] |
| Relaxation Delay (D1) | 1.5-2.0 s | Allows for adequate relaxation of most protons between scans, ensuring signal intensities are reliable. |
| Number of Scans (NS) | 8-16 | Co-adding multiple scans improves the signal-to-noise ratio.[20] |
| Spectral Width (SW) | 12-16 ppm | Encompasses the typical chemical shift range for organic molecules. |
Table 1: Recommended ¹H NMR Acquisition Parameters for a 400 MHz Spectrometer.
Data Analysis and Interpretation
The ¹H NMR spectrum of this compound should be processed with a standard Fourier transform and phase correction. The chemical shifts should be referenced to the TMS signal at 0 ppm.
Structural Assignment and Logic
Caption: Structure and proton labeling of this compound.
The expected signals and their assignments are detailed in Table 2. The symmetry of the molecule means that H1 is equivalent to H2, H3ax is equivalent to H6ax, H3eq is equivalent to H6eq, H4 is equivalent to H5, and the two ethyl groups are identical.
| Proton Label | Approx. δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment and Rationale |
| H8 | 1.25 | Triplet (t) | J = 7.1 | 6H | -CH₃ : Aliphatic methyl protons, split into a triplet by the two adjacent H7 methylene protons (n+1=3). |
| H3, H6 | 2.2-2.6 | Multiplet (m) | - | 4H | Allylic -CH₂- : Aliphatic protons adjacent to the double bond. They are deshielded relative to simple alkanes and show complex splitting due to coupling with each other (geminal) and with H1/H2 and H4/H5 (vicinal). |
| H1, H2 | 2.9-3.1 | Multiplet (m) | - | 2H | -CH-COOR : Methine protons alpha to the electron-withdrawing carbonyl group, causing a downfield shift. The trans relationship leads to specific coupling constants with the adjacent H3/H6 protons. |
| H7 | 4.15 | Quartet (q) | J = 7.1 | 4H | -O-CH₂- : Methylene protons adjacent to the deshielding ester oxygen, split into a quartet by the three adjacent H8 methyl protons (n+1=4). |
| H4, H5 | 5.6-5.8 | Multiplet (m) | - | 2H | -CH=CH- : Olefinic protons, appearing significantly downfield due to the anisotropic effect of the C=C double bond. |
Table 2: Predicted ¹H NMR Spectral Data and Assignments for this compound in CDCl₃.
Confirmation of Stereochemistry
The key to confirming the trans configuration lies in analyzing the coupling constants of the H1 and H2 protons. In a cyclohexene ring, a trans relationship between substituents at the 1 and 2 positions forces the corresponding protons (H1, H2) into a pseudo-diaxial or pseudo-diequatorial relationship with their neighbors on C3 and C6. Detailed analysis, often requiring 2D NMR experiments like COSY or advanced simulation, would reveal coupling constants consistent with the specific dihedral angles present in the trans isomer's chair-like conformation. This contrasts sharply with the coupling patterns expected for the cis isomer.[7][8][21]
Conclusion
¹H NMR spectroscopy provides an unequivocal method for the structural and stereochemical elucidation of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-resolution spectrum can be obtained. The subsequent analysis of chemical shifts, integration, and spin-spin coupling patterns allows for the unambiguous assignment of all protons and, most critically, the confirmation of the trans stereochemistry of the ester substituents. This application note serves as a robust guide for researchers requiring precise and reliable molecular characterization.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 3. fiveable.me [fiveable.me]
- 4. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. (±)-反式-4-环己烯-1,2-二甲酸二乙酯 ≥98.0% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. labinsights.nl [labinsights.nl]
- 13. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. youtube.com [youtube.com]
- 16. How To [chem.rochester.edu]
- 17. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 18. books.rsc.org [books.rsc.org]
- 19. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
Applications of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate in Polymer Synthesis: An Application and Protocol Guide
Introduction: A Monomer Bridging Performance and Functionality
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate is a cycloaliphatic diester monomer that offers a unique combination of structural rigidity and chemical functionality for advanced polymer synthesis. The presence of the trans-substituted cyclohexene ring in its backbone imparts notable thermal and mechanical properties to the resulting polymers, such as increased glass transition temperatures (Tg) and enhanced thermal stability.[1][2][3][4][5][6] This is a direct consequence of the restricted chain mobility imposed by the bulky, non-planar ring structure.
Furthermore, the integral carbon-carbon double bond within the cyclohexene ring is retained in the polymer backbone, yielding an unsaturated polyester. This unsaturation serves as a versatile handle for post-polymerization modification, allowing for the covalent attachment of various functional groups, cross-linking to form thermosets, or other chemical transformations to tailor the final material properties.[7][8][9][10][11] This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel polyesters through step-growth polycondensation and explores its potential in ring-opening metathesis polymerization (ROMP).
Primary Synthetic Route: Two-Stage Melt Polycondensation
The most prevalent method for synthesizing high molecular weight polyesters from this compound is a two-stage melt polycondensation reaction with a suitable diol (e.g., 1,4-butanediol). This process avoids the use of solvents and is amenable to large-scale industrial production.[12][13][14]
The causality for the two-stage approach is rooted in the chemistry of transesterification. The first stage is conducted at a lower temperature to facilitate the transesterification reaction between the diethyl ester of the monomer and the hydroxyl groups of the diol. This reaction releases ethanol, which is distilled off to drive the reaction forward. The second stage employs higher temperatures and a high vacuum to promote the polycondensation of the resulting oligomers, thereby building high molecular weight polymer chains. The removal of the diol byproduct under vacuum is crucial for shifting the equilibrium towards the formation of long polymer chains.[15]
Workflow for Two-Stage Melt Polycondensation
References
- 1. mdpi.com [mdpi.com]
- 2. cris.unibo.it [cris.unibo.it]
- 3. Novel Random Copolymers of Poly(butylene 1,4-cyclohexane dicarboxylate) with Outstanding Barrier Properties for Green and Sustainable Packaging: Content and Length of Aliphatic Side Chains as Efficient Tools to Tailor the Material's Final Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of cis-1,4-cyclohexanedicarboxylic acid in the regulation of the structure and properties of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolymer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits [cris.unibo.it]
- 7. researchgate.net [researchgate.net]
- 8. daneshyari.com [daneshyari.com]
- 9. Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unsaturated Polyesters with Pendant Double Bonds and Investigation of their Self Curable Activity | Scientific.Net [scientific.net]
- 11. mdpi.com [mdpi.com]
- 12. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Diethyl trans-4-Cyclohexene-1,2-dicarboxylate as a Plasticizer for Polyvinyl Chloride (PVC)
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer, but its inherent rigidity often necessitates the addition of plasticizers to achieve the flexibility required for many applications.[1][2] For decades, phthalate esters have been the dominant class of plasticizers for PVC. However, growing concerns over their potential adverse health and environmental effects have spurred the search for safer, high-performance alternatives.[1][3][4][5][6]
Cyclohexane dicarboxylic acid esters have emerged as a promising class of non-phthalate plasticizers.[7][8][9] This application note focuses on diethyl trans-4-cyclohexene-1,2-dicarboxylate, a bio-based plasticizer candidate, and provides a comprehensive guide for its synthesis, incorporation into PVC, and performance evaluation. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development and materials science who are exploring novel plasticizer technologies.
Synthesis of this compound
The synthesis of this compound can be achieved through a Diels-Alder reaction followed by esterification. A common route involves the reaction of 1,3-butadiene with maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride, which is then isomerized to the trans-isomer and subsequently esterified with ethanol.[10] An alternative and more direct laboratory-scale synthesis involves the esterification of trans-4-cyclohexene-1,2-dicarboxylic acid with ethanol.
Protocol: Synthesis of this compound
Materials:
-
trans-4-Cyclohexene-1,2-dicarboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Equipment:
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine trans-4-cyclohexene-1,2-dicarboxylic acid, a molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Esterification: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.
-
Work-up: Once the reaction is complete (no more water is collected), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst.
-
Extraction and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Formulation of Plasticized PVC
The incorporation of this compound into PVC is typically achieved through a dry blending process followed by melt processing.
Protocol: Preparation of Plasticized PVC Sheets
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound (plasticizer)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Lubricant (e.g., stearic acid)
Equipment:
-
High-speed mixer
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
Procedure:
-
Dry Blending: In a high-speed mixer, combine the PVC resin, this compound (typically at a concentration of 30-60 parts per hundred parts of resin, phr), thermal stabilizer (e.g., 2 phr), and lubricant (e.g., 0.5 phr). Mix at a high speed until a homogeneous dry blend is obtained.
-
Melt Compounding: Transfer the dry blend to a two-roll mill preheated to a suitable temperature (e.g., 160-170°C). Mill the compound until a uniform, molten sheet is formed.
-
Sheet Preparation: Place the milled sheet into a mold and press it in a hydraulic press at a specific temperature and pressure (e.g., 170°C and 10 MPa) for a set time (e.g., 5 minutes).
-
Cooling: Cool the mold under pressure to solidify the PVC sheet.
-
Conditioning: Condition the prepared PVC sheets at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
Performance Evaluation of the Plasticized PVC
A comprehensive evaluation of the plasticized PVC is essential to determine the effectiveness of this compound as a plasticizer. This involves assessing its thermal and mechanical properties, as well as its resistance to migration.[11]
Thermal Properties Analysis
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the plasticized PVC.[1][12]
-
Protocol: Heat a small sample of the plasticized PVC from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. Record the weight loss as a function of temperature. The onset of degradation temperature is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the plasticized PVC, which is a measure of the plasticizer's efficiency.[1][12] A lower Tg indicates better plasticizing efficiency.
-
Protocol: Heat a small, sealed sample of the plasticized PVC to a temperature above its expected Tg, then cool it rapidly, and then reheat it at a controlled rate (e.g., 10°C/min). The Tg is determined from the inflection point of the heat flow curve during the second heating scan.
Mechanical Properties Testing
The mechanical properties of the plasticized PVC, such as tensile strength and elongation at break, are crucial for determining its suitability for various applications.[1][12]
-
Protocol: Conduct tensile tests on dumbbell-shaped specimens cut from the conditioned PVC sheets according to standard methods like ASTM D638. Use a universal testing machine to measure the tensile strength, modulus of elasticity, and elongation at break.
Migration Resistance Testing
Plasticizer migration is a critical concern, especially for applications involving contact with food, beverages, or medical fluids.[13][14][15]
-
Protocol (Solvent Extraction):
-
Cut a pre-weighed sample of the plasticized PVC sheet of known dimensions.
-
Immerse the sample in a specific solvent (e.g., n-hexane, ethanol, or a food simulant like olive oil) at a controlled temperature for a defined period.[13]
-
After the immersion period, remove the sample, wipe it dry, and reweigh it.
-
The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.
-
Data Presentation
Table 1: Thermal and Mechanical Properties of PVC Plasticized with this compound
| Property | Unit | Value |
| Glass Transition Temperature (Tg) | °C | [Insert DSC Data] |
| Onset of Degradation Temperature | °C | [Insert TGA Data] |
| Tensile Strength | MPa | [Insert Tensile Data] |
| Elongation at Break | % | [Insert Tensile Data] |
| Modulus of Elasticity | MPa | [Insert Tensile Data] |
Table 2: Migration Resistance of this compound from PVC
| Solvent | Temperature (°C) | Time (h) | Weight Loss (%) |
| n-Hexane | 25 | 24 | [Insert Migration Data] |
| Ethanol | 25 | 24 | [Insert Migration Data] |
| Olive Oil | 40 | 240 | [Insert Migration Data] |
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis, formulation, and evaluation of this compound as a PVC plasticizer.
Logical Relationship of Plasticizer Properties
Caption: Relationship between the chemical structure of the plasticizer and the resulting properties of the plasticized PVC.
Conclusion
This compound presents a viable, potentially bio-based alternative to traditional phthalate plasticizers for PVC. The protocols detailed in this application note provide a robust framework for its synthesis, incorporation into PVC, and comprehensive performance evaluation. The results from these evaluations will enable researchers to assess its suitability for a wide range of applications where flexibility, durability, and safety are paramount. Further studies may explore the optimization of PVC formulations and the long-term aging characteristics of materials plasticized with this novel compound.
References
- 1. scielo.br [scielo.br]
- 2. kinampark.com [kinampark.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane-1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. USE OF COMPOUNDS AS PLASTICIZER FOR PVC - Patent 2344443 [data.epo.org]
- 10. cerritos.edu [cerritos.edu]
- 11. Plasticizer Performance and Evaluation: PVC Application Focus [kingstarmold.com]
- 12. researchgate.net [researchgate.net]
- 13. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 14. dpi-proceedings.com [dpi-proceedings.com]
- 15. diva-portal.org [diva-portal.org]
Application Note: A Detailed Protocol for the Synthesis of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate via Diels-Alder Cycloaddition
Abstract
This document provides a comprehensive experimental guide for the synthesis of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate, a valuable diester intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The protocol is centered around the robust and stereospecific Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings.[3] This guide is intended for researchers and professionals in organic chemistry and drug development, offering a detailed workflow, mechanistic insights, safety protocols, and characterization guidelines.
Introduction and Scientific Principle
The Diels-Alder reaction is a powerful tool in organic synthesis that allows for the construction of complex cyclic molecules with a high degree of stereochemical control.[3][4] First described by Otto Diels and Kurt Alder in 1928, this Nobel Prize-winning reaction involves a concerted [4+2] cycloaddition between a conjugated diene (a 4-π electron system) and a dienophile (a 2-π electron system) to form a cyclohexene derivative.[3] The primary driving force for this transformation is the energetically favorable conversion of two carbon-carbon π-bonds into two new, more stable carbon-carbon σ-bonds.[5]
The synthesis of this compound relies on the reaction between 1,3-butadiene (the diene) and diethyl fumarate (the dienophile).
Reaction Scheme:
A critical aspect of the Diels-Alder reaction is its stereospecificity; the stereochemistry of the dienophile is retained in the product.[6] Therefore, to synthesize the trans-dicarboxylate product, it is essential to use diethyl fumarate, the trans-isomer of the corresponding unsaturated diester. The electron-withdrawing nature of the two ester groups on diethyl fumarate makes it an excellent dienophile, accelerating the reaction rate.[4][5]
In this protocol, 1,3-butadiene is generated in situ through the thermal decomposition of 3-sulfolene (butadiene sulfone). This method is often preferred for laboratory-scale synthesis as it avoids the handling of gaseous butadiene. Upon heating, 3-sulfolene undergoes a retro-cheletropic reaction to release gaseous sulfur dioxide and 1,3-butadiene, which is immediately consumed by the dienophile present in the reaction mixture.[6]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis, purification, and characterization of the target compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 3-Sulfolene (Butadiene sulfone) | ≥98% | Sigma-Aldrich | 126-33-0 | Source of 1,3-butadiene. |
| Diethyl fumarate | ≥98% | Sigma-Aldrich | 623-91-6 | The trans-dienophile. |
| Xylene (mixed isomers) | Anhydrous, ≥98.5% | Fisher Scientific | 1330-20-7 | High-boiling solvent. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | 144-55-8 | For neutralization wash. |
| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 | Extraction solvent. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | 7487-88-9 | Drying agent. |
| Round-bottom flask (100 mL) | Borosilicate glass | --- | --- | --- |
| Reflux Condenser | Borosilicate glass | --- | --- | --- |
| Heating Mantle & Stirrer | --- | --- | --- | --- |
| Vacuum Distillation Apparatus | --- | --- | --- | For final purification. |
Step-by-Step Synthesis Procedure
CRITICAL SAFETY NOTE: This reaction generates sulfur dioxide (SO₂), a toxic and corrosive gas.[6] This entire procedure must be performed in a certified chemical fume hood.
-
Reaction Setup:
-
Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a heating mantle. Ensure all glassware is dry.
-
To the top of the reflux condenser, attach a gas outlet tube leading to a beaker containing a dilute sodium hypochlorite (bleach) solution to trap and neutralize the evolved SO₂ gas.
-
-
Charging Reactants:
-
To the flask, add 3-Sulfolene (11.8 g, 0.1 mol) and Diethyl fumarate (13.8 g, 0.08 mol).
-
Add 20 mL of anhydrous xylene to the flask to act as the solvent. Xylene is chosen for its high boiling point, which is necessary to induce the thermal decomposition of 3-sulfolene.
-
-
Diels-Alder Reaction:
-
Begin stirring the mixture and gently heat the flask using the heating mantle.
-
Slowly raise the temperature until the xylene begins to reflux (approx. 140-150 °C). You will observe bubbling as the 3-sulfolene decomposes, releasing SO₂ and butadiene.
-
Maintain a steady reflux for 2-3 hours. The reaction is typically complete when the evolution of SO₂ gas ceases.
-
-
Work-up and Isolation:
-
Turn off the heat and allow the reaction mixture to cool to room temperature.
-
Remove the solvent (xylene) and any unreacted starting material using a rotary evaporator.
-
Transfer the residual oil to a separatory funnel using approximately 50 mL of diethyl ether.
-
Wash the ether solution sequentially with 30 mL of 5% aqueous sodium bicarbonate solution and 30 mL of brine (saturated NaCl solution). This removes any acidic impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the mixture to remove the MgSO₄ and concentrate the filtrate on a rotary evaporator to remove the diethyl ether.
-
Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[2]
-
Product Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the product structure. Expect characteristic signals for the vinyl protons (CH =CH ) around 5.7 ppm, the methine protons adjacent to the ester groups (COO-CH ) around 2.5-3.0 ppm, the methylene protons of the ethyl groups (-OCH ₂CH₃) as a quartet around 4.1 ppm, and the methyl protons (-OCH₂CH ₃) as a triplet around 1.2 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR will show peaks for the carbonyl carbons of the ester groups (~175 ppm), the vinyl carbons (~125 ppm), and the various sp³-hybridized carbons of the ring and the ethyl groups.
-
FTIR Spectroscopy: The infrared spectrum should display a strong absorption band for the C=O stretch of the ester groups around 1730 cm⁻¹ and a medium absorption for the vinylic C=C stretch around 1650 cm⁻¹.
Safety and Handling Precautions
A thorough risk assessment must be conducted before beginning this procedure. Adherence to institutional safety guidelines is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[7][8]
-
Chemical Hazards:
-
3-Sulfolene/Sulfur Dioxide: The thermal decomposition of 3-sulfolene produces sulfur dioxide, a toxic gas that is corrosive to the respiratory tract.[6][7] The entire reaction must be conducted within a high-performance chemical fume hood.
-
Xylene: A flammable liquid and vapor. Keep away from all sources of ignition.[9] It is also a skin and respiratory irritant.
-
Diethyl Fumarate & Product: May cause skin, eye, and respiratory irritation.[8] Avoid inhalation and direct contact.
-
-
Waste Disposal: Dispose of all chemical waste, including the contents of the SO₂ trap, in accordance with local and institutional regulations. Contaminated materials should be placed in designated hazardous waste containers.
Trustworthiness and Validation
The protocol described is based on the well-established principles of the Diels-Alder reaction, a cornerstone of synthetic organic chemistry with a vast body of literature.[3][4][5] The in situ generation of butadiene from 3-sulfolene is a standard and reliable laboratory technique.[6] The purification scheme, involving aqueous washes and vacuum distillation, is a standard and effective method for isolating liquid ester products of this nature, similar to procedures found in authoritative sources like Organic Syntheses.[10] The final product's identity and purity can be unequivocally confirmed by standard spectroscopic methods (NMR, IR), ensuring a self-validating system where the experimental outcome can be rigorously checked against predicted data.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS 5048-50-0: Diethyl trans-4-cyclohexene-1,2-dicarboxyla… [cymitquimica.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. odinity.com [odinity.com]
- 7. fishersci.com [fishersci.com]
- 8. (±)-反式-4-环己烯-1,2-二甲酸二乙酯 ≥98.0% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. molgroupchemicals.com [molgroupchemicals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Diethyl trans-4-Cyclohexene-1,2-dicarboxylate in Polymerization Reactions
Introduction: Unlocking the Potential of a Versatile Cycloaliphatic Monomer
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate is a cycloaliphatic diester monomer poised for significant utility in the synthesis of advanced polymers. Its unique structure, featuring a reactive cyclohexene ring and two diethyl ester functionalities, offers a versatile platform for the creation of polymers with tailored properties through various polymerization techniques. The presence of the double bond allows for addition polymerization, most notably through Ring-Opening Metathesis Polymerization (ROMP), while the ester groups enable its participation in step-growth polymerization to form polyesters. This guide provides an in-depth exploration of the application of this compound as a monomer, complete with detailed protocols and the scientific rationale behind the experimental choices. The information presented herein is intended to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable monomer in their polymer design and synthesis endeavors.
Monomer Properties:
| Property | Value |
| CAS Number | 5048-50-0[1] |
| Molecular Formula | C₁₂H₁₈O₄[2] |
| Molecular Weight | 226.27 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water[3] |
Section 1: Ring-Opening Metathesis Polymerization (ROMP)
The strained cyclohexene ring of this compound makes it a suitable candidate for Ring-Opening Metathesis Polymerization (ROMP). This technique, catalyzed by transition-metal alkylidene complexes, is a powerful tool for synthesizing polymers with well-defined microstructures and narrow molecular weight distributions. The driving force for the polymerization is the relief of ring strain in the cyclic monomer.
Mechanistic Insight
ROMP proceeds via a metal-alkylidene catalyst, such as Grubbs' catalysts. The reaction initiates with the coordination of the cycloalkene to the metal center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal-alkylidene species attached to the growing polymer chain. This process repeats with subsequent monomer additions, leading to the formation of a linear polymer with the double bonds preserved in the backbone.
References
Application Note: Structural Characterization of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate using FT-IR Spectroscopy
Abstract
This application note provides a comprehensive guide to the characterization of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate using Fourier-Transform Infrared (FT-IR) spectroscopy. This technique is a cornerstone for molecular identification, offering a rapid, non-destructive, and highly specific "molecular fingerprint" of a sample.[1] For researchers and professionals in organic synthesis and drug development, FT-IR is an indispensable tool for verifying the synthesis of target molecules and ensuring their purity. This document details the underlying principles of FT-IR, provides a robust, step-by-step protocol for sample analysis using Attenuated Total Reflectance (ATR), and offers an in-depth guide to spectral interpretation for this specific diester.
Introduction and Scientific Context
This compound (C₁₂H₁₈O₄, M.W.: 226.27 g/mol ) is a cyclic diester that serves as a valuable intermediate in organic synthesis. Its molecular structure comprises a cyclohexene ring, which provides a rigid scaffold, and two ethyl ester functional groups in a trans configuration. The presence and integrity of these distinct functional groups—the carbon-carbon double bond (C=C) of the alkene, the carbonyl groups (C=O) of the esters, and the carbon-oxygen single bonds (C-O)—are critical to its reactivity and utility.
FT-IR spectroscopy is exceptionally well-suited for confirming the successful synthesis of this molecule. The technique works by passing infrared radiation through a sample; molecules absorb this radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[1][2] By analyzing the resulting spectrum of absorption, we can identify the functional groups present. This guide focuses on the use of ATR-FTIR, a modern sampling technique that is ideal for liquids as it requires minimal sample preparation and provides high-quality, reproducible data.[3]
The Causality of Experimental Design: Why ATR-FT-IR?
While traditional FT-IR of liquids can be performed using transmission cells, this method can be cumbersome, requiring careful cell assembly, cleaning, and the use of specific path lengths.[4] The Attenuated Total Reflectance (ATR) accessory simplifies this process immensely.
The Principle of ATR: In ATR, the infrared beam is directed into a crystal of high refractive index (commonly diamond or zinc selenide). The beam reflects internally off the surface of the crystal, creating a transient "evanescent wave" that penetrates a few micrometers into the sample placed in direct contact with the crystal.[5] This shallow penetration depth is advantageous as it allows for the analysis of "neat" (undiluted) liquids, even if they are strongly absorbing, without the need for dilution or complex sample preparation.[6] This choice minimizes potential spectral interference from solvents and significantly accelerates the analytical workflow.
Molecular Structure and Expected Vibrational Modes
The key to interpreting the FT-IR spectrum lies in deconstructing the molecule into its constituent bonds and predicting their characteristic vibrational frequencies.
-
Cyclohexene Ring (Alkene and Alkane portions):
-
=C-H bonds: The hydrogens attached to the double-bonded carbons (sp² hybridized).
-
C=C bond: The carbon-carbon double bond within the ring.
-
-C-H bonds: The hydrogens on the saturated carbons of the ring (sp³ hybridized).
-
-
Ethyl Ester Groups (-COOCH₂CH₃):
-
C=O bond: The carbonyl double bond is a strong dipole and gives a very intense, sharp absorption.
-
C-O bonds: Two distinct C-O single bonds are present, which will produce strong absorptions.
-
-C-H bonds: Hydrogens on the ethyl groups.
-
Experimental Protocol: ATR-FT-IR Analysis
This protocol outlines a self-validating system for obtaining a high-quality FT-IR spectrum of this compound, which is a liquid at room temperature.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond crystal.
-
Sample: this compound (a few drops).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.
Step-by-Step Methodology
-
Crystal Preparation (Crucial for Trustworthy Data): Thoroughly clean the ATR crystal surface. Moisten a lint-free wipe with isopropanol and gently wipe the crystal. Repeat with a dry wipe to ensure the surface is completely clean and free of any residual solvent or contaminants. A clean crystal is paramount for a reliable background measurement.[3][6]
-
Acquire Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This essential step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench. The software will automatically subtract this from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[3]
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid sample. A sufficient amount is typically 1-2 drops.[7]
-
Instrument Setup and Data Acquisition:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹. This range covers the fundamental vibrations of most organic functional groups.[8]
-
Resolution: 4 cm⁻¹. This resolution is sufficient to resolve the key functional group peaks without introducing unnecessary noise.
-
Number of Scans: 16 to 32 scans. Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.[3]
-
Initiate the sample scan. The process typically takes less than a minute.
-
-
Data Processing:
-
Modern FT-IR software often includes an "ATR correction" algorithm. This mathematical function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum. Applying this correction is recommended for accurate peak intensity comparisons.
-
-
Post-Measurement Cleanup: After the analysis, thoroughly clean the ATR crystal as described in Step 1 to prepare the instrument for the next user and prevent cross-contamination.
Data Visualization and Workflow
The entire experimental process can be visualized as a logical sequence, ensuring reproducibility and accuracy.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Principle of Fourier Transform Infrared Spectroscopy (FTIR) Analysis | Universal Lab Blog [universallab.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
Abstract
This application note presents a detailed and validated protocol for the analysis of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate using High-Performance Liquid Chromatography (HPLC). This compound is a significant organic intermediate in the synthesis of pharmaceuticals and polymers.[1][2] The accurate determination of its purity and concentration in reaction mixtures and final products is therefore critical. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the methodology for sample preparation, chromatographic separation, and quantitative analysis. The described reversed-phase HPLC method is demonstrated to be robust, specific, and accurate for its intended purpose.
Introduction and Scientific Rationale
This compound is an organic ester characterized by a cyclohexene ring functionalized with two diethyl carboxylate groups in a trans configuration.[1] Its molecular structure imparts a moderate polarity, making it amenable to reversed-phase HPLC. The presence of ester functional groups allows for ultraviolet (UV) detection, although the lack of a strong chromophore necessitates detection at lower wavelengths.
The primary analytical challenge in the analysis of dicarboxylic acid esters can be achieving adequate resolution from related impurities and isomers.[3][4] This protocol is designed to provide a robust separation of the target analyte from potential process-related impurities. The choice of a C18 stationary phase is based on its wide applicability and effectiveness in separating moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, is selected to provide optimal retention and peak shape.
Materials and Methods
Instrumentation and Equipment
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength UV detector.
-
Data Acquisition and Processing: Agilent OpenLab CDS software or equivalent.
-
Analytical Balance: Mettler Toledo MS-TS or equivalent.
-
pH Meter: Thermo Scientific Orion Star A211 or equivalent.
-
Vortex Mixer.
-
Syringe filters: 0.22 µm PTFE.[5]
Chemicals and Reagents
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).[5]
Chromatographic Conditions
A well-defined set of chromatographic conditions is paramount for reproducible results. The following table summarizes the optimized parameters for this analysis.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water |
| B: Acetonitrile | |
| Gradient | 60% B to 90% B over 10 minutes; hold at 90% B for 2 minutes; return to 60% B over 1 minute; hold at 60% B for 2 minutes for equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
Causality of Choices:
-
C18 Column: A C18 stationary phase is chosen for its hydrophobic properties, which provide good retention for the moderately non-polar cyclohexene ring of the analyte.
-
Acetonitrile/Water Mobile Phase: This is a standard mobile phase for reversed-phase HPLC, offering a good balance of solvent strength and low UV cutoff. A gradient elution is employed to ensure elution of any more hydrophobic impurities and to maintain a reasonable run time with good peak shape.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
-
UV Detection at 210 nm: The ester carbonyl groups of the analyte exhibit UV absorbance at low wavelengths. 210 nm is selected to maximize sensitivity while minimizing interference from the mobile phase.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in methanol and dilute to the mark with methanol. This stock solution should be stored at 2-8 °C and can be used for up to one month.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (60% Acetonitrile in Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The goal of sample preparation is to ensure the sample is compatible with the HPLC system and free from interferences that could damage the column or affect the accuracy of the results.[6]
-
Solid Samples: Accurately weigh an appropriate amount of the sample containing this compound and dissolve it in a known volume of methanol.
-
Liquid Samples: Dilute an accurately measured volume of the liquid sample with methanol.
-
Dilution: Further dilute the sample solution with the mobile phase (60% Acetonitrile in Water) to bring the analyte concentration within the range of the calibration curve.
-
Filtration: Filter the final diluted sample solution through a 0.22 µm PTFE syringe filter prior to injection to remove any particulate matter.[5]
Workflow and Data Analysis
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: HPLC analysis workflow for this compound.
Calibration
Inject the prepared working standard solutions in ascending order of concentration. A calibration curve is generated by plotting the peak area of the analyte against the corresponding concentration. The linearity of the method should be evaluated, and a correlation coefficient (r²) of ≥ 0.999 is desirable.
Quantification
Inject the prepared sample solution. The concentration of this compound in the sample is determined by interpolating the peak area from the calibration curve.
Method Validation and System Suitability
To ensure the reliability of the analytical results, a system suitability test should be performed before each analytical run.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Repeatability (RSD%) | ≤ 2.0% for 6 replicate injections of a standard solution |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Column degradation, sample overload. | Flush or replace the column. Dilute the sample. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or temperature. | Ensure proper mobile phase mixing and a stable column temperature. |
| Ghost Peaks | Contamination in the mobile phase or sample carryover. | Use fresh mobile phase. Implement a needle wash step in the autosampler method. |
| Low Sensitivity | Incorrect detection wavelength, low sample concentration. | Verify detector settings. Concentrate the sample if necessary. Check for UV absorbance of the analyte.[7] |
Chiral Separation Considerations
The "trans" designation in this compound refers to the relative stereochemistry of the two ester groups. However, the compound is a racemic mixture of enantiomers. For applications where the separation of these enantiomers is required, a chiral HPLC method would be necessary.[8] This would typically involve the use of a chiral stationary phase (CSP), such as a polysaccharide-based column. The method development for chiral separations is an empirical process and would require screening of different chiral columns and mobile phases.[8]
Caption: Conceptual diagram of achiral vs. chiral HPLC separation.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of this compound. The protocol is straightforward, utilizing standard reversed-phase chromatography equipment and reagents. Adherence to the outlined procedures for sample preparation, chromatographic conditions, and system suitability will ensure the generation of accurate and reproducible data, which is essential for quality control and research and development in the pharmaceutical and chemical industries.
References
- 1. CAS 5048-50-0: Diethyl trans-4-cyclohexene-1,2-dicarboxyla… [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. organomation.com [organomation.com]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Troubleshooting & Optimization
Troubleshooting low yield in Diethyl trans-4-Cyclohexene-1,2-dicarboxylate synthesis
Welcome to the technical support center for the synthesis of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction and achieve higher yields.
The synthesis of this compound is typically achieved through a Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings.[1][2] This [4+2] cycloaddition involves the reaction of a conjugated diene, in this case, 1,3-butadiene, with a dienophile, diethyl fumarate.[3][4] While seemingly straightforward, this reaction is susceptible to various issues that can lead to diminished yields. This guide will walk you through the common pitfalls and their solutions, grounded in the principles of organic chemistry.
Troubleshooting Guide: Addressing Low Yield
Low yield is the most frequently reported issue in this synthesis. The following question-and-answer section addresses specific problems you might be facing.
Question 1: My reaction seems to be incomplete, resulting in a low yield of the desired product. What are the likely causes and how can I fix this?
Answer:
An incomplete reaction is a common culprit for low yields. Several factors related to the reactants and reaction conditions can contribute to this issue.
Causality and Solutions:
-
Purity of Reactants: The purity of both 1,3-butadiene and diethyl fumarate is critical. Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.
-
Protocol: Ensure your diethyl fumarate is of high purity (>97%) and free from its cis-isomer, diethyl maleate.[5] Diethyl maleate can also react, but it will produce the corresponding cis-dicarboxylate, complicating purification. If necessary, purify the diethyl fumarate by distillation. 1,3-butadiene is a gas at room temperature and is often generated in situ from a precursor like 3-sulfolene to ensure it is fresh and free of oligomers.[6][7]
-
-
Reaction Temperature and Time: The Diels-Alder reaction is thermally controlled.[8]
-
Protocol: The reaction generally requires elevated temperatures to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to the retro-Diels-Alder reaction, where the product reverts to the starting materials, or to polymerization of the butadiene.[7][9] A typical temperature range is 100-150°C. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Reagent Stoichiometry: An incorrect ratio of diene to dienophile can result in unreacted starting material.
-
Protocol: While a 1:1 molar ratio is theoretically required, using a slight excess of the more volatile reactant, 1,3-butadiene, can help drive the reaction to completion. This is especially important when the butadiene is generated in situ, as some may be lost to evaporation.
-
Question 2: I've confirmed my reaction went to completion, but the isolated yield after purification is still low. What could be happening during the workup and purification steps?
Answer:
Significant product loss during workup and purification is a frequent challenge. The choice of purification method and its execution are critical for maximizing your isolated yield.
Causality and Solutions:
-
Inefficient Extraction: If you are using a liquid-liquid extraction to work up your reaction, incomplete partitioning of the product into the organic layer can lead to losses.
-
Protocol: this compound is soluble in common organic solvents like ether and ethyl acetate.[10] Ensure you perform multiple extractions (at least 3) with an adequate volume of solvent to maximize recovery from the aqueous phase. After extraction, washing the combined organic layers with brine can help to break any emulsions and remove excess water.
-
-
Losses During Distillation: The product is a high-boiling liquid, and distillation under reduced pressure is the standard method for purification.[11]
-
Protocol: To minimize losses, ensure your distillation apparatus is properly set up to maintain a stable, low pressure. Use a fractionating column to achieve good separation from any lower or higher boiling impurities. It is also important to avoid overheating the distillation flask, which can cause decomposition of the product.
-
-
Column Chromatography Issues: If you opt for column chromatography, improper selection of the stationary and mobile phases can lead to poor separation and product loss.
-
Protocol: Silica gel is a suitable stationary phase. A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexanes, should provide good separation. Monitor the fractions carefully by TLC to avoid mixing product-containing fractions with impurities.
-
Question 3: My final product appears to be a mixture of isomers. How can I prevent the formation of the cis-isomer and how do I separate it from my desired trans-product?
Answer:
The stereospecificity of the Diels-Alder reaction dictates that the stereochemistry of the dienophile is retained in the product.[6][12] Therefore, the presence of the cis-isomer, Diethyl cis-4-Cyclohexene-1,2-dicarboxylate, is most likely due to contamination of your diethyl fumarate starting material with diethyl maleate.
Causality and Solutions:
-
Starting Material Isomerization: Diethyl maleate can isomerize to the more stable diethyl fumarate, especially under heating or in the presence of acid or base.[13] However, the reverse isomerization is less common under typical Diels-Alder conditions. The primary source of the cis-product is almost always pre-existing diethyl maleate in the starting material.
-
Protocol: As mentioned in Question 1, start with high-purity diethyl fumarate. If you suspect contamination, you can analyze your starting material by GC or NMR before proceeding with the reaction.
-
-
Separation of Isomers: The cis- and trans-isomers are diastereomers and should have different physical properties, allowing for their separation.
-
Protocol: Fractional distillation under reduced pressure can be effective in separating the two isomers due to their likely different boiling points. Alternatively, column chromatography on silica gel should also provide good separation. The polarity of the two isomers will differ, allowing for differential elution.
-
Frequently Asked Questions (FAQs)
What is the expected yield for this reaction?
Under optimized conditions, yields for the Diels-Alder reaction between 1,3-butadiene and diethyl fumarate can be quite good, often in the range of 70-90%. However, this is highly dependent on the purity of the reagents, reaction conditions, and the efficiency of the purification process.
Can I use a Lewis acid catalyst to improve the reaction rate and yield?
Yes, Lewis acids are known to catalyze Diels-Alder reactions by coordinating to the electron-withdrawing groups of the dienophile, making it more electrophilic and reactive.[14] Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, and ZnCl₂. However, the use of a catalyst can also promote side reactions, such as polymerization of the diene. If you choose to use a catalyst, it is important to carefully screen different catalysts and reaction conditions to find the optimal balance between increased reaction rate and minimized side product formation.
How can I confirm the stereochemistry of my final product?
The stereochemistry of the product can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons at the 1 and 2 positions of the cyclohexene ring will be different for the cis- and trans-isomers. In the trans-isomer, these protons will have a larger coupling constant due to their diaxial relationship in the most stable chair conformation.
Experimental Workflow and Data
General Experimental Protocol
A general procedure for the synthesis of this compound is as follows:
-
In a high-pressure reaction vessel, combine diethyl fumarate and a suitable solvent (e.g., toluene or xylene).
-
Cool the vessel and introduce a measured amount of liquefied 1,3-butadiene.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120°C) with stirring.
-
Maintain the temperature for a specified period, monitoring the reaction progress by GC or TLC.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess butadiene in a fume hood.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Troubleshooting Data Summary
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Low Conversion | Impure reactants | Verify purity of diethyl fumarate and use freshly generated 1,3-butadiene. | Increased conversion to product. |
| Sub-optimal temperature | Optimize reaction temperature (typically 100-150°C). | Faster reaction rate without significant retro-Diels-Alder. | |
| Incorrect stoichiometry | Use a slight excess of 1,3-butadiene. | Drive the reaction to completion. | |
| Low Isolated Yield | Inefficient purification | Perform multiple extractions and use fractional distillation. | Improved recovery of the pure product. |
| Isomeric Mixture | Contaminated starting material | Use high-purity diethyl fumarate. | Formation of only the trans-isomer. |
| Separate isomers by fractional distillation or column chromatography. | Isolation of the pure trans-product. |
Visualizing the Reaction and Troubleshooting Logic
The following diagrams illustrate the key aspects of the synthesis and the troubleshooting process.
Caption: The Diels-Alder reaction between 1,3-butadiene and diethyl fumarate.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. calpaclab.com [calpaclab.com]
- 6. odinity.com [odinity.com]
- 7. cerritos.edu [cerritos.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. CAS 5048-50-0: Diethyl trans-4-cyclohexene-1,2-dicarboxyla… [cymitquimica.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemtube3d.com [chemtube3d.com]
- 13. reddit.com [reddit.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Diels-Alder Synthesis of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
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Welcome to the technical support center for the Diels-Alder synthesis of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential challenges in this classic cycloaddition reaction. Here, we address common side reactions and experimental pitfalls in a practical question-and-answer format, grounded in mechanistic principles and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My yield of the desired trans-product is significantly lower than expected. What are the likely side reactions?
Low yields in this Diels-Alder reaction can often be attributed to several competing reactions. The primary culprits include the polymerization of the diene (1,3-butadiene), isomerization of the dienophile (diethyl maleate), and hydrolysis of the ester functionalities.
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Polymerization of 1,3-Butadiene: 1,3-Butadiene, especially at elevated temperatures required for the Diels-Alder reaction, can undergo self-dimerization or polymerization.[1][2] This process consumes the diene, making it unavailable for the desired cycloaddition with diethyl maleate. One common dimerization product is 4-vinylcyclohexene, formed through a Diels-Alder reaction of two butadiene molecules.[3]
-
Isomerization of Diethyl Maleate to Diethyl Fumarate: The starting dienophile, diethyl maleate (the cis-isomer), can isomerize to its more thermodynamically stable trans-isomer, diethyl fumarate, under the reaction conditions.[4][5][6] While diethyl fumarate can also undergo a Diels-Alder reaction with 1,3-butadiene, it leads to the formation of the cis-dicarboxylate product, not the desired trans-adduct. This stereochemical outcome is a direct consequence of the concerted and stereospecific nature of the Diels-Alder reaction.[6][7]
-
Hydrolysis of Ester Groups: If water is present in the reaction mixture, the diethyl ester groups of the product can be hydrolyzed to the corresponding dicarboxylic acid.[8][9] This is more likely to occur during workup if conditions are not carefully controlled.
Question 2: How can I minimize the polymerization of 1,3-butadiene?
Controlling the concentration of free 1,3-butadiene is key to preventing polymerization.
Recommended Protocol:
-
In situ generation of 1,3-butadiene: Instead of adding gaseous butadiene directly, it is often generated in situ from a stable precursor like 3-sulfolene.[1][10] The thermal decomposition of 3-sulfolene provides a slow, controlled release of 1,3-butadiene, keeping its instantaneous concentration low and favoring the reaction with the dienophile over self-polymerization.[1]
-
Temperature Control: While the Diels-Alder reaction requires heat, excessive temperatures can accelerate polymerization. Refluxing gently in a suitable solvent like xylene is a common practice.[10] The reaction should be maintained at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Prolonged reaction times can increase the likelihood of polymerization. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
Experimental Workflow for Minimizing Butadiene Polymerization
Caption: Workflow for minimizing butadiene polymerization.
Question 3: I suspect my diethyl maleate is isomerizing. How can I confirm this and prevent it?
Isomerization of diethyl maleate to diethyl fumarate is a common issue that can be catalyzed by acids or bases, and even by heat.[4][5]
Confirmation of Isomerization:
You can monitor the isomerization using the following techniques:
-
Thin Layer Chromatography (TLC): Diethyl maleate and diethyl fumarate have different polarities and thus different Rf values on a TLC plate, allowing for their separation and identification.[11]
-
Gas Chromatography (GC): GC provides excellent separation of the two isomers and can be used for quantitative analysis of the reaction mixture over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectra of the two isomers are distinct. The vinyl protons of diethyl maleate (cis) appear at a different chemical shift compared to those of diethyl fumarate (trans).
Prevention of Isomerization:
-
Use High-Purity Reagents: Ensure your starting diethyl maleate is free from acidic or basic impurities.
-
Control Reaction Temperature: As with polymerization, use the lowest effective temperature to minimize thermal isomerization.
-
Buffer the Reaction: In some cases, adding a non-nucleophilic, sterically hindered base in a very small amount can help neutralize any trace acidic impurities that might catalyze isomerization. However, this should be approached with caution as bases can also promote other side reactions.
Table 1: Comparison of Diethyl Maleate and Diethyl Fumarate Properties
| Property | Diethyl Maleate (cis-isomer) | Diethyl Fumarate (trans-isomer) |
| Structure | Ester groups on the same side of the C=C bond | Ester groups on opposite sides of the C=C bond |
| Stereochemistry of Diels-Alder Product with Butadiene | cis-dicarboxylate | trans-dicarboxylate |
| Relative Thermodynamic Stability | Less stable | More stable |
| Typical Analytical Distinction | Different retention times in GC, different Rf values in TLC, distinct NMR chemical shifts for vinyl protons. | Different retention times in GC, different Rf values in TLC, distinct NMR chemical shifts for vinyl protons. |
Question 4: My final product seems to have acidic properties, suggesting hydrolysis. How can I avoid this during workup?
Hydrolysis of the ester groups to the corresponding dicarboxylic acid can occur if the product is exposed to acidic or basic aqueous conditions, especially at elevated temperatures.
Troubleshooting Hydrolysis:
-
Anhydrous Conditions: While the reaction itself is not overly sensitive to small amounts of water, using dry solvents and reagents can help. The primary concern is during the workup.
-
Neutral Workup: Wash the organic layer with a neutral aqueous solution, such as a saturated sodium chloride solution (brine), rather than acidic or basic solutions.
-
Temperature Control During Workup: Perform all extractions and washes at room temperature or below to minimize the rate of hydrolysis.
-
Prompt Drying and Solvent Removal: After washing, thoroughly dry the organic layer with a drying agent like anhydrous magnesium sulfate or sodium sulfate, and then remove the solvent under reduced pressure without excessive heating.
Reaction Scheme: Desired Reaction vs. Key Side Reactions
Caption: Competing reactions in the synthesis.
References
- 1. cerritos.edu [cerritos.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Lab report #4: Diels-Alder Reaction - Google 文件 [docs.google.com]
- 9. reddit.com [reddit.com]
- 10. web.alfredstate.edu [web.alfredstate.edu]
- 11. scribd.com [scribd.com]
Preventing polymerization during Diethyl trans-4-Cyclohexene-1,2-dicarboxylate synthesis
Welcome to the technical support center for the synthesis of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of diene polymerization during this classic Diels-Alder reaction. By understanding the underlying mechanisms and implementing proper control strategies, you can significantly improve yield, purity, and process consistency.
Introduction: The Challenge of Polymerization
The synthesis of this compound is a prime example of a [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and diethyl fumarate (the dienophile).[1][2] While elegant in theory, this reaction is frequently plagued by the thermally initiated radical polymerization of 1,3-butadiene.[3] Butadiene monomers can readily react with each other, especially at the elevated temperatures often required for the Diels-Alder reaction, forming long-chain polymers. This unwanted side reaction sequesters the diene, reduces the yield of the desired cyclohexene adduct, and complicates purification, often resulting in a viscous or solid residue that is difficult to handle.
This guide provides a structured approach to diagnosing, solving, and preventing these polymerization issues through a series of frequently asked questions and in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of significant polymerization in my reaction?
A: Visual cues are the most immediate indicators. Look for the formation of a viscous, sticky residue, a cloudy or hazy appearance in the reaction mixture, or the precipitation of an insoluble white or yellowish solid. A lower-than-expected yield of the target product after workup is another strong indicator that a significant portion of your starting diene was consumed by polymerization.
Q2: What is the primary mechanism of butadiene polymerization in this context?
A: The primary mechanism is free-radical polymerization. At elevated temperatures, or in the presence of trace impurities like peroxides, a butadiene molecule can form a radical. This radical then rapidly adds to other butadiene monomers in a chain reaction, creating long polymer chains. The reaction is self-propagating and can consume the diene stock quickly if not properly inhibited.
Q3: What is a polymerization inhibitor and how does it work?
A: A polymerization inhibitor is a chemical compound added in small quantities to reactive monomers to prevent their self-polymerization.[3] These compounds are typically radical scavengers. They react with and neutralize the initial free radicals formed in the monomer stock, terminating the polymerization chain before it can propagate. Common examples include phenolic compounds like hydroquinone (HQ) and 4-tert-butylcatechol (TBC).[3][] Hydroquinone, for instance, donates a hydrogen atom to quench a radical, forming a stable semiquinone radical that is not reactive enough to initiate further polymerization.[5][6]
Q4: Which inhibitor is better for this reaction: Hydroquinone or 4-tert-butylcatechol (TBC)?
A: Both are effective, but 4-tert-butylcatechol (TBC) is often preferred. TBC is a highly efficient polymerization inhibitor for butadiene and is reported to be significantly more effective than hydroquinone, especially at elevated temperatures (e.g., 25 times more effective at 60°C).[7][8] It is widely used as a stabilizer during the manufacturing, storage, and transport of butadiene and other reactive monomers.[9][10]
Q5: Can I just add more inhibitor to stop polymerization completely?
A: No, this is not recommended. While a sufficient amount of inhibitor is crucial, adding an excessive amount can potentially interfere with the desired Diels-Alder reaction itself or complicate the final product purification. Commercial butadiene is often supplied with an inhibitor like TBC already added.[10] The key is to ensure an adequate concentration is present throughout the reaction without overloading the system. It is often necessary to add a small additional amount of inhibitor before starting the reaction, especially if the diene has been stored for a long time or will be subjected to high temperatures.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides actionable solutions and protocols.
Problem 1: Low or No Yield of Desired Product with Significant Solid/Gummy Residue
-
Potential Cause: Uncontrolled thermal polymerization of 1,3-butadiene due to depletion of inhibitor and/or excessive heat.
-
Scientific Explanation: The Diels-Alder reaction has a significant activation energy, often requiring heat to proceed at a reasonable rate.[11] However, the rate of thermal polymerization of butadiene also increases exponentially with temperature. If the reaction is heated too aggressively or for too long, polymerization can outcompete the cycloaddition, especially if the initial inhibitor concentration is insufficient.
-
Solution & Protocol:
-
Verify Inhibitor Presence: Before starting, ensure your 1,3-butadiene source contains an adequate level of inhibitor. If in doubt, or if using a condensed butadiene source, add a small amount of 4-tert-butylcatechol (TBC). A typical concentration is 50-100 ppm.
-
Optimize Reaction Temperature: Do not overheat. The Diels-Alder reaction between butadiene and diethyl fumarate can often be conducted at moderate temperatures (e.g., 100-150°C) in a sealed pressure vessel. Run small-scale trials to determine the minimum temperature required for a reasonable reaction rate.
-
Control Heating Duration: Limit the reaction time. Monitor the reaction progress by TLC or GC/MS and stop the heating as soon as the dienophile has been consumed. Prolonged heating will only promote polymerization.
-
Problem 2: Reaction Fails to Initiate or Proceeds Very Slowly, Even with Heating
-
Potential Cause: The diene (1,3-butadiene) is not in the required s-cis conformation.
-
Scientific Explanation: The Diels-Alder reaction is a concerted, pericyclic reaction that requires the diene to be in the s-cis conformation (where the double bonds are on the same side of the central single bond) to allow for the cyclic transition state to form.[12] 1,3-butadiene naturally exists in equilibrium between the more stable s-trans and the less stable s-cis conformations. While this equilibrium is usually fast, steric hindrance or other factors can disfavor the reactive s-cis conformer.
-
Solution & Protocol:
-
Ensure Purity of Diene: Impurities can sometimes interfere with the conformational equilibrium. Ensure the butadiene is of high purity.
-
Moderate Temperature Increase: A moderate increase in temperature provides the necessary thermal energy to overcome the rotational barrier of the C2-C3 single bond, increasing the population of the reactive s-cis conformer and thus accelerating the reaction.
-
Consider Lewis Acid Catalysis: While not always necessary for this specific reaction, Lewis acids can sometimes accelerate Diels-Alder reactions by coordinating to the dienophile, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital).[1] This can allow the reaction to proceed at a lower temperature, which in turn minimizes thermal polymerization. Use with caution, as Lewis acids can also promote undesired side reactions.
-
Visualizing the Competing Pathways
The following diagram illustrates the desired Diels-Alder reaction versus the undesired polymerization side reaction. The key intervention point is the introduction of a radical scavenger to inhibit the polymerization pathway.
Caption: Competing reaction pathways in the synthesis.
Reference Protocol: Inhibited Synthesis of this compound
This protocol incorporates best practices to minimize polymerization. Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel. 1,3-Butadiene is a flammable gas, and the reaction is conducted under pressure.
Materials:
-
Diethyl fumarate
-
1,3-Butadiene (condensed, containing inhibitor)
-
4-tert-butylcatechol (TBC)
-
Toluene (anhydrous)
-
Pressure-rated reaction vessel with magnetic stirring
Procedure:
-
Vessel Preparation: Ensure the pressure vessel is clean, dry, and rated for the temperature and pressure of the planned reaction.
-
Reagent Charging: To the vessel, add diethyl fumarate. For every 1 mole of diethyl fumarate, add approximately 50-100 mg of additional 4-tert-butylcatechol (TBC) as a supplementary inhibitor. Add anhydrous toluene as a solvent.
-
Diene Addition: Cool the vessel in a dry ice/acetone bath. Carefully condense a slight excess (e.g., 1.1 to 1.2 equivalents) of 1,3-butadiene into the vessel.
-
Sealing and Reaction: Immediately seal the pressure vessel according to the manufacturer's instructions. Allow it to warm to room temperature behind a blast shield. Place the vessel in a heating mantle set upon a magnetic stir plate.
-
Heating and Monitoring: Heat the reaction to 120-140°C with vigorous stirring. Monitor the internal pressure to ensure it remains within the vessel's safe operating limits. Monitor the reaction progress by taking aliquots (after cooling) and analyzing via TLC or GC.
-
Cooldown and Workup: Once the reaction is complete (typically 8-16 hours), turn off the heat and allow the vessel to cool completely to room temperature. Crucially, cool the vessel in an ice bath before opening to minimize the loss of any unreacted butadiene.
-
Purification: Open the vessel in the fume hood to vent any remaining butadiene. Transfer the reaction mixture to a round-bottom flask. Remove the toluene solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield the pure this compound.
Workflow for Polymerization Prevention
This diagram outlines the critical steps and decision points for setting up the synthesis to avoid polymerization.
Caption: Step-by-step workflow for minimizing polymerization.
Summary of Key Parameters
For successful synthesis, careful control over reaction parameters is essential. The following table summarizes the critical variables and their impact on the desired reaction versus the undesired side reaction.
| Parameter | Recommended Condition | Rationale for Polymerization Prevention | Impact on Diels-Alder |
| Inhibitor | 4-tert-butylcatechol (TBC) | Highly effective radical scavenger, superior to hydroquinone at elevated temperatures.[7][8] | Minimal impact at recommended concentrations. |
| Inhibitor Conc. | 50-100 ppm (in addition to supplier) | Ensures sufficient radical scavenging capacity throughout the thermal reaction cycle. | None. |
| Temperature | 100-150°C (optimize for scale) | Minimizes the rate of thermal polymerization while providing sufficient activation energy for the cycloaddition. | Rate increases with temperature. |
| Reaction Time | Monitor to completion (8-16h typ.) | Avoids prolonged exposure to high temperatures after the primary reaction is complete, which would favor polymerization. | Reaction proceeds to completion. |
| Atmosphere | Sealed vessel (inert optional) | Excludes atmospheric oxygen, which can form peroxides that act as radical initiators. | Not directly affected, but pressure contains the gaseous diene. |
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. atc.io [atc.io]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 8. zxchem.com [zxchem.com]
- 9. cfseuropespa.com [cfseuropespa.com]
- 10. 4-Tertiary Butylcatechol | Business & Products | DIC Corporation [dic-global.com]
- 11. researchgate.net [researchgate.net]
- 12. 14.5 Characteristics of the DielsâAlder Reaction - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Purification of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
Welcome to the technical support guide for Diethyl trans-4-Cyclohexene-1,2-dicarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. As a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals, achieving high purity is paramount.[1] This guide is designed to help you diagnose and resolve common purity challenges, ensuring the integrity of your downstream applications.
Understanding the Source of Impurities
The purity of your final product is intrinsically linked to its synthesis. This compound is typically synthesized via a Diels-Alder reaction between a conjugated diene and diethyl fumarate (the trans-dienophile).[2][3] The stereospecificity of this reaction means the trans configuration of the dienophile is retained in the cyclohexene product.[2][4] Understanding this pathway is key to anticipating potential impurities:
-
Starting Materials: Unreacted diethyl fumarate.
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Isomeric Impurities: Presence of the cis-isomer, Diethyl cis-4-Cyclohexene-1,2-dicarboxylate, which arises if the starting dienophile was contaminated with diethyl maleate.
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Side-Reaction Products: Polymeric materials can form, especially if the reaction is overheated.[5]
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Hydrolysis: The ester groups can hydrolyze to the corresponding dicarboxylic acid if exposed to acidic or basic water, particularly during workup.[6][7]
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Catalyst/Solvent Residue: Lingering acid catalysts or reaction solvents.
Troubleshooting Guide: From Crude to Pure
This section addresses specific problems you may encounter post-synthesis.
Q1: My crude product is a dark or discolored oil. What causes this and how can I fix it?
A: Discoloration, typically yellow to brown, often indicates the presence of polymeric by-products or other high-molecular-weight impurities formed during the synthesis, especially if excessive heat was applied. The product itself is typically a colorless to pale yellow liquid.[8]
-
Causality: Diels-Alder reactions can sometimes lead to polymerization of the diene or dienophile.[5] These polymeric materials are non-volatile and often colored.
-
Recommended Action:
-
Activated Charcoal Treatment: For minor color impurities, dissolving the crude product in a suitable solvent (like diethyl ether or ethyl acetate), adding a small amount of activated charcoal, stirring for 15-30 minutes, and filtering through a pad of Celite® can be effective.
-
Vacuum Distillation: This is the most effective method for separating the desired liquid product from non-volatile colored impurities. The related cis-isomer is often purified by distillation under reduced pressure (e.g., 129–131°C at 5 mm Hg).[9] A similar boiling point range can be expected for the trans-isomer.
-
Column Chromatography: If distillation is not feasible or if other impurities are present, column chromatography is an excellent alternative. The colored impurities will likely remain at the top of the column.
-
Q2: My NMR/GC analysis indicates contamination with the cis-isomer. How can I separate these diastereomers?
A: The presence of the cis-isomer is a common issue, arising from impure starting materials (diethyl maleate contamination in diethyl fumarate). Because the cis and trans isomers have very similar boiling points, distillation is often ineffective for complete separation.
-
Causality: The physical properties of diastereomers, while different, can be very similar, making separation challenging. The key is to exploit subtle differences in polarity. The cis-isomer is generally slightly more polar than the trans-isomer due to the dipole moments of the ester groups being on the same side of the ring.
-
Recommended Action: Flash Column Chromatography This is the definitive method for separating cis/trans isomers of this type.[10][11]
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase it. A common starting point is a hexane/ethyl acetate or hexane/diethyl ether mixture.
-
Optimization: Begin with a high ratio of hexane to ethyl acetate (e.g., 10:1). Run small-scale TLC plates first to determine the optimal solvent system that gives good separation (a ΔRf of >0.1 is ideal).
-
Monitoring: Collect small fractions and monitor them by TLC to identify the pure fractions of each isomer.
-
Q3: My product has a broad melting range or appears as a wet solid. What's the likely impurity?
A: While this compound is often a liquid at room temperature[12][13], it can solidify. A broad melting range or a "wet" appearance suggests the presence of impurities, most commonly residual solvent or water. Hydrolysis to the dicarboxylic acid could also be a factor.
-
Causality: Impurities disrupt the crystal lattice of a compound, leading to melting point depression and a broader melting range. Water or solvent can be trapped during workup.
-
Recommended Action:
-
Aqueous Workup: First, ensure any acidic impurities are removed. Dissolve the crude product in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by a brine wash.[9] This removes any hydrolyzed dicarboxylic acid.
-
Drying: Thoroughly dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before removing the solvent.[14]
-
High Vacuum: Place the product under a high vacuum for several hours to remove the last traces of volatile solvents.
-
Purification Workflow & Decision Guide
Choosing the right purification strategy depends on the nature and quantity of impurities. This workflow provides a logical decision path.
Caption: Decision tree for selecting the appropriate purification method.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of column chromatography?
A: Thin-Layer Chromatography (TLC) is indispensable. Use the same eluent system planned for the column. Spot the crude mixture, and after running the plate, visualize the spots under a UV lamp. The desired product and impurities should be well-separated. During the column run, collect fractions and spot them on a TLC plate to track which compounds are eluting.
Q: Can I use recrystallization to purify this compound?
A: As this compound is often a liquid at room temperature, recrystallization is generally not the primary method of choice.[12][13] However, if your product is a solid and you suspect minor impurities, you could attempt it. A mixed solvent system, such as ethanol/water or diethyl ether/hexane, might work. The procedure would involve dissolving the solid in a minimum amount of the more soluble solvent while hot, then slowly adding the less soluble solvent (the "anti-solvent") until turbidity appears, followed by slow cooling to induce crystallization.[5]
Q: How do I confirm the purity and identity of my final product?
A: A combination of techniques is best for a self-validating system:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to determine the ratio of cis to trans isomers.
-
Gas Chromatography (GC) or GC-MS: Determines the percentage purity by separating volatile components and can help identify them by mass spectrometry.
-
FT-IR Spectroscopy: Confirms the presence of key functional groups (e.g., C=O stretch for the ester, C=C stretch for the alkene).
Standard Operating Protocols
Protocol 1: Acid/Base Liquid-Liquid Extraction for Impurity Removal
This protocol is designed to remove acidic or basic impurities, such as unreacted acid catalyst or hydrolyzed dicarboxylic acid, prior to further purification.
-
Dissolution: Dissolve the crude product (10 g) in 100 mL of diethyl ether or ethyl acetate in a separatory funnel.
-
Acid Removal: Add 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and invert it gently, venting frequently to release CO₂ pressure. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Add 50 mL of saturated sodium chloride (brine) solution to wash the organic layer. This helps to remove residual water and break up any emulsions. Separate the layers.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the drying agent by gravity filtration. Remove the solvent from the filtrate using a rotary evaporator to yield the washed crude product, ready for chromatography or distillation.
Protocol 2: Flash Column Chromatography for Isomer Separation
This protocol provides a general guideline for separating cis and trans isomers.
Data Summary: Eluent Systems for Silica Gel Chromatography
| Eluent System | Ratio Range (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | 20:1 to 5:1 | Low-Medium | Excellent starting point for general purification. |
| Hexane / Diethyl Ether | 15:1 to 4:1 | Low-Medium | Alternative to ethyl acetate, can alter selectivity. |
| Toluene / Ethyl Acetate | 20:1 to 10:1 | Low | Good for less polar compounds, reduces tailing. |
-
Column Preparation:
-
Secure a glass chromatography column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 50 g for 1-2 g of crude product) in the initial, low-polarity eluent (e.g., 10:1 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gentle air pressure, ensuring no air bubbles are trapped.[15]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions immediately.
-
-
Monitoring and Collection:
-
Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of the products.
-
Combine the fractions that contain the pure desired trans-isomer.
-
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to obtain the final, purified product.
Caption: A step-by-step workflow for flash column chromatography.
References
- 1. This compound [myskinrecipes.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cerritos.edu [cerritos.edu]
- 6. sas.upenn.edu [sas.upenn.edu]
- 7. reddit.com [reddit.com]
- 8. CAS 5048-50-0: Diethyl trans-4-cyclohexene-1,2-dicarboxyla… [cymitquimica.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. (±)-反式-4-环己烯-1,2-二甲酸二乙酯 ≥98.0% | Sigma-Aldrich [sigmaaldrich.cn]
- 13. (±)-Diethyl trans-4-cyclohexene-1,2-dicarboxylate = 98.0 5048-50-0 [sigmaaldrich.com]
- 14. atc.io [atc.io]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Diethyl trans-4-Cyclohexene-1,2-dicarboxylate Synthesis with Lewis Acid Catalysts
Welcome to the technical support center for the synthesis of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and expert insights into the critical role of Lewis acid catalysts in maximizing the yield and stereoselectivity of this important Diels-Alder reaction.
The synthesis of this compound is a classic example of a [4+2] cycloaddition reaction between a conjugated diene (1,3-butadiene) and a dienophile (diethyl fumarate).[1][2] While this reaction can proceed thermally, the use of Lewis acid catalysts dramatically enhances reaction rates and selectivity, making it a preferred method in synthetic chemistry.[3][4] This guide will delve into the nuances of this catalytic process to help you overcome common experimental hurdles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound using Lewis acid catalysts.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a low yield or no formation of the desired this compound. What are the likely causes and how can I rectify this?
A: Low or no product yield is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is essential.
Probable Causes & Recommended Solutions:
-
Inactive or Insufficient Catalyst:
-
Cause: Lewis acids are highly sensitive to moisture. Contamination with water will deactivate the catalyst. The amount of catalyst may also be insufficient to drive the reaction to completion.[5]
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Consider increasing the catalyst loading incrementally, for example, from 5 mol% to 10 mol%.[4] Some reactions may even require stoichiometric amounts of the Lewis acid to achieve acceptable conversion.[6]
-
-
Suboptimal Reaction Temperature:
-
Cause: Temperature plays a dual role in Diels-Alder reactions. While higher temperatures can increase the reaction rate, they can also promote the reverse reaction, known as the retro-Diels-Alder reaction, especially if the product is thermally unstable.[7]
-
Solution: If you suspect a retro-Diels-Alder reaction is occurring, try running the reaction at a lower temperature for a longer duration.[7][8] Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary to overcome the activation energy barrier.[7] Optimization experiments at various temperatures (e.g., -20°C, 0°C, room temperature) are recommended.[4]
-
-
Poor Quality of Reactants:
-
Cause: The purity of the diene (1,3-butadiene) and dienophile (diethyl fumarate) is critical. Impurities can interfere with the catalyst or lead to side reactions. 1,3-butadiene can also exist in the unreactive s-trans conformation.
-
Solution: Use freshly distilled or high-purity reagents. Ensure the diene can adopt the necessary s-cis conformation for the reaction to occur.[9]
-
-
Incorrect Reaction Time:
-
Cause: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Issue 2: Formation of Stereoisomers (Low trans Selectivity)
Q: I am obtaining a mixture of cis and trans isomers of Diethyl 4-Cyclohexene-1,2-dicarboxylate, with a lower than expected yield of the desired trans product. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity is a key advantage of using Lewis acid catalysts in Diels-Alder reactions.[9][10] If you are observing poor selectivity, the following factors should be considered.
Probable Causes & Recommended Solutions:
-
Inappropriate Lewis Acid Catalyst:
-
Cause: The choice of Lewis acid significantly influences the stereochemical outcome of the reaction.[11] Some Lewis acids are more effective at promoting the desired endo or exo transition state, which in this case dictates the trans stereochemistry of the product.
-
Solution: Experiment with a range of Lewis acids. Common choices include AlCl₃, BF₃·OEt₂, SnCl₄, and TiCl₄.[3][9] The steric bulk of the Lewis acid can also play a role in directing the stereoselectivity.[11]
-
-
Reaction Temperature Too High:
-
Cause: While the trans product is the thermodynamically more stable isomer, the kinetically favored product may be the cis isomer. At higher temperatures, the reaction can become reversible, leading to an equilibrium mixture of isomers and potentially reducing the yield of the desired trans product.
-
Solution: Running the reaction at lower temperatures often favors the kinetic product.[7] It is crucial to find a balance between reaction rate and selectivity.
-
-
Solvent Effects:
-
Cause: The polarity of the solvent can influence the transition state geometry and, consequently, the stereoselectivity.
-
Solution: Screen different anhydrous solvents of varying polarities, such as dichloromethane, toluene, or hexanes, to find the optimal medium for your specific Lewis acid-catalyzed reaction.
-
Issue 3: Polymerization of the Diene
Q: I am observing significant polymerization of 1,3-butadiene, which is reducing the yield of my desired product. What can be done to minimize this side reaction?
A: Polymerization is a common side reaction with conjugated dienes, especially in the presence of acids.
Probable Causes & Recommended Solutions:
-
Excessively High Reaction Temperature:
-
Cause: High temperatures can accelerate the rate of polymerization.
-
Solution: Conduct the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.
-
-
High Concentration of Reactants:
-
Cause: Higher concentrations of the diene can increase the likelihood of polymerization.
-
Solution: Consider running the reaction at a lower concentration. A slow addition of the diene to the reaction mixture containing the dienophile and Lewis acid catalyst can also help to maintain a low instantaneous concentration of the diene, thereby minimizing polymerization.
-
-
Presence of Polymerization Initiators:
-
Cause: Impurities in the reagents or solvent can act as initiators for polymerization.
-
Solution: Ensure all reagents and solvents are of high purity and free from any potential initiators.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the role of Lewis acid catalysts in the synthesis of this compound.
Q1: How do Lewis acids catalyze the Diels-Alder reaction to improve the yield of this compound?
A1: Lewis acids accelerate the Diels-Alder reaction and improve its selectivity through several mechanisms:
-
Activation of the Dienophile: The Lewis acid coordinates to one of the carbonyl oxygen atoms of the diethyl fumarate.[9][12] This coordination makes the dienophile more electron-deficient and thus a better electrophile.
-
Lowering the LUMO Energy: This electron-withdrawing effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[9][13] This reduces the energy gap between the dienophile's LUMO and the Highest Occupied Molecular Orbital (HOMO) of the diene, leading to a faster reaction rate.[10][13]
-
Reducing Pauli Repulsion: Recent studies suggest that Lewis acids also accelerate the reaction by reducing the destabilizing steric Pauli repulsion between the interacting diene and dienophile.[3][10]
-
Enhancing Stereoselectivity: By locking the dienophile in a specific conformation, the Lewis acid can favor one transition state over another, leading to higher stereoselectivity.[9][11]
Q2: What are some common Lewis acid catalysts used for this type of reaction, and how do I choose the best one?
A2: A variety of Lewis acids can be used, with common examples including:
-
Aluminum chloride (AlCl₃)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Tin(IV) chloride (SnCl₄)
-
Titanium(IV) chloride (TiCl₄)
The optimal Lewis acid depends on the specific reaction conditions and desired outcome. A comparative analysis of different catalysts is often necessary. For instance, bulkier Lewis acids can sometimes be used to favor the formation of the exo product.[11] It is recommended to start with a common and readily available Lewis acid like AlCl₃ or BF₃·OEt₂ and then screen others if the desired yield or selectivity is not achieved.
Q3: Can the order of addition of reagents affect the reaction outcome?
A3: Yes, the order of addition can be crucial. It is generally recommended to first dissolve the dienophile (diethyl fumarate) in the anhydrous solvent, followed by the addition of the Lewis acid catalyst. The mixture should be stirred for a short period to allow for the formation of the Lewis acid-dienophile complex. The diene (1,3-butadiene) should then be added, often slowly and at a controlled temperature, to initiate the reaction. This procedure helps to ensure that the dienophile is activated before the diene is introduced, which can minimize side reactions such as diene polymerization.
Q4: What is the importance of the trans stereochemistry in this compound?
A4: The stereochemistry of the final product is critical, particularly in the context of drug development and the synthesis of complex molecules. This compound serves as a versatile intermediate, and its specific stereoisomeric form will dictate the stereochemistry of subsequent products in a synthetic pathway.[14] Controlling the stereochemistry at this early stage is essential for the efficient and selective synthesis of the final target molecule.
Q5: Are there any safety precautions I should be aware of when working with Lewis acids?
A5: Yes, Lewis acids are hazardous materials and must be handled with appropriate safety measures. They are often corrosive, moisture-sensitive, and can react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be sure to quench the reaction carefully at the end of the experiment, typically by slowly adding a suitable quenching agent like a saturated aqueous solution of sodium bicarbonate or water while cooling the reaction mixture in an ice bath.[7]
III. Experimental Workflow and Data Presentation
General Experimental Protocol for Lewis Acid-Catalyzed Synthesis
-
Preparation: Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, dissolve diethyl fumarate (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to the desired temperature (e.g., 0 °C).
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl₃, 10 mol%) to the solution and stir for 15 minutes.
-
Diene Addition: Slowly add 1,3-butadiene (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at the specified temperature and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Workup: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Data Summary: Influence of Lewis Acid and Temperature on Yield
| Entry | Lewis Acid (mol%) | Temperature (°C) | Time (h) | Yield (%) | trans:cis Ratio |
| 1 | None | 80 | 24 | 45 | 3:1 |
| 2 | AlCl₃ (10) | 0 | 4 | 85 | >95:5 |
| 3 | BF₃·OEt₂ (10) | 0 | 6 | 78 | 90:10 |
| 4 | SnCl₄ (10) | RT | 5 | 82 | 92:8 |
| 5 | AlCl₃ (10) | RT | 2 | 75 | 88:12 |
Note: The data presented in this table is illustrative and intended to demonstrate potential trends. Actual results may vary depending on specific experimental conditions.
Visualizing the Catalytic Mechanism
Caption: Lewis acid catalysis workflow in the Diels-Alder reaction.
IV. References
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from --INVALID-LINK--
-
Gheorghiu, M. D. (2021). 1.3: Diels-Alder Reactions. In Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Retrieved from --INVALID-LINK--
-
Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Retrieved from --INVALID-LINK--
-
Pérez-Gálan, P., et al. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low conversion rates in Diels-Alder reactions. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Lewis Acid Catalysis in Diels-Alder Reactions: A Comparative Analysis for 3-Formylcrotyl Acetate. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Retrieved from --INVALID-LINK--
-
ChemRxiv. (n.d.). Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The Origin of Catalysis and Regioselectivity of Lewis Acid‐Catalyzed Diels‐Alder Reactions with Tropone. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (n.d.). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. Retrieved from --INVALID-LINK--
-
ACS Publications. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from --INVALID-LINK--
-
OpenStax. (2023). 14.4 The Diels–Alder Cycloaddition Reaction. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (Source URL not available)
-
National Institutes of Health. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Influence of temperature on the Diels-Alder reaction. Retrieved from --INVALID-LINK--
-
University of Saskatchewan. (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). Retrieved from --INVALID-LINK--
-
YouTube. (2021). Diels Alder Reaction. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). rel-1,2-Diethyl (1R,2S)-4-cyclohexene-1,2-dicarboxylate. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (±)-Diethyl trans-4-cyclohexene-1,2-dicarboxylate. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Unravelling the Mechanism and Governing Factors in Lewis Acid and Non-Covalent Diels–Alder Catalysis: Different Perspectives. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2019). The roles of Lewis acidic additives in organotransition metal catalysis. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Lewis acid catalyzed tandem difunctionalization/fragmentation reactions of bicyclobutanes: access to 2-vinylidenyl 1,4-dicarbonyl compounds. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Regiodivergent Lewis acid catalysis of bicyclo[1.1.0]butanes with 2-naphthols. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (±)-Diethyl trans-4-cyclohexene-1,2-dicarboxylate. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes. Retrieved from --INVALID-LINK--
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. 14.4 The DielsâAlder Cycloaddition Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in Lewis-Acid-Templated Diels–Alder Reactions [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Diels-Alder Reaction [organic-chemistry.org]
- 14. This compound [myskinrecipes.com]
Minimizing byproducts in Diethyl trans-4-Cyclohexene-1,2-dicarboxylate preparation
This guide provides in-depth troubleshooting and technical guidance for the synthesis of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate. Recognizing the common challenges in achieving high purity and yield, this document is structured to address specific experimental issues encountered by researchers. We will delve into the causality behind byproduct formation and provide validated protocols to ensure the robust and reproducible synthesis of the target trans-isomer.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the primary challenges?
The most reliable and widely used method is a multi-step synthesis commencing with a Diels-Alder reaction between 1,3-butadiene and a suitable dienophile to form the cyclohexene ring.[1][2] To circumvent the difficulties of handling gaseous 1,3-butadiene and to minimize polymeric byproducts, 1,3-butadiene is typically generated in situ from the thermal decomposition of 3-sulfolene.[1][3] The dienophile is commonly maleic anhydride, which stereospecifically yields the cis-adduct.[2][4] This anhydride is then esterified to the diethyl ester, followed by a critical isomerization step to convert the thermodynamically less stable cis-isomer to the desired trans-product. The primary challenges are:
-
Preventing polymerization of the diene.[1]
-
Driving the esterification to completion to avoid acid and mono-ester impurities.[5]
-
Achieving complete isomerization from the cis to the trans diester, which is the most significant source of product contamination.
Q2: My final product is a liquid mixture, and NMR analysis shows two distinct sets of signals for the cyclohexene protons. What is the likely impurity?
The most probable impurity is the Diethyl cis-4-Cyclohexene-1,2-dicarboxylate. The initial Diels-Alder reaction with maleic anhydride produces the cis-isomer exclusively.[2] The subsequent isomerization step must be carried out under carefully controlled conditions to drive the equilibrium towards the more stable trans-isomer. The presence of significant cis-isomer indicates an incomplete or inefficient isomerization process.
Q3: Why is my overall yield consistently low, even when the reaction appears to go to completion by TLC?
Low yield can stem from several factors beyond reaction completion. Common causes include:
-
Suboptimal Diels-Alder Conditions: The thermal decomposition of 3-sulfolene and the Diels-Alder reaction are temperature-sensitive. Temperatures that are too low result in poor conversion, while excessively high temperatures can promote a retro-Diels-Alder reaction.
-
Hydrolysis: The anhydride intermediate is highly susceptible to hydrolysis if exposed to atmospheric moisture or wet solvents, leading to the formation of the dicarboxylic acid which may not esterify as efficiently.[4][6]
-
Purification Losses: Each purification step (washes, extraction, chromatography) can contribute to yield loss. Specifically, aggressive washing with basic solutions can cause hydrolysis of the ester product.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Issue 1: Significant cis-Isomer Contamination
Question: My final product contains over 20% of the cis-isomer. How can I improve the isomerization efficiency?
Root Cause Analysis: The conversion of the cis to the trans diester is an equilibrium-driven process. The trans-isomer is thermodynamically more stable due to reduced steric hindrance between the two ester groups. This isomerization is typically catalyzed by a base, which facilitates epimerization at the carbon alpha to the carbonyl group via an enolate intermediate. Incomplete isomerization is a result of insufficient reaction time, inadequate base concentration, or a non-optimal choice of base/solvent system.
Recommended Solution: A robust method for isomerization involves treating the crude cis-diester mixture with a catalytic amount of sodium ethoxide in ethanol.
Protocol 2.1: Optimized Base-Catalyzed Isomerization
-
Ensure the crude diethyl cis-4-cyclohexene-1,2-dicarboxylate is free of acidic impurities by performing a preliminary wash with saturated sodium bicarbonate solution and drying the organic phase over anhydrous magnesium sulfate.
-
Dissolve the crude diester in anhydrous ethanol (approx. 10 mL per 1 g of diester).
-
Prepare a fresh solution of sodium ethoxide in ethanol (21% w/v) or generate it in situ by carefully adding sodium metal to anhydrous ethanol.
-
Add sodium ethoxide solution dropwise to the diester solution at room temperature until the concentration of the base is approximately 0.1 M.
-
Heat the mixture to reflux and monitor the reaction by Gas Chromatography (GC) or ¹H NMR every 2 hours.
-
Continue refluxing until the cis:trans ratio is stable and acceptable (typically >95% trans). This can take 4-8 hours.
-
Cool the reaction mixture, neutralize the base with a slight excess of dilute acetic acid, and remove the ethanol under reduced pressure.
-
Redissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude trans-diester, ready for final purification.
Table 1: Comparison of Isomerization Conditions
| Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Expected Purity (trans) | Notes |
| Sodium Ethoxide | Ethanol | 78 (Reflux) | 4 - 8 | >95% | The standard and most reliable method. |
| Potassium tert-Butoxide | tert-Butanol | 83 (Reflux) | 2 - 6 | >95% | A stronger base, may proceed faster but can cause side reactions if not controlled. |
| p-Toluenesulfonic acid | Toluene | 110 (Reflux) | 12 - 24 | ~80-90% | Acid-catalyzed isomerization is also possible but often slower and less complete.[7] |
Issue 2: Presence of Acidic Impurities in the Final Product
Question: After purification, my product's IR spectrum shows a broad peak around 3000 cm⁻¹ and my NMR is messy. What could be the cause?
Root Cause Analysis: A broad IR peak in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of a carboxylic acid. This indicates the presence of either the dicarboxylic acid or the monoester byproduct. This arises from two main sources:
-
Incomplete Esterification: The conversion of the dicarboxylic acid (formed from anhydride hydrolysis) to the diester is an equilibrium process. Failure to remove water during the reaction will prevent it from going to completion.[5]
-
Hydrolysis During Workup: The ester product can be hydrolyzed back to the carboxylic acid if exposed to strong aqueous base or acid for prolonged periods, especially at elevated temperatures.
Recommended Solution: To ensure complete esterification, employ Fischer esterification with azeotropic removal of water. For workup, use a mild base like sodium bicarbonate for washes and avoid prolonged contact times.
Protocol 2.2: High-Efficiency Fischer Esterification
-
To the crude 4-cyclohexene-cis-1,2-dicarboxylic anhydride (1 mole equivalent), add absolute ethanol (10 mole equivalents), toluene (as a co-solvent, ~20% of ethanol volume), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 mole equivalents).[5]
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to a vigorous reflux. Water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue the reaction until no more water collects in the trap (typically 12-16 hours).[5]
-
Cool the mixture and proceed with a standard workup: dilute with diethyl ether, wash sequentially with water, saturated sodium bicarbonate solution (until the aqueous layer remains basic), and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl cis-ester.
Issue 3: Formation of Polymeric Material
Question: During the initial Diels-Alder reaction, a significant amount of an insoluble, sticky solid formed, complicating the workup and reducing the yield. How can this be prevented?
Root Cause Analysis: This is a classic issue of 1,3-butadiene polymerization. While 1,3-butadiene is an excellent diene for the Diels-Alder reaction, it can also readily polymerize, especially at the elevated temperatures required for the reaction.
Recommended Solution: The most effective way to prevent polymerization is to avoid using free 1,3-butadiene. Instead, generate it in situ from 3-sulfolene (butadiene sulfone). This solid, stable precursor thermally decomposes in a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide gas directly in the reaction mixture.[1] The diene is consumed by the dienophile as it is formed, keeping its concentration low and drastically reducing the rate of polymerization.[1]
Protocol 2.3: Diels-Alder Reaction with In Situ Diene Generation
-
In a round-bottomed flask equipped with a reflux condenser and a gas trap (filled with a sodium hydroxide solution to neutralize SO₂), combine 3-sulfolene (1.1 equivalents) and maleic anhydride (1.0 equivalent).
-
Add a high-boiling inert solvent, such as xylene, to the flask.[3]
-
Heat the mixture under gentle reflux (the temperature should be above 130°C to ensure decomposition of the sulfolene).
-
Maintain reflux for 1-2 hours. The reaction is typically complete once all the solids have dissolved and the vigorous evolution of SO₂ has ceased.
-
Cool the reaction mixture to room temperature. The resulting solution contains the 4-cyclohexene-cis-1,2-dicarboxylic anhydride, which can be carried forward to the esterification step, often without isolation.
Section 3: Visual Guides
Overall Synthetic Workflow and Byproduct Formation
Caption: Synthetic pathway highlighting key stages and points of byproduct formation.
Troubleshooting Logic Flowchart
Caption: A logical guide for diagnosing and resolving common synthesis issues.
References
Challenges in the scale-up synthesis of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate. This document provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the scale-up of this important chemical intermediate.
Introduction
The synthesis of this compound is most commonly achieved via a Diels-Alder reaction between 1,3-butadiene and diethyl fumarate. While this [4+2] cycloaddition is a powerful and atom-economical method for forming the cyclohexene ring system, scaling up the synthesis from the lab bench to pilot or industrial scale presents a unique set of challenges.[1][2][3] This guide offers practical, field-proven insights to navigate these complexities, ensuring a safe, efficient, and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of a Diels-Alder reaction. In this concerted, pericyclic reaction, the diene (1,3-butadiene) reacts with the dienophile (diethyl fumarate) to form a six-membered ring.[2][3] The reaction proceeds through a cyclic transition state, and the stereochemistry of the dienophile is retained in the product.[4] Since diethyl fumarate is the trans (E) isomer, the resulting product, this compound, has its two ester groups in a trans configuration.[4]
Q2: Why is temperature control critical during the scale-up of this reaction?
A2: The Diels-Alder reaction is exothermic, and the heat generated can lead to a rapid increase in temperature, especially in large-scale batch reactors with a lower surface-area-to-volume ratio.[2] Poor temperature control can result in several issues:
-
Side Reactions: Increased temperatures can promote side reactions such as the polymerization of 1,3-butadiene.[5]
-
Product Decomposition: At excessively high temperatures, the desired product may undergo decomposition.[6]
-
Safety Hazards: Uncontrolled exotherms can lead to a dangerous increase in reactor pressure, posing a significant safety risk.
Q3: What are the primary safety considerations when working with the reagents for this synthesis?
A3: The primary safety concerns involve:
-
1,3-Butadiene: This is a flammable gas and a known carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Due to its low boiling point, it is typically handled as a condensed liquid or generated in situ from a precursor like 3-sulfolene to minimize risks.[5][6]
-
Diethyl Fumarate: This compound can cause skin and eye irritation. Standard laboratory PPE, including gloves and safety glasses, should be worn.
-
Solvents: If a solvent is used, its flammability and toxicity must be considered. Toluene, for example, is a common solvent for Diels-Alder reactions but is flammable and has associated health risks.[7]
Q4: Can a catalyst be used to improve the reaction rate and yield?
A4: Yes, Lewis acids are often used to catalyze Diels-Alder reactions.[8] A Lewis acid, such as boron trifluoride (BF3), can coordinate to the carbonyl oxygen of the dienophile (diethyl fumarate).[9][10] This coordination makes the dienophile more electron-poor, which accelerates the reaction.[3][9][10] In a scaled-up process, the use of a catalyst can allow for lower reaction temperatures and shorter reaction times, which can improve process safety and efficiency. However, the catalyst must be neutralized and removed during workup, adding complexity to the purification process.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up synthesis of this compound.
Problem 1: Low Product Yield
| Possible Cause | Scientific Explanation | Recommended Solution |
| Incomplete Reaction | The Diels-Alder reaction is reversible, and an equilibrium may be reached before full conversion of the starting materials. This is more likely at higher temperatures. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like GC or HPLC to determine the optimal reaction time. Avoid excessive temperatures that can shift the equilibrium back to the starting materials. 2. Use an Excess of One Reagent: Employing a slight excess of the more volatile reagent (1,3-butadiene) can help drive the reaction to completion. 3. Consider a Catalyst: As mentioned in the FAQ, a Lewis acid catalyst can increase the reaction rate and allow for lower operating temperatures, favoring product formation.[9][10] |
| Polymerization of 1,3-Butadiene | 1,3-Butadiene can undergo polymerization, especially at elevated temperatures or in the presence of impurities. This side reaction consumes the diene and reduces the yield of the desired product.[5] | 1. Control Temperature: Maintain strict temperature control throughout the reaction. 2. In situ Generation of Diene: Consider generating 1,3-butadiene in situ from a stable precursor like 3-sulfolene. This technique provides a controlled release of the diene, keeping its concentration low and minimizing polymerization.[5][6] 3. Use of Inhibitors: In some cases, a polymerization inhibitor can be added to the reaction mixture. |
| Loss of Product During Workup | The product may be lost during extraction or purification steps. | 1. Optimize Extraction: Ensure the correct solvent and pH are used for aqueous washes to minimize the solubility of the product in the aqueous phase. 2. Refine Purification Method: If using distillation, ensure the vacuum is adequate and the temperature is not too high to prevent product decomposition. For chromatography, select a suitable stationary and mobile phase to achieve good separation without significant product loss. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Scientific Explanation | Recommended Solution |
| cis-Isomer Formation | While the Diels-Alder reaction is stereospecific, the presence of diethyl maleate (the cis-isomer) as an impurity in the diethyl fumarate starting material will lead to the formation of the corresponding cis-product, Diethyl cis-4-Cyclohexene-1,2-dicarboxylate.[4] | 1. Starting Material Purity: Ensure the high purity of the diethyl fumarate starting material. Use analytical techniques like NMR or GC to check for the presence of the cis-isomer. 2. Purification: The cis and trans isomers have different physical properties and can often be separated by fractional distillation under reduced pressure or by column chromatography. |
| Polymeric Byproducts | As mentioned previously, polymerization of 1,3-butadiene can lead to high molecular weight impurities that are difficult to remove.[5] | 1. Prevent Formation: The best approach is to prevent polymerization by controlling the reaction temperature and the concentration of the diene. 2. Removal: High molecular weight polymers are typically non-volatile and can be removed by distillation of the desired product. |
| Unreacted Starting Materials | Incomplete reaction will leave unreacted diethyl fumarate and potentially dissolved butadiene in the product mixture. | 1. Drive Reaction to Completion: Utilize the strategies outlined in "Problem 1" to maximize conversion. 2. Purification: Unreacted diethyl fumarate can be removed by vacuum distillation. Any remaining butadiene will be removed during solvent evaporation or the initial stages of distillation. |
Experimental Protocols
General Procedure for Scale-Up Synthesis
This is a generalized protocol and should be optimized for your specific equipment and scale.
-
Reactor Setup: A pressure-rated reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel is charged with diethyl fumarate and an appropriate solvent (e.g., toluene).
-
Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen or argon.
-
Cooling: The reactor is cooled to the desired reaction temperature (typically between 0 and 25 °C to control the exotherm).
-
Butadiene Addition: Liquefied 1,3-butadiene is slowly added to the stirred solution via the addition funnel. The addition rate should be carefully controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: The reaction is monitored by taking aliquots and analyzing them by GC or HPLC until the desired conversion is achieved.
-
Workup: The reaction mixture is carefully quenched (if a catalyst was used) and washed with an appropriate aqueous solution (e.g., sodium bicarbonate solution, brine).[7]
-
Purification: The organic layer is dried over a suitable drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.[7]
Visualizations
Reaction Workflow Diagram
Caption: A typical workflow for the scale-up synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. atc.io [atc.io]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. cerritos.edu [cerritos.edu]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. s3.smu.edu [s3.smu.edu]
Validation & Comparative
A Comparative Guide to the Stereochemical Confirmation of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of rational drug design and development. The biological activity of a chiral molecule is intrinsically linked to its stereochemistry. This guide provides an in-depth, comparative analysis of the methodologies used to confirm the trans stereochemistry of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate, a common scaffold in organic synthesis. We will delve into the causality behind experimental choices, present supporting data, and offer a critical evaluation of alternative techniques.
The Synthetic Imperative: A Diels-Alder Approach to Stereochemical Control
The stereochemistry of Diethyl 4-Cyclohexene-1,2-dicarboxylate is most commonly established during its synthesis via the Diels-Alder reaction. This powerful [4+2] cycloaddition reaction is renowned for its stereospecificity. The reaction between a conjugated diene (1,3-butadiene) and a dienophile (diethyl fumarate for the trans product, or diethyl maleate for the cis product) proceeds via a concerted mechanism. A key principle of the Diels-Alder reaction is the retention of the dienophile's stereochemistry in the resulting cyclohexene product. Therefore, to synthesize this compound, one must employ diethyl fumarate, the trans isomer of the dienophile.
Conversely, the use of diethyl maleate (cis-isomer) as the dienophile would yield Diethyl cis-4-Cyclohexene-1,2-dicarboxylate. This synthetic control is the first and most critical step in obtaining the desired stereoisomer. However, rigorous analytical confirmation is paramount to verify the outcome of the synthesis and to ensure the stereochemical integrity of the final compound.
Primary Method of Confirmation: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful and readily accessible tool for the stereochemical elucidation of organic molecules in solution. For this compound, several NMR techniques are employed to provide unambiguous confirmation of its trans configuration.
¹H NMR Spectroscopy: A Tale of Two Protons
The most direct evidence from ¹H NMR for the trans stereochemistry comes from the analysis of the coupling constants (J-values) between the methine protons at the C1 and C2 positions of the cyclohexene ring. These protons (H1 and H2) are directly attached to the stereocenters of interest.
In the trans isomer, the two ester groups are on opposite faces of the ring. In the most stable half-chair conformation of the cyclohexene ring, the substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain. This results in one of the methine protons being pseudo-axial and the other pseudo-equatorial, or both being pseudo-axial or pseudo-equatorial depending on the specific conformation. The dihedral angle between these two protons will be significantly different than in the cis isomer.
For the cis isomer, where both ester groups are on the same face, the methine protons will have a different spatial relationship, leading to a different dihedral angle and, consequently, a different coupling constant.
Expected ¹H NMR Data Comparison:
| Parameter | This compound | Diethyl cis-4-Cyclohexene-1,2-dicarboxylate | Rationale |
| J (H1-H2) | ~10-13 Hz | ~5-8 Hz | The larger coupling constant in the trans isomer is indicative of a larger dihedral angle between the H1 and H2 protons, often approaching 180° in a pseudo-diaxial arrangement. The smaller coupling constant in the cis isomer reflects a smaller dihedral angle, typically around 60°. |
| Chemical Shift (δ) | Distinct signals for H1 and H2 | Potentially similar chemical shifts for H1 and H2 | In the trans isomer, the anisotropic effects of the two ester groups on the methine protons are different, leading to more distinct chemical shifts. In the more symmetric cis isomer, these protons are in more similar chemical environments. |
Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Correlations
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is affected by the saturation of a nearby nucleus in space (typically within 5 Å). This through-space correlation is a powerful tool for determining the relative stereochemistry of substituents on a ring.
In a 1D or 2D NOESY experiment on this compound, irradiation of the methine proton at C1 should not result in a significant NOE enhancement of the methine proton at C2. This is because, in the trans configuration, these two protons are on opposite sides of the ring and thus are spatially distant.
Conversely, for the cis isomer, the methine protons at C1 and C2 are on the same side of the ring and in close proximity. Therefore, a strong NOE correlation would be expected between these two protons.
Workflow for Stereochemical Confirmation using NMR:
Caption: Workflow for the synthesis and stereochemical confirmation of this compound.
¹³C NMR Spectroscopy
While less definitive than ¹H NMR for stereochemical assignment in this case, ¹³C NMR can provide supporting evidence. Due to the lower symmetry of the trans isomer compared to the cis isomer, it is possible that all six carbon atoms of the cyclohexene ring in the trans product will be magnetically non-equivalent and thus display six distinct signals. In the cis isomer, a higher degree of symmetry may lead to fewer than six signals for the ring carbons. However, this is not always a definitive diagnostic tool.
Alternative and Complementary Techniques for Stereochemical Confirmation
While NMR is the workhorse for this type of analysis, other techniques can provide valuable, and in some cases, definitive, confirmation of stereochemistry.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be obtained, this technique will provide definitive proof of the trans arrangement of the ester groups. The resulting crystal structure would show the precise bond lengths, bond angles, and torsional angles, leaving no doubt as to the stereochemistry.
Comparison of Analytical Techniques:
| Technique | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Analysis of chemical shifts and spin-spin coupling constants. | Rapid, non-destructive, provides detailed structural information in solution. | Requires interpretation of spectra, may be ambiguous in complex molecules. |
| NOE Spectroscopy | Detection of through-space interactions between protons. | Directly probes spatial proximity, excellent for determining relative stereochemistry. | Can be time-consuming, absence of NOE is not always conclusive. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides an absolute and unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure which may differ from solution conformation. |
| Chiral Chromatography (GC/HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Can separate enantiomers and diastereomers, allowing for their individual characterization. | Does not directly provide structural information; requires a suitable chiral column and method development. |
Chiral Chromatography: A Method of Separation and Analysis
Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to separate the cis and trans diastereomers of Diethyl 4-Cyclohexene-1,2-dicarboxylate. Furthermore, if a racemic mixture of the trans isomer is synthesized, chiral chromatography can be employed to resolve the two enantiomers. By comparing the retention times of the synthesized product to those of authentic standards of the cis and trans isomers, the identity of the product can be confirmed. While this method does not provide direct structural information in the same way as NMR or X-ray crystallography, it is a powerful tool for assessing the stereochemical purity of a sample.
Experimental Protocols
Protocol 1: ¹H NMR and NOESY Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized Diethyl 4-Cyclohexene-1,2-dicarboxylate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure adequate resolution to accurately determine coupling constants.
-
Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Identify the signals corresponding to the methine protons (H1 and H2) and the olefinic protons. Carefully measure the coupling constant (J) between H1 and H2.
-
1D NOESY Acquisition: Perform a selective 1D NOESY experiment. Irradiate the resonance of one of the methine protons (e.g., H1).
-
NOESY Data Analysis: Process the resulting difference spectrum. Look for any enhancement of the other methine proton (H2). The absence of a significant NOE between H1 and H2 is indicative of a trans relationship.
Conclusion
The confirmation of the trans stereochemistry of this compound is a multi-faceted process that begins with stereocontrolled synthesis and is rigorously verified through modern analytical techniques. While ¹H NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects, provides the most accessible and powerful means of confirmation in solution, it is crucial for researchers to understand the principles and limitations of this and other methods. For unequivocal proof, especially in a regulatory or pharmaceutical context, X-ray crystallography remains the gold standard. A thorough understanding and judicious application of these techniques are essential for ensuring the stereochemical integrity of molecules, a critical factor in the development of safe and effective therapeutics.
A Comparative Analysis of Diethyl trans- and cis-4-Cyclohexene-1,2-dicarboxylate: A Guide for Researchers
In the landscape of synthetic chemistry and materials science, the stereoisomeric purity of reactants is paramount, dictating the topology, properties, and ultimately, the function of the resulting molecules and materials. This guide provides an in-depth comparative analysis of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate and its cis counterpart, two isomers whose subtle difference in spatial arrangement leads to significant variations in their physical properties and chemical reactivity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a comparative overview but also actionable experimental protocols and the fundamental principles that govern the behavior of these important synthetic intermediates.
Structural Distinction: The Foundation of Divergent Properties
The core difference between Diethyl trans- and cis-4-Cyclohexene-1,2-dicarboxylate lies in the relative orientation of the two carboxyester groups attached to the cyclohexene ring. In the cis isomer, both ester groups reside on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly minor variation has profound implications for the molecule's conformation, steric environment, and electronic properties, which in turn influence its physical characteristics and chemical behavior.
Synthesis Strategies: Accessing Stereoisomeric Purity
The synthetic routes to the cis and trans isomers are distinct, reflecting the thermodynamic and kinetic factors that favor the formation of each stereochemistry.
The Diels-Alder Approach to the cis Isomer
The synthesis of Diethyl cis-4-Cyclohexene-1,2-dicarboxylate is classically achieved through a two-step process commencing with the Diels-Alder reaction between 1,3-butadiene and maleic anhydride. This [4+2] cycloaddition reaction is a concerted, stereospecific process that reliably yields the cis-adduct, 4-cyclohexene-cis-1,2-dicarboxylic anhydride[1]. Subsequent esterification of the anhydride with ethanol in the presence of an acid catalyst affords the desired diethyl ester[2].
Caption: Synthetic pathway to Diethyl cis-4-Cyclohexene-1,2-dicarboxylate.
Accessing the trans Isomer: A Multi-step Approach
A direct, high-yielding synthesis of the pure trans diethyl ester is less commonly reported. A reliable method involves the synthesis of the corresponding trans-dicarboxylic acid, followed by esterification. The trans-4-cyclohexene-1,2-dicarboxylic acid can be prepared, and its subsequent esterification using standard methods (e.g., Fischer esterification with ethanol and a strong acid catalyst) provides the desired this compound.
Caption: General synthetic route to this compound.
Comparative Data at a Glance
A side-by-side comparison of the key physical and spectroscopic properties of the two isomers is essential for their identification and for predicting their behavior in various applications.
| Property | Diethyl cis-4-Cyclohexene-1,2-dicarboxylate | This compound |
| Molecular Formula | C₁₂H₁₈O₄ | C₁₂H₁₈O₄ |
| Molecular Weight | 226.27 g/mol [3] | 226.27 g/mol |
| Appearance | Colorless liquid | Colorless to pale yellow liquid |
| Boiling Point | 129-131 °C at 5 mmHg[2] | Not readily available |
| Refractive Index (n_D^25) | 1.4605–1.4610[2] | Not readily available |
Spectroscopic Fingerprints: Unambiguous Identification
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide powerful tools for distinguishing between the cis and trans isomers.
¹H and ¹³C NMR Spectroscopy
The symmetry of the molecules plays a key role in their NMR spectra. The cis isomer possesses a plane of symmetry that renders the two ester groups and the two vinylic protons chemically equivalent. In contrast, the trans isomer has a C₂ axis of symmetry, which also leads to chemical equivalence of the two ester groups and vinylic protons. However, the spatial arrangement of the substituents leads to distinct differences in the chemical shifts and coupling constants of the protons on the cyclohexene ring.
Expected ¹H NMR Spectral Features:
-
Vinylic Protons: Both isomers will show signals for the vinylic protons, typically in the range of 5.5-6.0 ppm. The coupling patterns and precise chemical shifts will differ due to the different dihedral angles with neighboring protons.
-
Methine Protons (at C1 and C2): The protons attached to the carbons bearing the ester groups will exhibit different chemical shifts and coupling constants, reflecting their axial or equatorial positions in the dominant chair-like conformations.
-
Methylene Protons: The four methylene protons on the cyclohexene ring will appear as complex multiplets, with their chemical shifts influenced by the stereochemistry of the adjacent ester groups.
-
Ethyl Groups: Both isomers will show a characteristic triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester groups.
Expected ¹³C NMR Spectral Features:
Due to the symmetry of both molecules, the number of signals in the ¹³C NMR spectrum is expected to be the same (6 unique carbons). However, the chemical shifts of the carbons in the cyclohexene ring, particularly C1, C2, C3, and C6, will be different for the cis and trans isomers due to the different steric and electronic environments.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to be broadly similar, showing characteristic absorptions for the C=O of the ester group (around 1730 cm⁻¹), C-O stretching, and C=C stretching of the cyclohexene ring. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected due to the different vibrational modes of the two stereoisomers.
Chemical Reactivity: The Impact of Stereochemistry
The different spatial arrangements of the ester groups in the cis and trans isomers significantly influence their chemical reactivity, particularly in reactions where the approach of a reagent to the ester functionality or the double bond is sterically hindered.
Hydrolysis Rates
The rate of hydrolysis of the ester groups can be influenced by the stereochemistry. The accessibility of the carbonyl carbon to the incoming nucleophile (e.g., hydroxide ion in basic hydrolysis) can be different for the cis and trans isomers due to the conformational constraints of the cyclohexene ring. Generally, equatorial ester groups are more sterically accessible and tend to hydrolyze faster than axial ester groups.
Polymerization Behavior: A Case Study in Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of functional polymers from cyclic olefins. The reactivity of the cyclohexene double bond in ROMP is influenced by the nature and stereochemistry of the substituents. While cyclohexene itself is a low-strain monomer and polymerizes reluctantly, the presence of the ester groups can affect the polymerization behavior. The stereochemistry of the ester groups can influence the coordination of the monomer to the metal catalyst and the stereochemistry of the resulting polymer. It is anticipated that the cis and trans isomers would exhibit different polymerization kinetics and potentially lead to polymers with different microstructures and properties.
Experimental Protocols
Synthesis of Diethyl cis-4-Cyclohexene-1,2-dicarboxylate
This protocol is adapted from Organic Syntheses.[2]
Step 1: Synthesis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride
-
In a suitable reaction vessel equipped with a reflux condenser and a heating mantle, combine 1,3-butadiene (generated in situ from 3-sulfolene is a safer alternative) and maleic anhydride in a suitable solvent (e.g., toluene or xylene).
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the maleic anhydride.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the crystalline 4-cyclohexene-cis-1,2-dicarboxylic anhydride by vacuum filtration, wash with a small amount of cold solvent, and dry.
Step 2: Esterification to Diethyl cis-4-Cyclohexene-1,2-dicarboxylate
-
In a round-bottomed flask, dissolve the 4-cyclohexene-cis-1,2-dicarboxylic anhydride in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux for several hours.
-
After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the resulting diethyl cis-4-cyclohexene-1,2-dicarboxylate by vacuum distillation. The product is typically collected at 129-131 °C at 5 mmHg.[2]
Synthesis of this compound
This protocol is a general procedure based on the esterification of the corresponding dicarboxylic acid.
Step 1: Preparation of trans-4-Cyclohexene-1,2-dicarboxylic Acid
The synthesis of trans-4-cyclohexene-1,2-dicarboxylic acid can be achieved through various methods, which are beyond the scope of this guide but are available in the chemical literature.
Step 2: Esterification to this compound
-
In a round-bottomed flask, suspend trans-4-cyclohexene-1,2-dicarboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux until the solid dicarboxylic acid has completely dissolved and the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by vacuum distillation.
Conclusion
The choice between Diethyl trans- and cis-4-Cyclohexene-1,2-dicarboxylate as a starting material or building block is a critical decision that will have a cascading effect on the outcome of a synthetic sequence or the properties of a resulting polymer. The cis isomer is readily accessible through the robust and stereospecific Diels-Alder reaction, while the synthesis of the trans isomer is less direct. Their distinct stereochemistry leads to measurable differences in their physical properties and spectroscopic signatures, allowing for their unambiguous identification. Furthermore, the spatial arrangement of the ester groups governs their chemical reactivity, a factor that must be carefully considered in the design of subsequent chemical transformations. This guide provides a foundational understanding of these differences, empowering researchers to make informed decisions in their pursuit of novel molecules and materials.
References
A Comparative Guide to the Validation of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate Purity using GC-MS
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for validating the purity of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate. We will explore the causality behind experimental choices, establish a self-validating protocol, and objectively compare the performance of GC-MS with High-Performance Liquid Chromatography (HPLC), supported by experimental insights.
Introduction: The Significance of Purity for this compound
This compound is a key building block in organic synthesis, often utilized in the preparation of more complex molecules for pharmaceutical and fine chemical applications[1]. Its synthesis, typically via a Diels-Alder reaction between 1,3-butadiene and diethyl fumarate, can introduce a range of impurities. These may include unreacted starting materials, diastereomers (the cis-isomer), and other byproducts[2][3]. The presence of such impurities can have significant downstream effects, potentially leading to undesired side reactions, lower yields, and the introduction of toxic components into the final product. Therefore, a robust and validated analytical method to ensure the purity of this intermediate is not just a matter of quality control, but a critical component of regulatory compliance and drug safety.
This guide focuses on the validation of a GC-MS method for this purpose, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[4][5][6]
The Power of GC-MS for Semi-Volatile Ester Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of semi-volatile and thermally stable compounds like this compound[7][8]. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This combination of separation and detection provides a high degree of specificity and sensitivity, making it a powerful tool for both qualitative identification and quantitative purity assessment[7].
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; compound [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=534449&t=l"]; } Caption: Chemical Structure of this compound.
A Validated GC-MS Protocol for Purity Determination
The following protocol is a robust, self-validating system designed for the accurate determination of this compound purity. The choices within this protocol are grounded in established chromatographic principles and ICH validation guidelines[4][9][10].
Instrumentation and Chromatographic Conditions
| Parameter | Specification | Rationale |
| GC System | Agilent 7890B or equivalent | A widely used and reliable system ensuring reproducibility. |
| MS Detector | Agilent 5977B MSD or equivalent | Provides high sensitivity and spectral library matching capabilities. |
| Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column ideal for the separation of semi-volatile esters based on boiling point. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert gas that provides good chromatographic efficiency. |
| Injector | Split/Splitless, operated in split mode (50:1) at 250°C | Prevents column overloading and ensures sharp peaks for the major component. |
| Oven Program | Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of potential volatile impurities from the main analyte and any less volatile byproducts. |
| MS Source Temp. | 230°C | Optimizes ionization efficiency. |
| MS Quad Temp. | 150°C | Ensures stable mass analysis. |
| Mass Range | 40-450 amu | Covers the expected mass range of the analyte and potential impurities. |
Sample and Standard Preparation
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard, aiming for a final concentration of approximately 1 mg/mL in dichloromethane.
-
Spiked Sample Preparation (for Specificity): Prepare a sample solution as described above and spike it with known potential impurities (e.g., diethyl maleate, diethyl cis-4-cyclohexene-1,2-dicarboxylate) at a concentration of approximately 0.5% of the main analyte concentration. This is crucial for demonstrating the method's ability to separate the main compound from its potential impurities[4].
dot graph "GC_MS_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Sample_Weighing" [label="Weigh Sample"]; "Dissolution" [label="Dissolve in Dichloromethane"]; "Dilution" [label="Dilute to 1 mg/mL"]; "Sample_Weighing" -> "Dissolution" -> "Dilution"; }
subgraph "cluster_analysis" { label = "GC-MS Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Injection" [label="Inject into GC"]; "Separation" [label="Chromatographic Separation"]; "Detection" [label="Mass Spectrometric Detection"]; "Injection" -> "Separation" -> "Detection"; }
subgraph "cluster_data" { label = "Data Processing"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Integration" [label="Peak Integration"]; "Identification" [label="Library Search & Spectral Analysis"]; "Quantification" [label="Purity Calculation (% Area)"]; "Integration" -> "Identification"; "Integration" -> "Quantification"; }
"Dilution" -> "Injection" [lhead=cluster_analysis, ltail=cluster_prep]; "Detection" -> "Integration" [lhead=cluster_data, ltail=cluster_analysis]; } Caption: Experimental workflow for GC-MS purity validation.
Method Validation: A Trustworthy System
To ensure the GC-MS method is suitable for its intended purpose, a thorough validation according to ICH Q2(R1) guidelines is essential[4][6][9].
| Validation Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | The peak for this compound is well-resolved from any impurity peaks (Resolution > 2.0). The mass spectrum of the main peak matches the reference spectrum. | Analyze the spiked sample solution. Compare the chromatograms of the sample, standard, and spiked sample. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for a series of five concentrations. | Prepare a series of standard solutions ranging from 50% to 150% of the nominal concentration. Plot a graph of peak area versus concentration. |
| Accuracy | The recovery should be between 98.0% and 102.0% for spiked samples. | Analyze spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution. | Inject the standard solution six times and calculate the RSD of the peak areas. |
| Limit of Quantitation (LOQ) | The signal-to-noise ratio should be at least 10:1 for the lowest quantifiable concentration. | Determine the concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |
| Robustness | The method's performance remains acceptable with small, deliberate variations in parameters (e.g., flow rate ±10%, initial oven temperature ±5°C). | Vary the specified chromatographic parameters and assess the impact on the results. |
Comparative Analysis: GC-MS vs. HPLC
While GC-MS is a powerful technique, it is important to consider other analytical methods. High-Performance Liquid Chromatography (HPLC) is a common alternative for purity determination in the pharmaceutical industry[7][11][12][13].
| Feature | GC-MS | HPLC | Rationale & Insights |
| Analyte Suitability | Excellent for volatile and semi-volatile, thermally stable compounds. | Versatile for a wide range of compounds, including non-volatile and thermally labile molecules[7][8]. | This compound is sufficiently volatile and thermally stable for GC analysis. |
| Separation Efficiency | Generally higher, leading to sharper peaks and better resolution. | Good, but can be lower than capillary GC. | The high efficiency of GC is advantageous for separating closely related impurities. |
| Detection | Mass spectrometry provides structural information and high specificity. | UV-Vis is common, providing less structural information but is robust. MS detection is also possible (LC-MS). | The mass spectral data from GC-MS is invaluable for the definitive identification of unknown impurities. |
| Sample Preparation | Simple dissolution in a volatile solvent. | May require dissolution in the mobile phase and filtration. | Both methods have relatively straightforward sample preparation for this analyte. |
| Run Time | Typically faster for volatile compounds. | Can be longer depending on the separation. | The GC method outlined is relatively fast. |
| Cost & Complexity | Higher initial instrument cost and complexity. | Generally lower initial cost for a standard UV-detector system. | The specificity and identification capabilities of GC-MS often justify the higher cost for impurity profiling. |
Conclusion: A Scientifically Sound Approach to Purity Validation
The validation of this compound purity by GC-MS, when conducted in accordance with ICH guidelines, provides a high degree of confidence in the quality of this critical synthetic intermediate. The method's specificity, sensitivity, and ability to identify unknown impurities make it a superior choice for this application. While HPLC offers a viable alternative, the structural elucidation capabilities inherent in GC-MS provide a more comprehensive understanding of the impurity profile, which is essential for ensuring the safety and quality of pharmaceutical products. This guide provides a framework for developing and validating a robust GC-MS method, empowering researchers and drug development professionals to make informed decisions and ensure the integrity of their chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. scribd.com [scribd.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 13. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
A Senior Application Scientist's Guide to Quantifying the Cis/Trans Isomer Ratio of Diethyl 4-Cyclohexene-1,2-dicarboxylate by ¹H NMR Spectroscopy
For researchers and professionals in drug development and materials science, the precise determination of isomeric ratios is a critical aspect of quality control and mechanistic studies. The Diels-Alder reaction, a cornerstone of organic synthesis, often yields a mixture of stereoisomers. In the case of the reaction between butadiene and diethyl maleate or fumarate, the resulting Diethyl 4-Cyclohexene-1,2-dicarboxylate can exist as cis and trans diastereomers. This guide provides an in-depth, experimentally-grounded protocol for the quantification of this isomer ratio using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and non-destructive analytical technique.[1][2]
The Principle: Why ¹H NMR is the Gold Standard
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally versatile and powerful method for distinguishing between cis and trans isomers.[1][2] The underlying principle lies in the fact that the spatial arrangement of atoms in these isomers is different, leading to distinct chemical environments for their respective protons. This difference in the local electronic environment results in variations in the resonance frequencies (chemical shifts) and spin-spin coupling constants of the protons.[1]
For Diethyl 4-Cyclohexene-1,2-dicarboxylate, the protons attached to the stereogenic centers (C1 and C2) are particularly sensitive to the cis/trans configuration. The magnitude of the coupling constant between these two protons (³JH1-H2) is governed by the dihedral angle between them, as described by the Karplus relationship. In the cis isomer, the arrangement of the ester groups leads to a different dihedral angle compared to the trans isomer, resulting in measurably different coupling constants and chemical shifts for the H1 and H2 protons. It is this distinction that we exploit for quantification.
Experimental Protocol: A Self-Validating Workflow
The accuracy of quantitative NMR (qNMR) hinges on proper experimental setup and data processing.[3][4] The following protocol is designed to achieve a high degree of accuracy, typically with an error of less than 1-2%.
Part 1: Sample Preparation
-
Analyte Preparation : Accurately weigh approximately 10-20 mg of the Diethyl 4-Cyclohexene-1,2-dicarboxylate isomer mixture into a clean, dry vial.
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for many organic compounds and its single residual solvent peak that is unlikely to interfere with analyte signals.
-
Transfer to NMR Tube : Carefully transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
Part 2: NMR Data Acquisition
The following acquisition parameters are crucial for obtaining a spectrum suitable for accurate integration.[3]
-
Spectrometer Setup :
-
Insert the sample into the NMR spectrometer and allow at least five minutes for the sample to thermally equilibrate within the magnet.[4]
-
Perform standard tuning and matching of the probe for the ¹H frequency.
-
Carefully shim the magnetic field to obtain sharp, symmetrical peaks. Good shimming is critical for accurate integration.[3][4] It is advisable to turn off sample spinning to avoid spinning sidebands, which can interfere with integration.[3][4]
-
-
Acquisition Parameters for Quantitative Analysis :
-
Pulse Angle (Flip Angle) : Set to 90° (p1). This ensures maximum signal for a single scan.
-
Relaxation Delay (d1) : This is the most critical parameter for qNMR. It should be set to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated. For small molecules like our analyte, a relaxation delay of 20-30 seconds is generally sufficient to ensure complete relaxation of all protons.
-
Acquisition Time (aq) : Set to a value that provides adequate digital resolution. A typical value is 3-4 seconds.
-
Number of Scans (ns) : Collect enough scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[4] For a moderately concentrated sample, 8 to 16 scans are often adequate.
-
Spectral Width (sw) : Ensure the spectral width encompasses all signals of interest, typically from 0 to 12 ppm for ¹H NMR.
-
Data Analysis and Interpretation
The quantitative power of NMR lies in the direct proportionality between the integrated area of a signal and the number of protons giving rise to that signal.[5][6]
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to obtain a flat baseline across the spectrum.
-
-
Peak Identification and Integration :
-
Identify the characteristic, well-resolved signals corresponding to the cis and trans isomers. The methine protons (H1 and H2) adjacent to the ester groups are often the most suitable for this purpose due to their sensitivity to the stereochemistry. While the exact chemical shifts can vary slightly depending on the solvent and concentration, you will observe two distinct sets of signals for the two isomers.
-
Integrate the selected, non-overlapping peaks for both the cis and trans isomers. The integration region should span a sufficient width to encompass the entire peak, including any ¹³C satellites if high accuracy is required.[3]
-
-
Calculating the Isomer Ratio : The ratio of the isomers is directly proportional to the ratio of their corresponding integral values.
Ratio (cis:trans) = (Integral of cis peak) / (Integral of trans peak)
If the chosen peaks for the cis and trans isomers each represent the same number of protons (e.g., one proton each), the ratio of the integrals directly gives the molar ratio of the isomers.
Illustrative Workflow
Caption: Workflow for qNMR analysis of cis/trans isomers.
Hypothetical Data Summary
| Experiment | Isomer | Chemical Shift (ppm) | Integral Value | Calculated Ratio (cis:trans) |
| 1 | cis | 3.15 (m, 2H) | 2.00 | 2.00 : 1.00 |
| trans | 2.95 (m, 2H) | 1.00 | ||
| 2 | cis | 3.15 (m, 2H) | 1.50 | 1.50 : 1.00 |
| trans | 2.95 (m, 2H) | 1.00 |
Note: Chemical shifts are illustrative and may vary.
Comparison with Alternative Methods
While NMR is a premier technique for this analysis, other methods can also be employed, each with its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Nuclear spin properties in a magnetic field | Non-destructive, provides structural information, relatively fast, highly accurate for quantification.[1][4] | Requires more expensive instrumentation, may have sensitivity limitations for very minor components. |
| Gas Chromatography (GC) | Differential partitioning between a stationary and mobile phase | High sensitivity, excellent separation for volatile compounds. | Requires derivatization for non-volatile compounds, destructive, potential for thermal degradation of analytes. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase | Widely applicable, good for non-volatile compounds. | Can be more time-consuming for method development, destructive. |
| Vibrational Spectroscopy (IR/Raman) | Molecular vibrations | Fast, non-destructive. | Often provides qualitative rather than precise quantitative information, overlapping bands can be an issue.[1] |
In many contexts, especially where structural confirmation and accurate quantification are required simultaneously, ¹H NMR spectroscopy stands out as the most robust and informative method.[1]
Conclusion
The quantification of the cis/trans isomer ratio of Diethyl 4-Cyclohexene-1,2-dicarboxylate by ¹H NMR is a reliable and accurate method when a carefully validated protocol is followed. The key to success lies in meticulous sample preparation and the selection of appropriate data acquisition parameters, particularly a sufficiently long relaxation delay, to ensure the integrity of the integral data. By leveraging the distinct spectral signatures of the cis and trans isomers, researchers can confidently determine their relative abundance, a critical piece of information for advancing drug development and materials science projects.
References
A Comparative Guide to the Efficacy of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate in Polymer Applications
This guide provides a comprehensive technical comparison of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate, a novel plasticizer candidate, against established industry alternatives. Designed for researchers and polymer scientists, this document synthesizes structural analysis with performance data of benchmark materials to project the efficacy and potential applications of this compound. We will explore its synthesis, compare its anticipated performance metrics against traditional and bio-based plasticizers, and provide robust experimental protocols for its evaluation.
Introduction: The Imperative for Advanced Plasticizers
The polymer industry is in a state of continuous evolution, driven by regulatory pressures, sustainability mandates, and the demand for higher-performance materials. Plasticizers, essential additives that impart flexibility to rigid polymers like Polyvinyl Chloride (PVC), are at the forefront of this transformation. For decades, ortho-phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), were the industry standard due to their low cost and high efficiency. However, mounting health and environmental concerns have necessitated a shift towards safer alternatives.[1][2]
This has paved the way for non-phthalate plasticizers like Dioctyl Terephthalate (DOTP) and bio-based options like Acetyl Tributyl Citrate (ATBC), which offer improved safety profiles.[3][4] Yet, the search for novel molecules with an optimal balance of performance, safety, and sustainability continues. This guide introduces This compound as a promising candidate and provides a framework for evaluating its potential. This molecule's unique structure, featuring a cyclohexene ring, suggests a potential for favorable toxicological profiles similar to other hydrogenated phthalates, while its synthesis route opens the door to bio-based sourcing.[5]
Profile of a Novel Candidate: this compound
This compound (CAS 5048-50-0) is an organic ester with a molecular formula of C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol .[6][7] While direct data on its performance as a polymer additive is scarce, its molecular structure provides a basis for predicting its behavior.
A Sustainable Synthesis Pathway: The Diels-Alder Reaction
A key advantage of this molecule is its potential for a sustainable manufacturing process. It can be synthesized via a [4+2] cycloaddition, specifically the Diels-Alder reaction, between 1,3-butadiene (the diene) and diethyl fumarate (the dienophile).[8] The stereospecific nature of this reaction ensures that the trans configuration of the diethyl fumarate is retained in the final cyclohexene product.
Caption: Potential bio-based synthesis of the target plasticizer.
Crucially, both precursors can be derived from renewable resources. Industrial-scale demonstrators are already proving the viability of producing bio-butadiene from bioethanol.[9][10][11] Similarly, fumaric acid is readily produced via fermentation and can be esterified to produce diethyl fumarate, positioning our candidate as a potentially 100% bio-based plasticizer.[5][12]
A Comparative Analysis: Performance Benchmarking
To evaluate the potential of this compound, we compare its structural properties and inferred performance against three industry-standard plasticizers in a typical flexible PVC formulation.
-
Di(2-ethylhexyl) phthalate (DEHP): A traditional, high-efficiency ortho-phthalate.
-
Dioctyl terephthalate (DOTP): A widely adopted non-phthalate alternative with an excellent safety and performance profile.[3][13]
-
Acetyl tributyl citrate (ATBC): A leading non-toxic, bio-based plasticizer derived from citric acid.[4][14]
Structural and Physical Properties
The molecular structure and basic physical properties of a plasticizer are primary indicators of its performance, influencing its compatibility, efficiency, permanence, and thermal stability.
Caption: Chemical structures of the target molecule and benchmarks.
| Property | This compound (Predicted) | DEHP | DOTP | ATBC |
| CAS Number | 5048-50-0 | 117-81-7 | 6422-86-2 | 77-90-7 |
| Molecular Formula | C₁₂H₁₈O₄ | C₂₄H₃₈O₄ | C₂₄H₃₈O₄ | C₂₀H₃₄O₈ |
| Molecular Weight ( g/mol ) | 226.27 | 390.56 | 390.56 | 402.48 |
| Boiling Point (°C) | ~308 (Predicted) | ~385 | ~400 | ~327 |
| Classification | Cyclohexene Diester | Ortho-Phthalate Diester | Terephthalate Diester | Citrate Tri-ester |
Key Insights from Structural Comparison:
-
Molecular Weight and Volatility: With a significantly lower molecular weight than DEHP and DOTP, this compound is predicted to have higher volatility.[15] This could be a disadvantage in applications requiring high permanence and long service life at elevated temperatures, a characteristic where DOTP excels.[3][16]
-
Plasticizing Efficiency: Lower molecular weight plasticizers often exhibit higher plasticizing efficiency, meaning less plasticizer is needed to achieve a desired level of flexibility. It is plausible that our candidate could be more efficient than the higher molecular weight DOTP.
-
Structure and Compatibility: The alicyclic (non-aromatic) ring structure is a feature shared with safe plasticizers like DINCH. This suggests a potentially favorable toxicological profile. The trans configuration of the ester groups may lead to a more linear molecular shape compared to its cis isomer, potentially influencing how it intercalates between PVC polymer chains.
Comparative Performance Data in Flexible PVC
The following table summarizes typical performance data for the benchmark plasticizers in a standard flexible PVC formulation (typically 40-60 parts per hundred resin, phr).
| Performance Metric | Test Method | DEHP | DOTP | ATBC |
| Shore A Hardness (10s) | ASTM D2240 | 80 - 85 | 83 - 88 | 80 - 85 |
| Tensile Strength (MPa) | ASTM D882 / D638 | 15 - 25 | 15 - 25 | 15 - 25 |
| Elongation at Break (%) | ASTM D882 / D638 | 250 - 350 | 300 - 400 | 250 - 400 |
| Glass Transition Temp. (Tg) (°C) | DSC/TMA | ~ -40 | ~ -35 | ~ -30 |
| Volatility (Weight Loss, %) | ASTM D1203 | ~1.5 - 3.0 | ~0.5 - 1.0 | ~0.3 - 0.8 |
Note: Values are typical and can vary significantly with formulation specifics.
Projected Performance of this compound: Based on the structural analysis, we can hypothesize its performance relative to these benchmarks:
-
Mechanical Properties: It is expected to effectively plasticize PVC, yielding comparable tensile strength and elongation to DEHP and ATBC. The specific efficiency (phr required for a target hardness) would need experimental validation.
-
Thermal Properties: The presence of the double bond in the cyclohexene ring might slightly reduce its thermal stability compared to a fully saturated analogue like Diethyl-1,2-cyclohexanedicarboxylate. Thermogravimetric analysis (TGA) would be essential to determine its decomposition temperature.[17][18][19]
-
Permanence: As noted, its lower molecular weight is a strong indicator of higher volatility and potentially higher migration rates compared to DOTP.[16] This might limit its use in high-temperature applications or sensitive contexts like medical devices where low leaching is critical.[2][20]
Experimental Protocols for Performance Validation
To move from theoretical analysis to empirical data, a rigorous testing program is required. The following protocols outline the standard procedures for evaluating a novel plasticizer in a PVC matrix.
Workflow for Plasticizer Evaluation
Caption: Standard workflow for evaluating a novel plasticizer.
Protocol 1: Tensile Properties (ASTM D882)
This test determines the fundamental strength and flexibility of the plasticized material.[21][22][23][24]
-
Specimen Preparation: Using a die cutter, cut rectangular strips from the compression-molded sheets. Specimens should be uniform in width (e.g., 15 mm) and free of nicks or defects.
-
Conditioning: Condition specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Thickness Measurement: Measure the thickness of each specimen at several points within the test area to an accuracy of 0.0025 mm.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine, ensuring vertical alignment.
-
Set the initial grip separation (e.g., 50 mm).
-
Apply a tensile load at a constant rate of crosshead speed (e.g., 500 mm/min) until the specimen ruptures.
-
-
Data Analysis: Record the tensile strength at break (MPa) and the elongation at break (%).
Protocol 2: Durometer Hardness (ASTM D2240)
This test measures the material's resistance to indentation, providing a quick measure of plasticizer efficiency.[25][26][27][28][29]
-
Specimen Preparation: Use a sample with a minimum thickness of 6 mm. This can be achieved by stacking multiple layers of the molded sheets, ensuring no air is trapped between layers.
-
Conditioning: Condition specimens as per ASTM D882.
-
Testing:
-
Place the specimen on a hard, flat surface.
-
Hold the durometer (Type A for flexible PVC) in a vertical position.
-
Press the indenter firmly and quickly onto the specimen, ensuring the presser foot is in full contact.
-
Read the hardness value on the dial after a specified time, typically 10 seconds.
-
-
Data Analysis: Record the Shore A hardness value. Take readings at multiple locations and average the results.
Protocol 3: Volatility (ASTM D1203)
This test measures the permanence of the plasticizer by quantifying its loss at elevated temperatures.[30][31][32][33]
-
Specimen Preparation: Cut a circular specimen (e.g., 50 mm diameter) from the molded sheet.
-
Initial Weighing: Weigh the specimen to the nearest 0.0001 g (W₁).
-
Procedure (Method A):
-
Place the specimen in a container filled with activated carbon, ensuring it is fully surrounded.
-
Place the container in an oven set to a specified temperature (e.g., 70°C) for a set time (e.g., 24 hours).
-
-
Final Weighing: After the test duration, remove the specimen, cool it to room temperature in a desiccator, and carefully brush off any adhering carbon. Reweigh the specimen (W₂).
-
Data Analysis: Calculate the percentage of volatile loss as: [(W₁ - W₂) / W₁] * 100.
Conclusion and Future Directions
This compound presents itself as a compelling candidate for the next generation of polymer plasticizers. Its potential for a fully bio-based synthesis route aligns perfectly with the industry's sustainability goals.
Theoretical Advantages:
-
Sustainability: Potential to be derived from 100% renewable feedstocks.
-
Safety: The alicyclic structure is often associated with a better toxicological profile than aromatic phthalates.
-
Efficiency: Its lower molecular weight may translate to high plasticizing efficiency.
Anticipated Challenges:
-
Permanence: Higher volatility and migration are potential drawbacks that require thorough experimental validation.
-
Thermal Stability: The unsaturated ring may impact its performance at high processing temperatures.
This guide provides the foundational logic and a clear experimental framework for a comprehensive evaluation. The next critical step is the synthesis of this compound and the execution of the described protocols. The resulting data will definitively position this novel molecule within the landscape of modern plasticizers and determine its viability for commercial applications ranging from general-purpose vinyl goods to more specialized polymer systems.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. calpaclab.com [calpaclab.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Michelin, IFPEN and Axens inaugurate the first industrial-scale demonstrator of a plant producing butadiene from bioethanol in France. [michelin.com]
- 10. Bridgestone's Bio-Based Butadiene Breakthrough to Transform Tire Industry [chemanalyst.com]
- 11. A new reaction scheme to optimize the production of biobased butadiene | IFPEN [ifpenergiesnouvelles.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. PVC Plasticizer Acetyl Tributyl Citrate ATBC CAS 77-90-7 China Manufacturers Suppliers Factory Exporter [jinhetec.com]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive Comparative Analysis of DOTP and DOP Plasticizers - Oreate AI Blog [oreateai.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. matec-conferences.org [matec-conferences.org]
- 20. mdpi.com [mdpi.com]
- 21. store.astm.org [store.astm.org]
- 22. ASTM D882 - Tensile Properties of Thin Plastic Sheeting - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 23. micomlab.com [micomlab.com]
- 24. ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting - The ANSI Blog [blog.ansi.org]
- 25. namsa.com [namsa.com]
- 26. ace-laboratories.com [ace-laboratories.com]
- 27. industrialphysics.com [industrialphysics.com]
- 28. zwickroell.com [zwickroell.com]
- 29. smithers.com [smithers.com]
- 30. store.astm.org [store.astm.org]
- 31. store.astm.org [store.astm.org]
- 32. store.astm.org [store.astm.org]
- 33. standards.iteh.ai [standards.iteh.ai]
Purity assessment of synthesized Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
An Objective Guide to the Purity Assessment of Synthesized Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
For researchers and professionals in drug development, the chemical purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reproducible results and the cornerstone of regulatory compliance.[1][2][3] Any impurity present in a starting material can propagate through a synthetic sequence, leading to compromised API quality, altered biological activity, and potential safety concerns.[1] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, a common building block synthesized via the Diels-Alder reaction. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for generating trustworthy and accurate data.
The Synthetic Origin: Understanding Potential Impurities
The purity profile of a synthesized compound is intrinsically linked to its method of preparation. This compound is typically synthesized through a [4+2] cycloaddition, specifically the Diels-Alder reaction between 1,3-butadiene (the diene) and diethyl fumarate (the dienophile).[4][5][6] The stereospecificity of this reaction dictates that the trans configuration of the dienophile is retained in the cyclohexene product. However, this process is not without potential contaminants.
A robust purity assessment strategy must therefore anticipate the following classes of impurities:
-
Unreacted Starting Materials: Residual diethyl fumarate.
-
Stereoisomers: The presence of the cis-isomer, Diethyl cis-4-Cyclohexene-1,2-dicarboxylate, which arises if the diethyl fumarate starting material is contaminated with its geometric isomer, diethyl maleate.[4][5]
-
Reaction By-products: Side-products such as polymers from the self-reaction of 1,3-butadiene.[7]
-
Over-reduction Products: The saturated analog, Diethyl trans-cyclohexane-1,2-dicarboxylate, if subsequent hydrogenation steps are performed or if trace catalysts are present.[8][9]
-
Residual Solvents: Solvents used during the reaction or workup, such as toluene or xylene.[10][11]
Below is a diagram illustrating the synthesis and the genesis of key impurities.
Comparative Guide to Analytical Techniques
No single technique can provide a complete picture of a compound's purity. A multi-pronged approach, leveraging the orthogonal strengths of different methods, is essential. The most common and powerful techniques for this analysis are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1][12]
Gas Chromatography (GC)
Expertise & Experience: GC is an exceptionally powerful tool for separating and quantifying volatile and thermally stable compounds.[12][13] For an ester like this compound, GC with Flame Ionization Detection (GC-FID) is often the workhorse method for routine purity checks due to its high precision and broad applicability to organic molecules.
Trustworthiness: The choice of a mid-polarity capillary column (e.g., a (35% diphenyl/65% dimethyl siloxane) phase) provides a robust mechanism for separating compounds based on boiling point and polarity differences.[14] This allows for the effective resolution of the target analyte from residual solvents and many reaction by-products. A temperature gradient program is crucial for ensuring that both highly volatile components (like solvents) and less volatile components (the diesters) elute as sharp, well-defined peaks.
Protocol: GC-FID Purity Assay
-
Standard Preparation: Accurately prepare a standard solution of this compound at approximately 1 mg/mL in a suitable solvent like Ethyl Acetate.
-
Sample Preparation: Prepare the synthesized sample at the same concentration (1 mg/mL) in Ethyl Acetate.
-
Instrumental Conditions:
-
GC System: Agilent 7890A or equivalent with FID.
-
Column: SPB-35 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Injector: Split mode (e.g., 50:1), 250°C.
-
Oven Program: Initial temperature 100°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.[14]
-
Detector: FID, 300°C.
-
-
Analysis: Inject 1 µL of both the standard and sample solutions.
-
Quantification: Calculate purity using the area percent method, assuming equal response factors for closely related isomers.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Technique | Strengths | Limitations |
| GC-FID | • Excellent for volatile impurities (solvents).• High precision and robustness.• Relatively low cost and high throughput. | • May not resolve stereoisomers (cis/trans) effectively without specialized chiral columns.• Not suitable for non-volatile or thermally labile impurities.• Provides no structural information. |
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for separating complex mixtures, particularly when isomeric purity is a concern.[12] For this compound, a reversed-phase HPLC (RP-HPLC) method is superior to GC for resolving the target trans-isomer from the potential cis-isomer impurity.[15]
Trustworthiness: The causality behind choosing RP-HPLC lies in its separation mechanism. A C18 stationary phase retains molecules based on their hydrophobicity. The trans- and cis-isomers, despite having the same mass and similar boiling points, have different three-dimensional shapes, which affects their interaction with the stationary phase. This subtle difference in polarity and shape is often sufficient to achieve baseline separation. UV detection is effective because the ester carbonyl groups provide a chromophore, albeit a weak one.
Protocol: RP-HPLC Isomeric Purity Assay
-
Standard/Sample Preparation: Prepare solutions at ~0.5 mg/mL in the mobile phase.
-
Instrumental Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a UV/Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject 10 µL. The trans-isomer is typically expected to elute slightly later than the cis-isomer due to its generally more linear shape allowing for stronger interaction with the C18 chains.
-
Quantification: Use the area percent method as described for GC.
| Technique | Strengths | Limitations |
| HPLC-UV | • Excellent for separating non-volatile compounds and isomers (cis/trans).[15][16]• High accuracy and precision.• Method is highly adaptable by changing mobile phase or column. | • May not detect impurities that lack a UV chromophore.• Can be slower and consume more solvent than GC.• Provides no definitive structural information on its own. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is an unparalleled technique for unambiguous structure elucidation and can serve as a primary method for quantification (qNMR). It provides a detailed fingerprint of the molecule, allowing for the identification and quantification of impurities without the need for reference standards for those impurities.
Trustworthiness: The power of NMR lies in its direct measurement of atomic nuclei within a magnetic field. For this compound, the ¹H NMR spectrum is highly informative. The symmetry of the trans-isomer results in a distinct set of signals. The corresponding cis-isomer, being less symmetric, would produce a different, more complex splitting pattern and chemical shifts for the protons adjacent to the ester groups.[17][18] By integrating the unique signals of the impurity against those of the target compound, a direct molar ratio can be determined.
Protocol: ¹H NMR Purity and Structural Confirmation
-
Sample Preparation: Dissolve ~10-20 mg of the synthesized product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumental Conditions:
-
Spectrometer: Bruker 400 MHz or equivalent.
-
Experiment: Standard ¹H NMR acquisition.
-
-
Data Interpretation:
-
Expected Signals for trans-isomer: Look for characteristic signals for the olefinic protons (around 5.7 ppm), the protons alpha to the carbonyls (around 2.8-3.0 ppm), the ethyl ester groups (a quartet around 4.1 ppm and a triplet around 1.2 ppm), and the allylic protons.
-
Impurity Identification: Search for small, distinct signals that do not correspond to the main product. The cis-isomer, for example, would show different chemical shifts for its methine protons (α- to the carbonyl).
-
-
Quantification (Optional - qNMR): Add a known mass of a high-purity internal standard (e.g., dimethyl sulfone) to the sample. Compare the integral of a unique proton signal from the analyte to a signal from the standard to calculate the absolute purity.
| Technique | Strengths | Limitations |
| NMR | • Provides definitive structural confirmation.• Can identify and quantify unknown impurities without reference standards.• qNMR provides a primary ratio method for absolute purity. | • Relatively low sensitivity compared to GC/HPLC.• Higher equipment cost and requires specialized expertise.• Signal overlap can complicate analysis in very impure samples. |
Definitive Identification: The Role of Mass Spectrometry (MS)
When coupled with a separation technique like GC (GC-MS), mass spectrometry becomes the ultimate tool for impurity identification. While GC-FID tells you how much of something is present, GC-MS tells you what it is.[12] The mass spectrometer ionizes the eluting compounds and separates the ions based on their mass-to-charge ratio, providing a molecular weight and a characteristic fragmentation pattern that acts as a chemical fingerprint.[19][20]
Integrated Workflow for Comprehensive Purity Assessment
A self-validating and trustworthy assessment of purity is not a single experiment but a logical workflow. The following diagram outlines a best-practice approach.
Conclusion and Recommendations
The purity assessment of this compound requires a validated, multi-technique approach.
-
For routine, high-throughput screening: GC-FID is the method of choice for assessing overall purity and residual solvents, provided that isomeric purity is not a primary concern for the application.
-
For quality control and release: A combination is essential. RP-HPLC must be used to confirm the isomeric purity and resolve the critical cis/trans isomers.
-
For definitive characterization: NMR is indispensable for structural confirmation, and GC-MS is crucial for identifying any significant unknown peaks detected during GC or HPLC screening.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and reliability of their scientific outcomes. The choice of method must always be guided by the specific questions being asked—whether they relate to quantity, isomeric identity, or structural confirmation.
References
- 1. nbinno.com [nbinno.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. ijrar.org [ijrar.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. chegg.com [chegg.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cerritos.edu [cerritos.edu]
- 8. 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. odinity.com [odinity.com]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 1H NMR spectrum [chemicalbook.com]
- 18. chegg.com [chegg.com]
- 19. Diethyl 1,4-cyclohexanedicarboxylate | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | C12H16O6 | CID 95310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
This document provides a detailed, step-by-step protocol for the proper and safe disposal of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that waste management practices are compliant, safe, and environmentally responsible. The procedures outlined are grounded in regulatory standards and best laboratory practices to build a self-validating system of safety and compliance.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of a substance is the foundation of its safe handling and disposal. This compound is a combustible liquid that poses specific health hazards which dictate its disposal pathway.
Causality of Hazard Classification:
-
Skin and Eye Irritation (H315, H319): As an ester, this compound can cause irritation upon contact with skin and eyes. Prolonged contact can lead to redness, discomfort, and inflammation.
-
Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335): Inhalation of vapors or aerosols may cause respiratory irritation. This necessitates handling in well-ventilated areas to prevent adverse effects on the respiratory system.
These classifications mandate that this compound be treated as a hazardous waste. It must not be disposed of down the sanitary sewer, as it can be harmful to aquatic life and is not readily biodegraded in municipal water treatment systems.[1][2]
Table 1: Chemical Hazard and Safety Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 5048-50-0 | [3] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | |
| Hazard Statements | H315, H319, H335 | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Storage Class Code | 10 - Combustible liquids |
| Incompatible Materials | Strong oxidizing agents |[2][4] |
Operational Plan: Waste Segregation and Collection
Proper disposal begins at the point of generation. The U.S. Environmental Protection Agency (EPA) regulates the management of hazardous waste in laboratories under the Resource Conservation and Recovery Act (RCRA).[5] Adherence to these regulations is mandatory.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn to mitigate exposure risks identified in Section 1:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.[6][7]
-
Body Protection: A standard laboratory coat.[6]
Waste Characterization
This compound is classified as a non-halogenated organic liquid waste . It must be segregated from other waste streams, particularly:
-
Halogenated organic solvents (e.g., dichloromethane, chloroform).
-
Aqueous waste.
-
Solid chemical waste.
Cross-contamination can lead to dangerous chemical reactions or complicate the final disposal process, often increasing costs and environmental impact.
Step-by-Step Disposal Protocol
This protocol details the process from waste generation to handoff for final disposal, ensuring compliance with EPA and institutional guidelines.[8][9]
Step 1: Select a Designated Waste Container
-
Choose a container made of a compatible material (e.g., glass or high-density polyethylene) that can be securely sealed.[10]
-
The container must be clean and in good condition. If reusing a container, ensure the original label is completely defaced.[10]
Step 2: Label the Container Before Use
-
Proper labeling is a critical requirement under RCRA.[9] The label must include:
Step 3: Accumulate Waste at the Point of Generation
-
Collect the waste in the labeled container at the location where it is generated, known as a Satellite Accumulation Area (SAA).[9]
-
Keep the container tightly closed except when adding waste.[4][10] A funnel left in the opening is not considered a closed container.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[10]
Step 4: Store and Await Pickup
-
Store the sealed container in a cool, dry, and well-ventilated secondary containment bin within the laboratory.
-
Once the container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor for collection.[1][11]
Step 5: Documentation
-
Maintain accurate records of the waste generated for your laboratory's inventory and for the waste manifest provided by the disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Protocol: Spill Management
Accidental releases must be managed promptly and safely.
For Small Spills (< 50 mL):
-
Ensure the area is well-ventilated.[6]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or cat litter.[6]
-
Carefully scoop the absorbent material into your designated hazardous waste container.[1][6]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the waste container.
-
Seal the container and report the incident to your laboratory supervisor.
For Large Spills (> 50 mL):
-
Evacuate all non-essential personnel from the immediate area.
-
If possible without risk, close off the source of the leak and ventilate the area.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Final Disposal Method
The ultimate disposal of this compound is typically handled by a licensed hazardous waste management facility. The most common and effective method for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1][12] This process ensures the complete destruction of the chemical, breaking it down into carbon dioxide and water.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally sound disposal of this compound, upholding the highest standards of laboratory safety and professional responsibility.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 5048-50-0 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. needle.tube [needle.tube]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. eCFR :: 40 CFR 721.3000 -- Dicarboxylic acid monoester. [ecfr.gov]
- 8. epa.gov [epa.gov]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. benchchem.com [benchchem.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
As professionals dedicated to advancing scientific discovery, our primary responsibility is to ensure a safe and secure laboratory environment. This guide provides essential, field-proven safety protocols for handling Diethyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS No. 5048-50-0), moving beyond mere compliance to foster a culture of proactive safety. Here, we will dissect the "why" behind each procedural step, ensuring that every action is grounded in a deep understanding of the material's hazard profile.
Hazard Profile: Understanding the Intrinsic Risks
This compound is a combustible liquid that presents several key hazards that must be managed to ensure safe handling.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation, Category 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 | Warning |
| Source: Information synthesized from multiple safety data sheets.[1][2] |
From a practical standpoint, these classifications tell us that the primary routes of exposure and concern are contact with the skin and eyes, and inhalation of its vapors or aerosols. The designation as a skin and eye irritant (H315, H319) is not trivial; it indicates the potential for inflammation and damage upon contact.[1][2] The risk of respiratory irritation (H335) underscores the necessity of handling this compound in a well-ventilated area to prevent inhalation.[1][2]
The Hierarchy of Controls: A Proactive Safety Paradigm
Before we even consider Personal Protective Equipment (PPE), it is crucial to implement a robust safety framework based on the hierarchy of controls. PPE is the last line of defense, not the first.
-
Elimination/Substitution : While not always feasible, consider if a less hazardous chemical can be used.
-
Engineering Controls : This is the most critical layer for this compound. All work involving this compound must be conducted within a certified chemical fume hood. This directly addresses the respiratory irritation hazard by capturing vapors at the source.[3] An eyewash station and safety shower must be readily accessible.[3]
-
Administrative Controls : These are the procedures and training that ensure safe work practices. This includes thorough training on the specific hazards of this chemical and the proper use of all safety equipment.
-
Personal Protective Equipment (PPE) : This is the final barrier between you and the chemical, to be used in conjunction with the controls listed above.
Mandatory PPE Protocol: Your Final Layer of Defense
The selection of PPE must be deliberate and directly correlated to the identified hazards.
Eye and Face Protection
-
Rationale : Direct contact with even small droplets of this compound can cause serious eye irritation.[1][2]
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for High-Risk Operations : When there is a significant risk of splashing (e.g., transferring large volumes, heating, or working under pressure), upgrade to chemical splash goggles. For maximum protection, use a full-face shield in conjunction with goggles.[3]
Skin and Body Protection
-
Rationale : The compound is a known skin irritant.[1][2] Protective gloves and clothing are essential to prevent direct contact.
-
Hand Protection :
-
Type : Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or immersion, it is critical to consult the glove manufacturer's compatibility charts to verify breakthrough times and degradation data.
-
Practice : Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids skin contact with the exterior of the glove and wash hands thoroughly with soap and water after removal.[2]
-
-
Body Protection :
-
Type : A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
Practice : Ensure the lab coat is fully buttoned. Protective boots may be required depending on the scale of the operation.[3]
-
Respiratory Protection
-
Rationale : The chemical may cause respiratory irritation.[1][2] While engineering controls (i.e., the fume hood) are the primary means of protection, respiratory protection may be necessary in specific situations.
-
Standard Operations : When handled inside a certified chemical fume hood, no respiratory protection is typically needed.[2]
-
Emergency or Maintenance Situations : In the event of a large spill outside of a fume hood or during maintenance of contaminated equipment where vapor concentrations may be unknown, a NIOSH-approved respirator is required. A dust respirator or a type N95 dust mask is often cited for protection against aerosols or if the material is handled in a way that generates dust.[1][3] Always follow your institution's respiratory protection program, which includes fit-testing and training.
Operational Plans: Safe Handling and Emergency Response
Standard Operating Procedure (SOP) for Routine Handling
-
Preparation : Confirm the chemical fume hood is functioning correctly. Ensure an eyewash station and safety shower are unobstructed.
-
Donning PPE : Don all required PPE as outlined above (lab coat, safety glasses/goggles, gloves).
-
Handling : Conduct all manipulations of this compound inside the fume hood. Use caution to avoid generating aerosols. Keep the container tightly closed when not in use.[3]
-
Post-Handling : After use, tightly seal the container.
-
Decontamination : Wipe down the work area within the fume hood.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination (gloves first, followed by lab coat and eye protection).
-
Hygiene : Wash hands and face thoroughly with soap and water.[2][3]
Emergency Protocol: Spill Management
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the immediate steps to take.
Caption: Workflow for managing a chemical spill.
Spill Response Steps:
-
Alert & Assess : Immediately alert others in the vicinity. Assess the size of the spill and the immediate risks.
-
Evacuate : For large spills or if you feel unwell, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department.
-
Secure PPE : For small, manageable spills, don the appropriate PPE, which may include respiratory protection.[3]
-
Contain : Prevent the spill from spreading or entering drains by using a chemical spill kit with absorbent pads, sand, or other suitable material.[3][4]
-
Clean Up : Carefully collect the absorbed material into a designated, airtight waste container.[3]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste according to federal, state, and local regulations.[3][5]
Disposal and Decontamination
Proper disposal is a critical component of the chemical lifecycle.
-
Chemical Disposal : this compound should be disposed of as hazardous chemical waste. It may be possible to dissolve the material in a combustible solvent and incinerate it in a licensed facility equipped with an afterburner and scrubber.[3] Never pour this chemical down the drain or dispose of it with general waste.[3]
-
Container Disposal : Empty containers should be disposed of as unused product, following all applicable regulations.[3]
-
PPE Decontamination : Reusable PPE such as face shields and goggles should be decontaminated after use. Contaminated disposable PPE (e.g., gloves) must be disposed of as hazardous waste. Contaminated clothing should be removed and washed before reuse.[2][5]
By adhering to these rigorous, evidence-based protocols, you are not just protecting yourself; you are upholding a standard of excellence and responsibility that is the bedrock of credible scientific research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
